molecular formula C27H35Br4N3O3 B15563955 Psammaplysene A

Psammaplysene A

Katalognummer: B15563955
Molekulargewicht: 769.2 g/mol
InChI-Schlüssel: PKWUEPCKAUUBLY-BQYQJAHWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

dimeric bromotyrosine alkaloid;  specific inhibitor of FOXO1a nuclear export;  structure in first source

Eigenschaften

Molekularformel

C27H35Br4N3O3

Molekulargewicht

769.2 g/mol

IUPAC-Name

(E)-N-[3-[2,6-dibromo-4-[2-(dimethylamino)ethyl]phenoxy]propyl]-3-[3,5-dibromo-4-[3-(dimethylamino)propoxy]phenyl]prop-2-enamide

InChI

InChI=1S/C27H35Br4N3O3/c1-33(2)11-6-14-37-27-21(28)15-19(16-22(27)29)7-8-25(35)32-10-5-13-36-26-23(30)17-20(18-24(26)31)9-12-34(3)4/h7-8,15-18H,5-6,9-14H2,1-4H3,(H,32,35)/b8-7+

InChI-Schlüssel

PKWUEPCKAUUBLY-BQYQJAHWSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Marine Sponge Origin and Isolation of Psammaplysene A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Psammaplysene A is a bromotyrosine-derived metabolite originally isolated from marine sponges. It has garnered significant interest within the scientific community for its potent biological activities, including neuroprotective properties, cytotoxicity against cancer cells, and inhibition of the FOXO1a transcription factor's nuclear export.[1][2] This technical guide provides a comprehensive overview of this compound, focusing on its marine origins and the methodologies for its extraction and purification. It details the experimental protocols, summarizes key quantitative data, and illustrates the compound's primary signaling pathway. This document serves as a foundational resource for researchers involved in natural product chemistry, pharmacology, and the development of novel therapeutic agents.

Marine Sponge Origin

This compound is a natural product derived from sponges belonging to the order Verongiida, which are known for producing a diverse array of brominated tyrosine alkaloids.[3][4] The primary source from which this compound was first identified is a sponge of the genus Psammaplysilla.[1] While Psammaplysilla is the definitive origin, related psammaplysin compounds have been successfully isolated from other genera within the Verongiida order, including Aplysinella, Suberea, and Hyattella. The consistent discovery of this class of compounds within these sponges marks them as key chemotaxonomic indicators for the Verongiidae family.

Isolation and Purification Methodology

The isolation of this compound from its marine sponge source is a multi-step process involving solvent extraction, liquid-liquid partitioning, and chromatographic purification. The general workflow is designed to separate the lipophilic target compound from the complex biochemical matrix of the sponge tissue.

General Isolation Workflow

The following diagram illustrates the typical sequence of steps employed for the extraction and purification of this compound from sponge biomass.

G cluster_collection Step 1: Collection & Preparation cluster_extraction Step 2: Extraction cluster_partitioning Step 3: Solvent Partitioning cluster_purification Step 4: Chromatographic Purification A Sponge Biomass Collection (e.g., Psammaplysilla sp.) B Lyophilization (Freeze-Drying) & Grinding to Powder A->B C Repeated Maceration with Organic Solvents (e.g., MeOH, Acetone) B->C D Filtration & Concentration (Rotary Evaporation) C->D E Crude Organic Extract D->E F Liquid-Liquid Partitioning (e.g., EtOAc/H₂O) E->F G Bioactive Ethyl Acetate (B1210297) (EtOAc) Fraction F->G H Medium Pressure Liquid Chromatography (MPLC) (Silica Gel) G->H I Fraction Collection & Bioassay H->I J High-Performance Liquid Chromatography (HPLC) (e.g., C18 Reverse-Phase) I->J K Pure this compound J->K

Figure 1: Generalized workflow for the isolation of this compound.
Detailed Experimental Protocols

The following protocol is a synthesized methodology based on established procedures for isolating psammaplysin-class compounds from marine sponges.

1. Sample Preparation:

  • Collect sponge specimens (e.g., Psammaplysilla sp.) and freeze them immediately.

  • Lyophilize (freeze-dry) the frozen tissue to remove water.

  • Grind the dried sponge material into a fine powder to maximize the surface area for extraction.

2. Solvent Extraction:

  • Macerate the powdered sponge material (e.g., 500 g) in methanol (B129727) (MeOH) (e.g., 3 x 2 L) at room temperature for 24 hours per extraction.

  • Combine the methanol extracts and filter to remove solid biomass.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude methanolic extract.

3. Liquid-Liquid Partitioning:

  • Suspend the crude extract in a biphasic system of ethyl acetate (EtOAc) and water (1:1 v/v).

  • Perform sequential partitioning (e.g., 3 times). Combine the organic (EtOAc) layers. This fraction typically contains the bioactive, less polar compounds like this compound.

  • Dry the combined EtOAc fraction over anhydrous sodium sulfate (B86663) and concentrate it in vacuo.

4. Chromatographic Purification:

  • Medium Pressure Liquid Chromatography (MPLC):

    • Subject the dried EtOAc fraction to MPLC on a normal-phase silica (B1680970) gel column.
    • Elute with a solvent gradient, starting with a non-polar solvent (e.g., hexane) and gradually increasing polarity with a more polar solvent (e.g., ethyl acetate, followed by methanol).
    • Collect fractions and monitor by Thin Layer Chromatography (TLC). Test fractions for the desired bioactivity (e.g., cytotoxicity).

  • High-Performance Liquid Chromatography (HPLC):

    • Pool the active fractions from MPLC and concentrate.
    • Perform final purification using reverse-phase HPLC (e.g., C18 column).
    • Elute with an isocratic or gradient system of acetonitrile (B52724) (ACN) and water.
    • Monitor the elution profile with a UV detector.
    • Collect the peak corresponding to this compound and verify its purity and structure using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Biological Activity and Quantitative Data

This compound exhibits a range of biological effects, with notable potency in cancer cytotoxicity and neuro-related pathways. While specific yields from sponge biomass are often variable and not consistently reported, bioactivity is well-characterized.

Compound Biological Activity Cell Line / Model Potency (IC₅₀ / Concentration) Reference
This compound Apoptosis InductionHuman Endometrial Cancer Cells1 µM
This compound Anti-prion ActivityPrion-infected Cells0.3 µM
This compound CytotoxicityHCT-116 (Colon Carcinoma)-
Psammaplysin F AntimalarialPlasmodium falciparum (Dd2)1.4 µM
Psammaplysin F AntimalarialPlasmodium falciparum (3D7)0.87 µM
19-hydroxypsammaplysin E AntimalarialPlasmodium falciparum (3D7)6.4 µM

Mechanism of Action and Signaling Pathway

Recent research has elucidated the molecular mechanism underlying this compound's neuroprotective and cellular effects, identifying a direct interaction with the RNA-binding protein HNRNPK, which in turn influences the FOXO signaling pathway.

Interaction with HNRNPK and Influence on FOXO Signaling

This compound was initially discovered in a screen for compounds that inhibit the nuclear export of the FOXO1a transcription factor. Subsequent studies identified its direct physical target as the heterogeneous nuclear ribonucleoprotein K (HNRNPK). HNRNPK is a critical "hub" protein that regulates numerous aspects of RNA metabolism, including transcription, splicing, and translation.

The binding of this compound to HNRNPK is RNA-dependent and is believed to modulate HNRNPK's function. This modulation ultimately leads to the nuclear retention and subsequent activation of FOXO transcription factors. Activated FOXO proteins are known to regulate genes involved in stress resistance, metabolism, and longevity, which provides a mechanistic basis for the observed neuroprotective effects of this compound.

The diagram below illustrates this proposed signaling cascade.

G cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PA This compound (PA) HNRNPK HNRNPK (RNA-Binding Protein) PA->HNRNPK Binds (RNA-dependent) FOXO FOXO (Transcription Factor) HNRNPK->FOXO Inhibits Nuclear Export FOXO_N FOXO FOXO->FOXO_N Nuclear Translocation DNA DNA (Target Genes) FOXO_N->DNA Activates Transcription Response Cellular Responses (Neuroprotection, Stress Resistance) DNA->Response

Figure 2: Signaling pathway of this compound via HNRNPK and FOXO.

Conclusion

This compound stands out as a promising marine natural product with significant therapeutic potential. Its origin in Psammaplysilla sponges and a clear, albeit laborious, isolation pathway make it accessible for further research. The elucidation of its mechanism of action, involving the direct binding to HNRNPK and subsequent modulation of the FOXO signaling pathway, opens new avenues for targeting neurodegenerative diseases and certain cancers. The protocols and data presented in this guide provide a critical resource for scientists aiming to harness the unique biological properties of this compound in drug discovery and development programs.

References

The Neuroprotective Mechanism of Psammaplysene A: A Deep Dive into its Core Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Psammaplysene A, a marine natural product, has emerged as a promising neuroprotective agent. This technical guide provides an in-depth analysis of its mechanism of action, focusing on its interaction with heterogeneous nuclear ribonucleoprotein K (HNRNPK) and the subsequent activation of the Forkhead box O3 (FOXO3) transcription factor. This guide synthesizes available quantitative data, details key experimental protocols, and presents visual representations of the signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers in neuropharmacology and drug development.

Introduction

Neurodegenerative diseases represent a significant and growing global health challenge. The complex pathophysiology of these disorders, often involving excitotoxicity, proteotoxicity, oxidative stress, and apoptosis, necessitates the discovery of novel therapeutic agents with multifaceted mechanisms of action. This compound (PA), a bromotyrosine derivative isolated from marine sponges, has demonstrated potent neuroprotective properties in a range of preclinical models of neurodegeneration[1][2]. This document elucidates the molecular pathways underlying the neuroprotective effects of this compound.

Core Mechanism of Action: Targeting HNRNPK and Activating FOXO3

The primary neuroprotective mechanism of this compound involves its direct interaction with the heterogeneous nuclear ribonucleoprotein K (HNRNPK), an RNA-binding protein that acts as a crucial regulator of RNA metabolism and a signaling integrator[1][2]. This interaction is RNA-dependent and leads to the activation of the transcription factor FOXO3, a key regulator of cellular stress resistance, longevity, and apoptosis[1].

Binding of this compound to HNRNPK

This compound has been identified as a direct binding partner of HNRNPK. This interaction was confirmed through two distinct protein purification strategies: one utilizing a modified version of PA with a photo-affinity tag for covalent crosslinking and another employing PA-coupled magnetic nanobeads for pull-down assays.

Surface plasmon resonance (SPR) analysis has further characterized this interaction, revealing that the binding of PA to HNRNPK is RNA-dependent. The estimated dissociation constant (Kd) for this interaction is approximately 86.2 µM when HNRNPK is pre-bound with RNA. It is important to note that this value, obtained using bacterially expressed protein, may not precisely reflect the in vivo binding affinity where post-translational modifications and the presence of other binding partners can influence the interaction.

Activation of the FOXO3 Transcription Factor

The binding of this compound to HNRNPK is functionally linked to the activation of the FOXO3 transcription factor. FOXO3 is a critical downstream effector in pathways promoting cellular resilience to stressors such as oxidative stress and proteotoxicity. Activation of FOXO3 is demonstrated by the increased expression of a luciferase reporter gene under the control of a forkhead response element (FHRE) in the presence of PA and its derivatives.

The precise signaling cascade linking HNRNPK to FOXO3 activation following PA binding is an area of ongoing investigation. It is hypothesized that PA's interaction with HNRNPK modulates its function in RNA processing or its role as a scaffold for signaling proteins, ultimately leading to the nuclear translocation and transcriptional activation of FOXO3.

Neuroprotective Effects of this compound

This compound has demonstrated significant neuroprotective effects in various in vitro and in vivo models of neurodegeneration, underscoring its therapeutic potential.

In Vitro Neuroprotection

In mixed spinal cord cultures, this compound has been shown to protect neurons from cell death induced by both excitotoxicity and proteotoxicity. These in vitro models mimic key pathological features of neurodegenerative diseases.

  • Excitotoxicity Models: These models typically involve the exposure of primary neurons to excessive concentrations of glutamate (B1630785) or other excitatory amino acid receptor agonists, leading to calcium overload and neuronal death.

  • Proteotoxicity Models: These models utilize the expression of mutant proteins associated with neurodegenerative diseases, such as mutant superoxide (B77818) dismutase 1 (SOD1) linked to amyotrophic lateral sclerosis (ALS), to induce protein aggregation and subsequent neuronal demise.

In Vivo Neuroprotection

The neuroprotective efficacy of this compound has also been validated in invertebrate models of neurodegeneration:

  • Caenorhabditis elegans Model of Excitotoxicity: In C. elegans, PA confers protection against neuronal damage induced by excitotoxic insults. This model allows for the rapid assessment of neuroprotective compounds in a whole-organism context.

  • Drosophila melanogaster Model of Spinal-Bulbar Muscular Atrophy (SBMA): this compound has shown protective effects in a Drosophila model of SBMA, a motor neuron disease caused by a polyglutamine expansion in the androgen receptor. This model recapitulates key features of the human disease, including progressive motor dysfunction and neurodegeneration.

Downstream Effects: Mitigation of Oxidative Stress and Apoptosis

The activation of FOXO3 by this compound is expected to trigger a cascade of downstream events that contribute to its neuroprotective phenotype, primarily through the mitigation of oxidative stress and the inhibition of apoptosis.

Attenuation of Oxidative Stress

FOXO transcription factors are known to upregulate the expression of antioxidant enzymes, thereby enhancing the cellular defense against reactive oxygen species (ROS). While direct studies on the effect of this compound on specific oxidative stress markers in neurons are limited, its ability to activate FOXO3 strongly suggests an indirect mechanism for reducing oxidative damage.

Inhibition of Apoptosis

HNRNPK itself is involved in the regulation of apoptosis, and its function can be modulated by post-translational modifications. Furthermore, FOXO3 can regulate the expression of genes involved in both pro- and anti-apoptotic pathways, including members of the Bcl-2 family. By activating FOXO3, this compound likely shifts the balance towards cell survival by upregulating anti-apoptotic proteins and/or downregulating pro-apoptotic proteins.

Quantitative Data Summary

Parameter Value Experimental System Reference
Binding Affinity (Kd) of PA for HNRNPK ~86.2 µMSurface Plasmon Resonance (with RNA)
FOXO Activation Statistically significant increase in FHRE luciferase activity (p < 0.05)HEK293 cells

Experimental Protocols

Identification of this compound-Interacting Proteins

a) Photo-affinity Labeling and Pull-Down:

  • Synthesize a derivative of this compound containing a photo-activatable crosslinker and a reporter tag (e.g., biotin).

  • Incubate cell lysates (e.g., from HEK293 cells) with the PA derivative (e.g., 250 nM) for 1 hour at 4°C.

  • Expose the lysate to UV light (365 nm) to induce covalent crosslinking between the PA derivative and its binding partners.

  • Perform a pull-down of the crosslinked complexes using an affinity matrix that binds the reporter tag (e.g., streptavidin beads for a biotin (B1667282) tag).

  • Wash the beads extensively to remove non-specific binders.

  • Elute the bound proteins and identify them by mass spectrometry (LC-MS/MS).

b) PA-Coupled Nanobead Pull-Down:

  • Covalently couple a derivative of this compound to magnetic nanobeads.

  • Incubate the PA-coupled nanobeads with cell lysates.

  • Wash the beads to remove non-specifically bound proteins.

  • Elute the proteins that specifically bind to the PA-coupled beads.

  • Identify the eluted proteins by LC-MS/MS.

Forkhead Response Element (FHRE) Luciferase Reporter Assay
  • Co-transfect cells (e.g., HEK293) with a firefly luciferase reporter plasmid containing multiple copies of the FHRE upstream of the luciferase gene and a control plasmid expressing Renilla luciferase (for normalization).

  • Treat the transfected cells with this compound or vehicle control for a specified duration.

  • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

  • Compare the normalized luciferase activity in PA-treated cells to that in vehicle-treated cells to determine the effect of PA on FOXO transcriptional activity.

In Vitro Neuroprotection Assay (Excitotoxicity)
  • Culture primary neurons (e.g., mixed spinal cord neurons) for a sufficient period to allow for maturation.

  • Pre-treat the neurons with various concentrations of this compound or vehicle for a defined period (e.g., 24 hours).

  • Induce excitotoxicity by exposing the neurons to a neurotoxic concentration of glutamate for a specified duration.

  • After the insult, replace the medium with fresh, conditioned medium containing the respective concentrations of this compound or vehicle.

  • Assess neuronal viability at a later time point (e.g., 24 hours post-insult) using methods such as counting surviving neurons, LDH release assay, or live/dead staining.

Signaling Pathways and Experimental Workflows (Visualizations)

PsammaplyseneA_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleus Nucleus This compound This compound Psammaplysene A_in This compound This compound->Psammaplysene A_in HNRNPK HNRNPK Psammaplysene A_in->HNRNPK Binds FOXO3_inactive FOXO3 (inactive) HNRNPK->FOXO3_inactive Regulates RNA RNA RNA->HNRNPK Required for binding FOXO3_active FOXO3 (active) FOXO3_inactive->FOXO3_active Activation FOXO3_nucleus FOXO3 FOXO3_active->FOXO3_nucleus Nuclear Translocation ARE Antioxidant Response Elements FOXO3_nucleus->ARE Binds Target_Genes Target Genes (e.g., SOD, Catalase) ARE->Target_Genes Activates Transcription Stress_Resistance Stress Resistance (Neuroprotection) Target_Genes->Stress_Resistance Apoptosis_Inhibition Apoptosis Inhibition Target_Genes->Apoptosis_Inhibition

Caption: this compound's neuroprotective signaling pathway.

Experimental_Workflow_Target_ID cluster_photoaffinity Photo-affinity Labeling cluster_nanobead PA-Coupled Nanobeads PA_derivative PA Derivative (Photo-crosslinker + Biotin) Cell_lysate1 Cell Lysate PA_derivative->Cell_lysate1 Incubate UV_crosslink UV Crosslinking Cell_lysate1->UV_crosslink Pulldown1 Streptavidin Pull-down UV_crosslink->Pulldown1 MS1 LC-MS/MS Identification Pulldown1->MS1 Identified_Target Identified Target: HNRNPK MS1->Identified_Target PA_nanobeads PA-Coupled Magnetic Nanobeads Incubate2 Incubation PA_nanobeads->Incubate2 Cell_lysate2 Cell Lysate Cell_lysate2->Incubate2 Pulldown2 Magnetic Separation Incubate2->Pulldown2 MS2 LC-MS/MS Identification Pulldown2->MS2 MS2->Identified_Target

Caption: Workflow for identifying this compound's protein target.

Conclusion

This compound exerts its neuroprotective effects through a distinct mechanism involving the binding to HNRNPK and the subsequent activation of the FOXO3 signaling pathway. This action leads to enhanced neuronal resilience against excitotoxicity and proteotoxicity, likely through the downstream mitigation of oxidative stress and inhibition of apoptosis. The data presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound and for the development of novel neuroprotective strategies targeting the HNRNPK-FOXO3 axis. Further elucidation of the precise downstream targets of this pathway and more extensive quantitative in vivo studies will be crucial in advancing this promising natural product towards clinical applications.

References

Psammaplysene A: A Bromotyrosine-Derived Alkaloid with Neuroprotective and FOXO Modulatory Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Psammaplysene A is a bromotyrosine-derived alkaloid first isolated from the marine sponge Psammaplysilla sp.[1][2]. As a member of the psammaplysin family of natural products, it has garnered significant interest within the scientific community due to its unique chemical structure and promising biological activities. Initially identified as an inhibitor of FOXO1a (Forkhead box protein O1a) nuclear export, this compound has since been characterized as a potent neuroprotective agent[1][2][3]. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, quantitative biological data, and the experimental protocols utilized for its study.

Quantitative Biological Data

The biological activities of this compound have been quantified in several key assays. The following table summarizes the available quantitative data, providing a clear comparison of its efficacy in different experimental contexts.

Biological ActivityAssay TypeTarget/Model SystemQuantitative ValueReference
FOXO1a Nuclear Export Inhibition High-Content ScreeningPTEN-deficient cellsIC50 = 5 µM[4]
Binding to HNRNPK Surface Plasmon ResonanceRecombinant GST-HNRNPK (RNA-dependent)Apparent Kd = 77.3 µM[3]
FOXO-dependent Transcription FHRE Luciferase Reporter AssayHEK293 cells> 3-fold increase in luciferase expression[3][5]
Neuroprotection Mutant SOD1-induced neuronal death modelMixed spinal cord culturesStatistically significant protection[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound, offering a practical guide for researchers looking to replicate or build upon this work.

Synthesis of this compound

A concise and efficient total synthesis of this compound has been developed, starting from commercially available p-hydroxybenzaldehyde and tyramine[1][6].

Synthesis of the Acid Fragment:

  • Knoevenagel Condensation: p-Hydroxybenzaldehyde is reacted with an appropriate active methylene (B1212753) compound (e.g., a malonic acid derivative) in the presence of a base to form a cinnamic acid derivative.

  • Bromination: The phenolic ring is dibrominated using a suitable brominating agent (e.g., N-bromosuccinimide).

  • O-alkylation: The hydroxyl group of the brominated cinnamic acid derivative is alkylated.

  • Hydrolysis: The ester is hydrolyzed to yield the carboxylic acid fragment.

Synthesis of the Amine Fragment:

  • Protection: The amino group of tyramine (B21549) is protected (e.g., as a Boc-carbamate).

  • Bromination: The phenolic ring of the protected tyramine is dibrominated.

  • O-alkylation: The hydroxyl group is alkylated.

  • Deprotection: The protecting group on the amine is removed to yield the amine fragment.

Amide Coupling:

  • The synthesized acid and amine fragments are coupled using a standard peptide coupling reagent (e.g., HATU, HOBt) to yield this compound.

  • Purification is typically performed using column chromatography.

Target Identification by Affinity Chromatography and Mass Spectrometry

The direct cellular target of this compound was identified using a two-pronged affinity purification strategy[3][7].

Protocol for this compound-immobilized Magnetic Beads:

  • Bead Preparation: Amine-functionalized magnetic beads are suspended in ethanol.

  • Immobilization: A derivative of this compound with a linker is covalently attached to the amine groups on the magnetic beads. The reaction is carried out in an appropriate solvent (e.g., DMF) at room temperature.

  • Blocking: Unreacted amine groups on the beads are capped by incubation with acetic anhydride (B1165640) in DMF.

  • Washing: The beads are washed extensively to remove unreacted reagents.

Affinity Purification:

  • Cell Lysis: HEK293 cell lysates are prepared in a suitable lysis buffer.

  • Incubation: The cell lysate is incubated with the this compound-immobilized magnetic beads to allow for binding of target proteins.

  • Washing: The beads are washed with buffers of increasing stringency (e.g., varying salt and detergent concentrations) to remove non-specific binding proteins.

  • Elution: Bound proteins are eluted from the beads.

  • Identification: The eluted proteins are identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Surface Plasmon Resonance (SPR) for Binding Analysis

The interaction between this compound and its identified target, HNRNPK, was characterized using SPR[3].

Experimental Setup:

  • Chip Preparation: A CM5 sensor chip is used. Anti-GST antibody is immobilized on the sensor surface.

  • Ligand Capture: GST-tagged HNRNPK is captured by the immobilized anti-GST antibody.

  • RNA Saturation: Total RNA is injected over the chip surface to allow for stable binding to the captured HNRNPK, as the interaction with this compound is RNA-dependent.

  • Analyte Injection: this compound at various concentrations is injected over the chip surface.

  • Data Acquisition: The binding is monitored in real-time, and the response units (RU) are recorded.

  • Data Analysis: The binding data is fitted to a suitable model to determine the apparent dissociation constant (Kd).

Forkhead Response Element (FHRE) Luciferase Reporter Assay

The effect of this compound on FOXO-dependent transcription is quantified using a luciferase reporter assay[3][7].

Protocol:

  • Cell Transfection: HEK293 cells are co-transfected with a plasmid containing a luciferase reporter gene driven by a Forkhead Response Element (FHRE) and a control plasmid (e.g., Renilla luciferase for normalization).

  • Compound Treatment: After a suitable incubation period post-transfection, the cells are treated with this compound or vehicle control.

  • Cell Lysis: Cells are lysed using a passive lysis buffer.

  • Luciferase Assay: The luciferase activity in the cell lysates is measured using a luminometer after the addition of the appropriate luciferase substrate.

  • Data Normalization: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Neuroprotection Assay in a Mutant SOD1 Model

The neuroprotective effects of this compound can be assessed in a model of amyotrophic lateral sclerosis (ALS) using cells expressing a mutant form of superoxide (B77818) dismutase 1 (SOD1)[3].

Protocol:

  • Cell Culture: Primary mixed spinal cord cultures are prepared.

  • Induction of Proteotoxicity: Neuronal death is induced by the expression of a mutant form of human SOD1 (e.g., SOD1-G93A).

  • Compound Treatment: The cultures are treated with this compound at various concentrations.

  • Assessment of Neuronal Survival: After a defined incubation period, neuronal survival is quantified. This can be achieved by counting the number of viable neurons (e.g., identified by morphology or specific neuronal markers) in treated versus untreated cultures.

  • Statistical Analysis: The statistical significance of the observed neuroprotection is determined.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflow for its target identification.

PsammaplyseneA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors Receptor Receptor Growth Factors->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates FOXO1a-P FOXO1a (Phosphorylated) Akt->FOXO1a-P Phosphorylates (Inactivates) FOXO1a FOXO1a (Active) FOXO1a-P->FOXO1a Nuclear Export HNRNPK HNRNPK HNRNPK->FOXO1a Modulates Activity (Neuroprotection) PsammaplyseneA This compound PsammaplyseneA->FOXO1a-P Inhibits Nuclear Export PsammaplyseneA->HNRNPK Binds (RNA-dependent) Target Genes Target Genes FOXO1a->Target Genes Activates Transcription (Stress Resistance, Apoptosis)

Caption: Proposed signaling pathway of this compound.

Target_Identification_Workflow PsammaplyseneA_Derivative This compound Derivative (with linker) Immobilization Immobilization PsammaplyseneA_Derivative->Immobilization Magnetic_Beads Amine-functionalized Magnetic Beads Magnetic_Beads->Immobilization PA_Beads This compound- Immobilized Beads Immobilization->PA_Beads Incubation Incubation & Washing PA_Beads->Incubation Cell_Lysate HEK293 Cell Lysate Cell_Lysate->Incubation Protein_Complex Protein-Psammaplysene A Complex on Beads Incubation->Protein_Complex Elution Elution Protein_Complex->Elution Eluted_Proteins Eluted Proteins Elution->Eluted_Proteins LC_MSMS LC-MS/MS Analysis Eluted_Proteins->LC_MSMS Identified_Target Identified Target: HNRNPK LC_MSMS->Identified_Target

Caption: Experimental workflow for target identification.

Mechanism of Action

This compound exerts its biological effects through a multi-faceted mechanism of action. It was initially discovered as an inhibitor of FOXO1a nuclear export in PTEN-deficient cancer cells[2]. The PI3K/Akt signaling pathway, when activated by growth factors, leads to the phosphorylation of FOXO1a, resulting in its sequestration in the cytoplasm and subsequent inactivation. By inhibiting the nuclear export of phosphorylated FOXO1a, this compound promotes its nuclear retention and transcriptional activity, leading to the expression of genes involved in stress resistance and apoptosis.

Further research has revealed that this compound directly binds to heterogeneous nuclear ribonucleoprotein K (HNRNPK) in an RNA-dependent manner[3]. HNRNPK is a crucial hub protein involved in a multitude of cellular processes, including the regulation of transcription, RNA splicing, and signal transduction. The interaction of this compound with HNRNPK is believed to be central to its potent neuroprotective effects, as observed in various in vitro and in vivo models of neurodegeneration[3]. It is plausible that by modulating the function of HNRNPK, this compound influences downstream signaling pathways that are critical for neuronal survival. The precise molecular consequences of the this compound-HNRNPK interaction and its interplay with the FOXO signaling pathway remain an active area of investigation.

References

Psammaplysene A: A Deep Dive into the Inhibition of FOXO1a Nuclear Export

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Psammaplysene A (PsA) is a bromotyrosine derivative isolated from marine sponges of the Psammaplysilla species.[1][2] This natural product has garnered significant attention within the scientific community for its specific biological activity: the inhibition of nuclear export of the Forkhead box protein O1a (FOXO1a).[1][3] FOXO1a is a crucial transcription factor that orchestrates a variety of cellular processes, including apoptosis, cell cycle arrest, DNA repair, and metabolism.[4] Its activity is tightly regulated by its subcellular localization. In many forms of cancer, particularly those with a deficient tumor suppressor PTEN, the PI3K/Akt signaling pathway is constitutively active, leading to the phosphorylation and subsequent exclusion of FOXO1a from the nucleus. This cytoplasmic sequestration inactivates FOXO1a's tumor-suppressive functions. This compound's ability to force the nuclear retention of FOXO1a, even in the context of aberrant upstream signaling, highlights its potential as a therapeutic agent for cancer treatment.

This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its role in inhibiting FOXO1a nuclear export. It includes a summary of quantitative data, detailed experimental protocols from key studies, and visual diagrams of the involved signaling pathways and experimental workflows.

The Core Mechanism: FOXO1a Nucleocytoplasmic Shuttling

The cellular location of FOXO1a is a critical determinant of its function. In its un-phosphorylated state, FOXO1a resides in the nucleus, where it can bind to the insulin (B600854) response sequence in the promoter regions of its target genes, thereby regulating their transcription. The PI3K/Akt pathway is the principal signaling cascade responsible for the nuclear exclusion of FOXO1a.

The process is as follows:

  • Activation of PI3K/Akt: Growth factors like insulin or IGF-1 activate the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.

  • Phosphorylation of FOXO1a: Activated Akt (also known as Protein Kinase B) directly phosphorylates FOXO1a on three specific residues: Threonine 24 (Thr24), Serine 256 (Ser256), and Serine 319 (Ser319).

  • Binding to 14-3-3 Proteins: This phosphorylation creates binding sites for the 14-3-3 chaperone proteins. The binding of 14-3-3 proteins to phosphorylated FOXO1a masks the nuclear localization signal (NLS) and exposes the nuclear export signal (NES).

  • Nuclear Export: The FOXO1a/14-3-3 complex is recognized by the nuclear export protein CRM1 (Chromosome Region Maintenance 1, also known as Exportin 1) and is actively transported out of the nucleus into the cytoplasm.

In cancer cells with loss-of-function mutations in the PTEN tumor suppressor, Akt is constitutively active, leading to the perpetual phosphorylation and cytoplasmic localization of FOXO1a, thereby promoting cell survival and proliferation.

This compound's Intervention

This compound was discovered through a chemical genetic screen designed to identify compounds that could restore the nuclear localization of FOXO1a in PTEN-deficient tumor cells. Its mechanism centers on the specific inhibition of FOXO1a's nuclear export. By blocking this crucial step, PsA causes the accumulation of active FOXO1a within the nucleus.

The consequences of this forced nuclear retention are significant for cancer cells:

  • Induction of Apoptosis: Nuclear FOXO1a activates the transcription of pro-apoptotic genes. Studies in endometrial cancer cells have demonstrated that treatment with PsA leads to an increase in nuclear FOXO1a, which in turn induces apoptosis. Silencing FOXO1a was shown to diminish the apoptotic effects of PsA, confirming FOXO1a's central role in this process.

  • Cell Cycle Arrest: FOXO1a is a known regulator of the cell cycle. It can induce cell cycle arrest by upregulating the expression of cyclin-dependent kinase inhibitors like p27Kip1 and suppressing the expression of cyclins such as Cyclin D1 and D2. Treatment of endometrial cancer cells with PsA resulted in a notable increase in the percentage of cells in the G2/M phase of the cell cycle.

While the direct molecular target of PsA in the nuclear export machinery is still under investigation, later studies have identified the heterogeneous nuclear ribonucleoprotein K (HNRNPK) as a binding partner of PsA. This suggests that the effects of PsA on FOXO1a localization might be part of a more complex mechanism involving RNA-binding proteins.

Quantitative Data Summary

The following table summarizes the key quantitative findings from studies on the effects of this compound on cancer cells.

ParameterCell Line(s)TreatmentResultReference
Cell Viability ECC1 and Ishikawa (Endometrial Cancer)PsA (varying doses)Approximately 5-fold decrease in cell viability (p<0.05)
Cell Cycle ECC1 and Ishikawa (Endometrial Cancer)PsADoubled the percentage of cells in the G2/M phase (p<0.05)
Apoptosis ECC1 (Endometrial Cancer)PsA treatment after FOXO1 silencingDecreased incidence of apoptosis compared to PsA treatment alone
Apoptosis Ishikawa (Endometrial Cancer)PsA treatment with FOXO1 overexpressionIncreased apoptosis compared to PsA treatment alone

Key Experimental Protocols

This section details the methodologies used to investigate the effects of this compound on FOXO1a localization and cellular outcomes.

ExperimentPurposeMethodology
Immunofluorescent Staining To observe the subcellular localization of FOXO1 protein.Cells (e.g., Ishikawa and ECC1) were cultured on coverslips and treated with varying doses of PsA. After treatment, cells were fixed, permeabilized, and incubated with a primary antibody specific for FOXO1. A secondary antibody conjugated to a fluorescent dye was then used for visualization. Nuclei were counterstained with a DNA-binding dye like DAPI. Images were captured using a fluorescence microscope to determine the nuclear versus cytoplasmic distribution of FOXO1.
Cell Viability Assay To assess the effect of PsA on the viability of cancer cells.Cells were seeded in multi-well plates and treated with PsA. Cell viability was measured using assays such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay or similar colorimetric assays that quantify metabolic activity as an indicator of viable cells.
BrdU Incorporation Assay To measure the effect of PsA on cell proliferation.Cells were treated with PsA and then incubated with 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a synthetic analog of thymidine. Incorporated BrdU was detected using an anti-BrdU antibody in an ELISA-like format. The amount of incorporated BrdU is directly proportional to the level of DNA synthesis and, therefore, cell proliferation.
Cell Cycle Analysis To determine the effect of PsA on cell cycle distribution.Cells were treated with PsA, harvested, and fixed in ethanol. The fixed cells were then stained with a fluorescent DNA-binding dye such as propidium (B1200493) iodide (PI). The DNA content of individual cells was analyzed by flow cytometry. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) was quantified based on their fluorescence intensity.
Western Blotting To measure the levels of specific proteins, such as FOXO1 and cleaved PARP (a marker of apoptosis).Cells were treated with PsA and lysed to extract total protein. Protein concentrations were determined, and equal amounts of protein were separated by SDS-PAGE. The separated proteins were transferred to a membrane, which was then incubated with primary antibodies against the proteins of interest (e.g., FOXO1, cleaved PARP). A secondary antibody conjugated to an enzyme (e.g., HRP) was used for detection via chemiluminescence.
siRNA-mediated Gene Silencing To specifically reduce the expression of FOXO1 to confirm its role in PsA-induced apoptosis.Cells (e.g., ECC1) were transfected with small interfering RNA (siRNA) specifically targeting FOXO1 mRNA. A non-targeting siRNA was used as a control. After a period to allow for protein knockdown, the cells were treated with PsA, and the effects on apoptosis were measured.

Visualizing the Molecular Pathways and Workflows

Signaling Pathways

The following diagrams, rendered in DOT language, illustrate the key signaling pathways.

FOXO1_Export_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Activates FOXO1_Nuc FOXO1a Akt->FOXO1_Nuc Phosphorylates FOXO1_P p-FOXO1a C1433 14-3-3 Complex p-FOXO1a / 14-3-3 Complex Degradation Proteasomal Degradation Complex->Degradation FOXO1_Nuc->FOXO1_P Nuclear Export DNA DNA FOXO1_Nuc->DNA Target_Genes Target Gene Transcription (Apoptosis, Cell Cycle Arrest) DNA->Target_Genes FOXO1_PC1433 FOXO1_PC1433 FOXO1_PC1433->Complex

Caption: Standard PI3K/Akt signaling pathway leading to FOXO1a nuclear export.

PsA_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus pFOXO1_Cyt p-FOXO1a FOXO1_Nuc FOXO1a pFOXO1_Cyt->FOXO1_Nuc Nuclear Import FOXO1_Nuc->pFOXO1_Cyt Nuclear Export DNA DNA FOXO1_Nuc->DNA Apoptosis Apoptosis & Cell Cycle Arrest DNA->Apoptosis PsA This compound PsA->FOXO1_Nuc Inhibits Export

Caption: this compound inhibits FOXO1a nuclear export, causing nuclear accumulation.

Experimental Workflow

Experimental_Workflow cluster_assays Downstream Analysis Start Cancer Cell Culture (e.g., ECC1, Ishikawa) Treatment Treat with this compound (Dose-Response & Time-Course) Start->Treatment Harvest Harvest Cells Treatment->Harvest IF Immunofluorescence (FOXO1a Localization) Harvest->IF Viability Cell Viability Assay (e.g., MTT) Harvest->Viability Flow Flow Cytometry (Cell Cycle, Apoptosis) Harvest->Flow WB Western Blot (Protein Expression) Harvest->WB Data Data Acquisition & Analysis IF->Data Viability->Data Flow->Data WB->Data Conclusion Conclusion: PsA inhibits FOXO1a export, reduces viability, and induces apoptosis Data->Conclusion

Caption: Workflow for assessing this compound's effects on cancer cells.

Conclusion and Future Directions

This compound stands out as a potent and specific inhibitor of FOXO1a nuclear export. Its ability to trap this key tumor-suppressing transcription factor in the nucleus, thereby reactivating apoptotic and cell cycle arrest pathways, makes it a highly valuable tool for cancer research. The experimental evidence robustly supports its mechanism of action in cancer cell lines, particularly those characterized by an overactive PI3K/Akt signaling pathway.

For drug development professionals, this compound represents a promising lead compound. The total synthesis of PsA and its analogs has been achieved, opening avenues for structure-activity relationship (SAR) studies to optimize its potency, selectivity, and pharmacokinetic properties. Further research is warranted to fully elucidate its direct molecular target within the nuclear export machinery and to explore its efficacy and safety in preclinical in vivo models. The discovery of PsA underscores the vast potential of marine natural products as a source of novel therapeutic agents for oncology.

References

The Marine Compound Psammaplysene A: A Technical Guide to its Interaction with the RNA-Binding Protein HNRNPK

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psammaplysene A (PA) is a marine natural product isolated from the sponge Psammaplysilla sp. that has demonstrated significant neuroprotective properties in various in vitro and in vivo models of neurodegeneration.[1][2][3][4] Understanding the molecular mechanism of action of this compound is crucial for its potential development as a therapeutic agent. This technical guide provides an in-depth overview of the current knowledge regarding the interaction of this compound with its identified protein target, the RNA-binding protein Heterogeneous Nuclear Ribonucleoprotein K (HNRNPK). HNRNPK is a multifaceted protein involved in a wide array of cellular processes, including gene expression regulation, RNA splicing, and signal transduction.[1][5] The interaction between this compound and HNRNPK presents a novel avenue for exploring therapeutic interventions in neurodegenerative diseases. This document details the quantitative binding data, comprehensive experimental protocols for studying this interaction, and visual representations of the experimental workflows and proposed signaling pathways.

Quantitative Data Presentation

The interaction between this compound and HNRNPK has been quantified using surface plasmon resonance (SPR). The binding of this compound to HNRNPK is notably dependent on the presence of RNA.

ParameterValueMethodConditionsSource
Estimated Dissociation Constant (Kd) 86.2 µMSurface Plasmon Resonance (SPR)Recombinant GST-HNRNPK pre-incubated with total RNA[1]

Experimental Protocols

The identification and characterization of the interaction between this compound and HNRNPK involved two primary experimental strategies. The following are detailed methodologies for these key experiments.

Target Identification using Photo-affinity Labeling and Pull-down Assay

This method utilizes a chemically modified version of this compound containing a photo-reactive group and a tag (e.g., biotin) to covalently capture and identify binding partners from cell lysates.

a. Materials and Reagents:

  • HEK293 cells or other relevant cell lines

  • This compound derivative with a photo-affinity label and biotin (B1667282) tag (e.g., compound 2B as described in the source literature)

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors)

  • Streptavidin-conjugated magnetic beads

  • Wash Buffer (e.g., Lysis Buffer with a lower detergent concentration)

  • Elution Buffer (e.g., SDS-PAGE sample buffer)

  • UV lamp (365 nm)

  • SDS-PAGE gels and Western blotting apparatus

  • Mass spectrometer for protein identification

b. Protocol:

  • Cell Lysis: Harvest cells and prepare a clarified cell lysate by incubating with Lysis Buffer on ice, followed by centrifugation to remove cellular debris.

  • Probe Incubation: Incubate the cell lysate with the photo-affinity probe at a predetermined concentration for 1-2 hours at 4°C with gentle rotation to allow for non-covalent binding.

  • UV Cross-linking: Expose the lysate-probe mixture to UV light (365 nm) on ice for a specified duration (e.g., 15-30 minutes) to induce covalent cross-linking between the probe and its binding partners.

  • Affinity Capture: Add streptavidin-conjugated magnetic beads to the cross-linked lysate and incubate for 1-2 hours at 4°C to capture the biotinylated probe-protein complexes.

  • Washing: Pellet the magnetic beads using a magnetic stand and wash them extensively with Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the captured proteins from the beads by resuspending them in SDS-PAGE sample buffer and heating at 95°C for 5-10 minutes.

  • Analysis: Separate the eluted proteins by SDS-PAGE. Visualize the proteins by silver staining or Coomassie blue staining. Excise the protein bands of interest for identification by mass spectrometry.

Target Identification using Affinity Chromatography with Immobilized this compound

This approach involves covalently attaching a this compound derivative to magnetic nanobeads to purify its binding partners from cell lysates.

a. Materials and Reagents:

  • This compound derivative suitable for immobilization

  • Amine-functionalized magnetic nanobeads (FG beads)

  • Coupling reagents (e.g., EDC, NHS)

  • Cell lysate (prepared as in the photo-affinity labeling protocol)

  • Wash Buffer

  • Elution Buffer (e.g., high salt, low pH, or SDS-PAGE sample buffer)

  • SDS-PAGE gels and mass spectrometer

b. Protocol:

  • Immobilization of this compound: Covalently couple the this compound derivative to the amine-functionalized magnetic nanobeads using standard amine coupling chemistry (e.g., EDC/NHS activation).

  • Lysate Incubation: Incubate the this compound-coupled beads with the cell lysate for 2-4 hours at 4°C with gentle rotation.

  • Washing: Pellet the beads using a magnetic stand and perform a series of stringent washes with Wash Buffer to remove non-specific protein binders.

  • Elution: Elute the specifically bound proteins using an appropriate Elution Buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and identify the specific interactors by mass spectrometry.

Characterization of Binding Affinity by Surface Plasmon Resonance (SPR)

SPR is employed to measure the binding kinetics and affinity of this compound to HNRNPK, including the assessment of RNA dependency.

a. Materials and Reagents:

  • SPR instrument and sensor chips (e.g., CM5 chip)

  • Recombinant purified GST-tagged HNRNPK and a negative control protein (e.g., GST)

  • Total RNA or a specific poly(C) RNA sequence

  • This compound solution at various concentrations

  • Running Buffer (e.g., HBS-EP buffer)

  • Immobilization reagents (e.g., EDC, NHS, ethanolamine)

b. Protocol:

  • Protein Immobilization: Immobilize the purified GST-HNRNPK and the GST control protein on separate flow cells of a sensor chip using standard amine coupling.

  • RNA Incubation: Inject total RNA or a specific RNA ligand over the protein-immobilized surfaces to allow for the formation of the protein-RNA complex. Monitor the binding until a stable baseline is achieved.

  • This compound Injection: Inject a series of concentrations of this compound over the flow cells containing the protein-RNA complexes and the control surfaces.

  • Data Acquisition: Record the binding responses in real-time.

  • Data Analysis: Subtract the reference channel (GST) signal from the active channel (GST-HNRNPK) signal. Analyze the resulting sensorgrams using appropriate binding models (e.g., steady-state affinity model) to determine the dissociation constant (Kd).

Visualizations

Experimental Workflow for Target Identification

experimental_workflow cluster_photoaffinity Method 1: Photo-affinity Labeling cluster_affinity_chrom Method 2: Affinity Chromatography pa1 Incubate Cell Lysate with PA-Biotin Probe pa2 UV Cross-linking (365 nm) pa1->pa2 pa3 Capture with Streptavidin Beads pa2->pa3 pa4 Wash to Remove Non-specific Binders pa3->pa4 pa5 Elute Bound Proteins pa4->pa5 analysis Protein Separation (SDS-PAGE) & Identification (Mass Spectrometry) pa5->analysis ac1 Immobilize PA on Magnetic Beads ac2 Incubate with Cell Lysate ac1->ac2 ac3 Wash Beads Extensively ac2->ac3 ac4 Elute Specifically Bound Proteins ac3->ac4 ac4->analysis result Identification of HNRNPK as a Primary Target analysis->result

Caption: Workflow for the identification of this compound's protein target.

Proposed Signaling Pathway of this compound

signaling_pathway PA This compound Complex PA-HNRNPK-RNA Ternary Complex PA->Complex HNRNPK HNRNPK HNRNPK->Complex RNA RNA RNA->Complex Downstream Modulation of HNRNPK-dependent Cellular Processes Complex->Downstream Alters HNRNPK function (e.g., RNA processing, translation) Neuroprotection Neuroprotection Downstream->Neuroprotection

References

Psammaplysene A: A Comprehensive Technical Guide to its Natural Sources, Abundance, and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Psammaplysene A, a bromotyrosine-derived alkaloid of marine origin, has garnered significant attention within the scientific community for its potent and selective biological activities, including neuroprotective effects and inhibition of Forkhead box protein O1a (FOXO1a) nuclear export. This technical guide provides an in-depth overview of the natural sources of this compound, available data on its abundance, detailed protocols for its extraction and purification, and an exploration of its known signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Sources and Abundance of this compound

This compound is a secondary metabolite primarily isolated from marine sponges. The Verongida order of sponges is particularly known for producing a diverse array of bromotyrosine alkaloids.

Primary Natural Sources:

  • Genus Psammaplysilla : Sponges of the Psammaplysilla genus are the most frequently cited natural source of this compound.[1]

  • Genus Aplysinella : Notably, the species Aplysinella strongylata has also been identified as a producer of this compound and its derivatives.

Abundance:

Quantitative data on the yield of this compound from its natural sponge sources is scarce in publicly available literature. The concentration of secondary metabolites in marine organisms can fluctuate significantly based on factors such as geographical location, season, and environmental conditions. However, to provide a contextual reference, the abundance of a related bromotyrosine alkaloid, ianthesine E, isolated from the marine sponge Ianthella basta, has been reported.

CompoundSource OrganismDry Weight Yield (%)
Ianthesine EIanthella basta1.612%[2]
This compound Psammaplysilla sp. Data not available
This compound Aplysinella strongylata Data not available

Table 1: Reported yield of a related bromotyrosine alkaloid. Specific yield data for this compound is not widely reported.

Experimental Protocols: From Sponge to Pure Compound

The isolation of this compound from its marine sponge host involves a multi-step process encompassing extraction, fractionation, and final purification. The following protocols are a composite of established methods for the isolation of bromotyrosine alkaloids from marine sponges.[2][3][4]

General Experimental Workflow

The overall procedure for isolating this compound can be visualized as a sequential process, starting from the raw biological material and culminating in the purified compound.

G cluster_collection Sample Preparation cluster_extraction Extraction & Partitioning cluster_purification Purification Sponge Sponge Collection (e.g., Psammaplysilla sp.) FreezeDry Freeze-Drying Sponge->FreezeDry Extraction Solvent Extraction (CH2Cl2/MeOH) FreezeDry->Extraction Partitioning Solvent Partitioning Extraction->Partitioning VLC Vacuum Liquid Chromatography (C18) Partitioning->VLC HPLC Preparative HPLC (C18) VLC->HPLC PureCompound Pure this compound HPLC->PureCompound

Figure 1: General workflow for the isolation of this compound.
Detailed Methodologies

2.2.1. Sample Preparation and Extraction

  • Collection and Lyophilization: Collect sponge specimens (e.g., Psammaplysilla sp.) and immediately freeze them at -20°C or lower to prevent degradation of secondary metabolites. The frozen sponge material is then lyophilized (freeze-dried) to remove water, yielding a dry, porous solid.

  • Extraction: The dried sponge material is ground to a powder and exhaustively extracted with a 1:1 mixture of dichloromethane (B109758) (CH2Cl2) and methanol (B129727) (MeOH) at room temperature. This process is typically repeated three times to ensure complete extraction of the metabolites. The solvent is then evaporated under reduced pressure to yield a crude extract.

2.2.2. Fractionation by Solvent Partitioning

  • The crude extract is resuspended in a suitable solvent system, such as 90% aqueous methanol, and partitioned against a non-polar solvent like n-hexane. This step removes highly non-polar constituents such as lipids.

  • The aqueous methanol fraction is then further partitioned with a solvent of intermediate polarity, such as ethyl acetate (B1210297) or dichloromethane, to separate compounds based on their polarity. The bromotyrosine alkaloids, including this compound, are typically found in the more polar fractions.

2.2.3. Chromatographic Purification

Step 1: Vacuum Liquid Chromatography (VLC)

  • Stationary Phase: C18-functionalized silica (B1680970) gel.

  • Elution: The partitioned extract is loaded onto the VLC column and eluted with a stepwise gradient of decreasing polarity, starting with 100% water and progressively increasing the proportion of methanol or acetonitrile (B52724).

  • Fraction Collection: Fractions are collected and analyzed by thin-layer chromatography (TLC) or analytical HPLC to identify those containing the target compound.

Step 2: Preparative High-Performance Liquid Chromatography (HPLC)

  • Column: A C18 reversed-phase preparative HPLC column (e.g., 10 µm particle size, 250 x 21.2 mm).

  • Mobile Phase:

    • Solvent A: Water with 0.1% trifluoroacetic acid (TFA).

    • Solvent B: Methanol or acetonitrile with 0.1% TFA.

  • Gradient: A linear gradient from a lower to a higher concentration of Solvent B is employed. A typical gradient might be from 30% to 100% Solvent B over 40 minutes.

  • Flow Rate: A flow rate of approximately 5-10 mL/min is commonly used for preparative columns of this size.

  • Detection: UV detection at wavelengths of 254 nm and 280 nm is suitable for aromatic compounds like this compound.

  • Fraction Collection: Fractions corresponding to the peaks of interest are collected, and the solvent is evaporated to yield the purified compound.

Step 3: Semi-Preparative HPLC (Optional, for final polishing)

  • For achieving very high purity, a final polishing step using a semi-preparative C18 column (e.g., 5 µm particle size, 250 x 10 mm) with a shallower gradient may be employed.

Signaling Pathways and Mechanism of Action

This compound has been identified as a modulator of key cellular signaling pathways, which underpins its observed biological activities.

Inhibition of FOXO1a Nuclear Export via the PI3K/AKT Pathway

This compound was initially identified as a potent inhibitor of the nuclear export of the transcription factor FOXO1a. This activity is particularly relevant in the context of cancer, where the PI3K/AKT pathway is often hyperactivated.

The PI3K/AKT/FOXO Signaling Cascade:

  • Activation: Growth factors bind to receptor tyrosine kinases (RTKs), leading to the activation of phosphoinositide 3-kinase (PI3K).

  • Second Messenger Production: PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).

  • AKT Activation: PIP3 recruits and activates the serine/threonine kinase AKT (also known as protein kinase B).

  • FOXO Phosphorylation: Activated AKT phosphorylates FOXO transcription factors, including FOXO1a.

  • Nuclear Export and Inactivation: Phosphorylated FOXO1a is recognized by the nuclear export machinery and translocated to the cytoplasm, where it is ubiquitinated and degraded. This prevents FOXO1a from transcribing its target genes, which are involved in apoptosis and cell cycle arrest.

This compound is believed to interfere with this pathway, leading to the nuclear retention and activation of FOXO1a, thereby promoting its tumor-suppressive functions.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates FOXO_P p-FOXO1a AKT->FOXO_P Phosphorylates FOXO FOXO1a AKT->FOXO Degradation Ubiquitination & Degradation FOXO_P->Degradation Leads to FOXO->FOXO_P Dephosphorylation DNA DNA FOXO->DNA Binds to TargetGenes Target Gene Transcription (Apoptosis, Cell Cycle Arrest) DNA->TargetGenes Promotes PsammaplyseneA This compound PsammaplyseneA->FOXO Promotes Nuclear Retention

Figure 2: The PI3K/AKT/FOXO signaling pathway and the inhibitory role of this compound.
Interaction with Heterogeneous Nuclear Ribonucleoprotein K (HNRNPK)

Further research has identified the heterogeneous nuclear ribonucleoprotein K (HNRNPK) as a direct binding partner of this compound. HNRNPK is a multifunctional protein involved in a wide range of cellular processes, including transcription, RNA splicing, and translation.

The interaction between this compound and HNRNPK is thought to be central to the compound's neuroprotective effects. By modulating the function of HNRNPK, this compound can influence the expression of genes involved in neuronal survival and stress response.

G cluster_processes Cellular Processes cluster_outcomes Biological Outcomes PsammaplyseneA This compound HNRNPK HNRNPK PsammaplyseneA->HNRNPK Binds to Transcription Transcription HNRNPK->Transcription Modulates Splicing RNA Splicing HNRNPK->Splicing Modulates Translation Translation HNRNPK->Translation Modulates Neuroprotection Neuroprotection Transcription->Neuroprotection Splicing->Neuroprotection Translation->Neuroprotection

Figure 3: Interaction of this compound with HNRNPK and downstream effects.

Conclusion

This compound remains a compelling marine natural product with significant therapeutic potential. While its primary natural sources have been identified, a notable gap exists in the quantitative understanding of its abundance in different sponge species. The detailed experimental protocols provided in this guide, synthesized from established methods for related compounds, offer a robust starting point for researchers aiming to isolate this compound for further investigation. A deeper understanding of its interactions with the PI3K/AKT/FOXO pathway and HNRNPK will be crucial in elucidating its full pharmacological profile and advancing its development as a potential therapeutic agent. Future research efforts should focus on quantitative analysis of this compound in various sponge populations and further exploration of its molecular targets to fully unlock its therapeutic promise.

References

An In-Depth Technical Guide on the Early-Stage Research of Psammaplysene A's Neuroprotective Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psammaplysene A (PA) is a marine sponge metabolite that has demonstrated significant neuroprotective properties in various in vitro and in vivo models of neurodegeneration.[1] This technical guide provides a comprehensive overview of the early-stage research into the neuroprotective effects of this compound, with a focus on its mechanism of action, experimental data, and the methodologies used in its evaluation.

Mechanism of Action

Early research into the neuroprotective qualities of this compound was prompted by the role of FOXO transcription factors as conserved regulators of longevity.[1] Increased activity of the C. elegans ortholog of FOXO3, daf-16, is linked to extended lifespan and greater resistance to stressors like reactive oxygen species and proteotoxicity.[1] This led to the investigation of this compound as a potential neuroprotective agent through the activation of FOXO3.[1]

Subsequent research identified the direct physical target of this compound as the heterogeneous nuclear ribonucleoprotein K (HNRNPK).[1][2] HNRNPK is a crucial protein that governs many aspects of RNA biology and integrates protein-based signaling cascades.[1] The binding of this compound to HNRNPK is RNA-dependent, suggesting that the neuroprotective actions of this compound may be mediated by modifying HNRNPK-dependent processes.[2]

Signaling Pathway

The proposed signaling pathway for this compound's neuroprotective effects involves its interaction with HNRNPK, which in turn influences the FOXO signaling pathway. Under normal conditions, the insulin/IGF-1 signaling pathway leads to the phosphorylation and inactivation of FOXO transcription factors, causing them to be exported from the nucleus.[3] However, under conditions of stress, or through the action of molecules like this compound, FOXO factors can be activated. This activation involves their translocation to the nucleus where they regulate the expression of genes involved in stress resistance, apoptosis, and cell cycle control.[3][4]

The binding of this compound to HNRNPK is thought to modulate these processes, leading to a neuroprotective outcome. The exact mechanism by which the this compound-HNRNPK interaction influences FOXO activity is still under investigation.

PsammaplyseneA_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_inactivation Inactivation Pathway PsammaplyseneA This compound HNRNPK HNRNPK PsammaplyseneA->HNRNPK Binds FOXO FOXO HNRNPK->FOXO Modulates FOXO_P p-FOXO (Inactive) FOXO->FOXO_P Nucleus Nucleus FOXO->Nucleus Translocates TargetGenes Target Genes (Stress Resistance, etc.) Nucleus->TargetGenes Activates Transcription Neuroprotection Neuroprotection TargetGenes->Neuroprotection Insulin_IGF1 Insulin/IGF-1 Signaling AKT AKT Insulin_IGF1->AKT AKT->FOXO Phosphorylates

Proposed signaling pathway of this compound.

Data Presentation

While specific quantitative data from dose-response curves and efficacy studies are not extensively detailed in the initial publications, the neuroprotective effects of this compound have been consistently observed across various models. The following table summarizes the qualitative and semi-quantitative findings from early-stage research.

Model System Type of Insult/Disease Model Observed Neuroprotective Effect Reference
Mixed Spinal Cord CulturesExcitotoxicityProtection against neuronal death[1]
Mixed Spinal Cord CulturesProteotoxicity (mutant SOD1)Protection against neuronal death[1]
Mixed Spinal Cord CulturesProteotoxicity (mutant p150glued)Protection against neuronal death[1]
Mixed Spinal Cord CulturesProteotoxicity (poly-glutamine expanded androgen receptor)Protection against neuronal death[1]
C. elegansExcitotoxicityProtective effect observed[1]
DrosophilaSpinal-Bulbar Muscular AtrophyProtective effect observed[1]

Experimental Protocols

Detailed experimental protocols for the neuroprotective assays of this compound are not explicitly provided in the primary literature. However, based on the descriptions, the following are representative protocols for the key experiments conducted.

In Vitro Neuroprotection Assay in Mixed Spinal Cord Cultures

This protocol outlines a general procedure for assessing the neuroprotective effects of this compound against excitotoxicity and proteotoxicity in primary mixed spinal cord cultures.

InVitro_Workflow start Start: Prepare Mixed Spinal Cord Cultures pretreatment Pre-treatment with This compound or Vehicle start->pretreatment insult Induce Neuronal Insult (Excitotoxin or Proteotoxic agent) pretreatment->insult incubation Incubate for 24-48 hours insult->incubation assessment Assess Neuronal Viability (e.g., LDH assay, cell staining) incubation->assessment end End: Analyze Data assessment->end

Workflow for in vitro neuroprotection assay.

a. Culture Preparation:

  • Primary mixed spinal cord cultures are prepared from embryonic day 13-15 mouse or rat spinal cords.

  • The spinal cord tissue is dissociated into a single-cell suspension.

  • Cells are plated on coated culture dishes and maintained in a suitable growth medium.

b. Excitotoxicity Assay:

  • After 7-10 days in vitro, cultures are pre-treated with varying concentrations of this compound or a vehicle control for a specified period (e.g., 1-24 hours).

  • Excitotoxicity is induced by adding a neurotoxic concentration of glutamate (B1630785) (e.g., 100-500 µM) for a short duration (e.g., 5-15 minutes).[5][6]

  • The glutamate-containing medium is then replaced with fresh medium (with or without this compound).

  • Neuronal viability is assessed 24-48 hours later.

c. Proteotoxicity Assay (e.g., mutant SOD1):

  • Neuronal cultures are transfected with a vector expressing a mutant form of a protein associated with neurodegeneration, such as SOD1 (e.g., G93A).[7][8][9][10][11]

  • Cultures are treated with this compound or a vehicle control.

  • Neuronal survival is monitored over several days, and viability is quantified at a specific time point.

d. Assessment of Neuroprotection:

  • Lactate Dehydrogenase (LDH) Assay: The amount of LDH released into the culture medium, an indicator of cell death, is measured.

  • Live/Dead Staining: Cells are stained with fluorescent dyes (e.g., calcein-AM for live cells and ethidium (B1194527) homodimer-1 for dead cells) to visualize and quantify neuronal survival.

  • Immunocytochemistry: Cultures are fixed and stained for neuronal markers (e.g., NeuN or MAP2) to assess neuronal morphology and survival.

In Vivo Neuroprotection Assays

a. C. elegans Excitotoxicity Model:

This model utilizes the nematode C. elegans to assess the neuroprotective effects of this compound against glutamate-induced excitotoxicity.

Celegans_Workflow start Start: Synchronize C. elegans Population treatment Treat with this compound or Vehicle start->treatment exposure Expose to Glutamate treatment->exposure behavioral_assay Perform Behavioral Assays (e.g., motility, chemotaxis) exposure->behavioral_assay end End: Quantify Phenotype behavioral_assay->end

Workflow for C. elegans neuroprotection assay.
  • Worm Maintenance and Treatment: Wild-type or specific mutant strains of C. elegans are maintained on nematode growth medium (NGM) plates seeded with E. coli.[12] this compound is incorporated into the NGM plates or added to the liquid culture.

  • Induction of Excitotoxicity: Worms are exposed to a high concentration of glutamate, which can induce neuronal damage and behavioral deficits.[13][14]

  • Assessment of Neuroprotection: The protective effect of this compound is evaluated by observing behavioral endpoints such as motility (thrashing assay), chemotaxis, or by visualizing neuronal integrity in transgenic strains expressing fluorescent reporters in specific neurons.[12][15][16]

b. Drosophila Model of Spinal-Bulbar Muscular Atrophy (SBMA):

This model uses transgenic Drosophila melanogaster expressing the human androgen receptor with a pathogenic polyglutamine expansion to screen for compounds that can mitigate the associated neurodegeneration.[17][18][19][20]

  • Fly Stocks and Rearing: Transgenic flies expressing the pathogenic human androgen receptor are raised on standard Drosophila medium.

  • Drug Administration: this compound is mixed into the fly food.

  • Phenotypic Analysis: The neuroprotective effects of this compound are assessed by measuring improvements in phenotypes associated with SBMA in the fly model, such as:

    • Longevity: Survival curves of treated versus untreated flies are compared.

    • Motility: Climbing assays (negative geotaxis) are performed to assess motor function.

    • Eye Phenotype: The severity of the rough eye phenotype, a common feature in Drosophila models of polyglutamine diseases, is scored.

Conclusion

Early-stage research has identified this compound as a promising neuroprotective agent with a novel mechanism of action involving the RNA-binding protein HNRNPK and the FOXO signaling pathway. The compound has demonstrated efficacy in a range of in vitro and in vivo models of neurodegeneration. Further research is warranted to elucidate the precise molecular interactions and to quantify the therapeutic potential of this compound and its derivatives for the treatment of neurodegenerative diseases. The development of more detailed quantitative assays and the optimization of its drug-like properties will be crucial next steps in its journey from a marine natural product to a potential therapeutic.

References

Methodological & Application

Application Notes and Protocols: Total Synthesis of Psammaplysene A

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Psammaplysene A is a marine-derived bromotyrosine alkaloid that has garnered significant interest within the scientific community due to its potent and specific biological activities. Isolated from the marine sponge Psammaplysilla sp., it has been identified as an inhibitor of FOXO1a (Forkhead box protein O1) nuclear export.[1][2] This inhibitory action has potential therapeutic implications in various diseases, including cancer and neurodegenerative disorders, by modulating the downstream targets of the PI3K/Akt signaling pathway. The limited availability of this compound from its natural source necessitates a robust and efficient total synthesis to enable further biological evaluation and drug discovery efforts.

This document provides a detailed protocol for the total synthesis of this compound, primarily based on the flexible and efficient route developed by Georgiades and Clardy. Additionally, a more recent and concise synthesis reported by Xu et al. is briefly mentioned as an alternative approach. The provided methodologies, quantitative data, and visual representations of the synthetic pathways are intended to serve as a comprehensive guide for researchers aiming to synthesize this compound and its analogs.

Synthetic Strategy Overview

The total synthesis of this compound, as outlined by Georgiades and Clardy, follows a convergent strategy. The molecule is retrosynthetically disconnected into two key fragments: a carboxylic acid moiety and an amine moiety. Both fragments are synthesized from a common precursor, 4-iodophenol (B32979), highlighting the efficiency of this approach. Key transformations in this synthesis include electrophilic bromination, O-alkylation, a Heck cross-coupling reaction, and a final amide bond formation to yield the target molecule.

An alternative, more recent synthesis by Xu et al. reports a 5-step sequence with a notable 50% overall yield, employing a Knoevenagel condensation as a key step.[3]

Experimental Protocols

The following protocols are adapted from the supporting information for the total synthesis reported by Georgiades and Clardy.

Synthesis of Key Intermediates

1. Synthesis of 2,6-Dibromo-4-iodophenol (B3248515) (Compound 7)

This procedure outlines the dibromination of 4-iodophenol.

  • Reaction Scheme:

  • Experimental Protocol:

    • To a solution of 4-iodophenol (1.0 g, 4.54 mmol) in 1,2-dichlorobenzene (20 mL), add N-bromosuccinimide (1.62 g, 9.08 mmol, 2.0 equiv.) in one portion.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica (B1680970) gel (eluting with a gradient of 0% to 10% ethyl acetate (B1210297) in hexanes) to afford 2,6-dibromo-4-iodophenol as a white solid.

2. Synthesis of (E)-methyl 3-(3,5-dibromo-4-(3-(dimethylamino)propoxy)phenyl)acrylate (Acid Precursor)

This multi-step procedure describes the synthesis of the carboxylic acid precursor fragment.

  • Step 2a: O-Alkylation with 3-(Dimethylamino)-1-propanol

    • A Mitsunobu reaction is employed to couple 2,6-dibromo-4-iodophenol with 3-(dimethylamino)-1-propanol.

  • Step 2b: Heck Cross-Coupling

    • The resulting aryl iodide is subjected to a Heck reaction with methyl acrylate (B77674) to introduce the acrylate moiety.

  • Step 2c: Saponification

    • The methyl ester is hydrolyzed to the corresponding carboxylic acid.

3. Synthesis of 3-(3,5-Dibromo-4-(2-(dimethylamino)ethoxy)phenyl)propan-1-amine (Amine Precursor)

This procedure details the synthesis of the amine fragment.

  • Step 3a: O-Alkylation with 2-(Dimethylamino)-1-ethanol

    • Similar to the acid precursor, 2,6-dibromo-4-iodophenol is alkylated with 2-(dimethylamino)-1-ethanol via a Mitsunobu reaction.

  • Step 3b: Heck Cross-Coupling with Acrylonitrile

    • The aryl iodide is coupled with acrylonitrile.

  • Step 3c: Reduction of the Nitrile

    • The nitrile is reduced to the primary amine.

Final Assembly: Amide Coupling to Yield this compound (Compound 1)

This final step involves the coupling of the carboxylic acid and amine fragments.

  • Reaction Scheme:

    • The carboxylic acid fragment is coupled with the amine fragment using diethylphosphocyanidate (DEPC) as the coupling agent.

  • Experimental Protocol:

    • To a solution of the carboxylic acid (1.0 equiv.) and the amine (1.0 equiv.) in anhydrous THF, add triethylamine (B128534) (3.0 equiv.).

    • Cool the mixture to 0 °C and add diethylphosphocyanidate (DEPC) (1.2 equiv.) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with saturated aqueous sodium bicarbonate and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Quantitative Data Summary

The following table summarizes the yields for the key steps in the synthesis of this compound as reported by Georgiades and Clardy.

Step Reaction Product Yield (%)
1 Dibromination of 4-iodophenol2,6-Dibromo-4-iodophenolNot specified
2a O-AlkylationAryl iodide intermediate for acidNot specified
2b Heck ReactionMethyl ester precursor86
2c SaponificationCarboxylic acid fragment (Compound 3)95
Final Step Amide CouplingThis compound (Compound 1)89

Visualizations

Overall Synthetic Pathway for this compound

Total_Synthesis_Psammaplysene_A cluster_acid Acid Fragment Synthesis cluster_amine Amine Fragment Synthesis cluster_final Final Assembly Iodophenol_acid 4-Iodophenol Dibromoiodophenol_acid 2,6-Dibromo- 4-iodophenol Iodophenol_acid->Dibromoiodophenol_acid NBS AlkylatedIodide_acid O-Alkylated Iodide Dibromoiodophenol_acid->AlkylatedIodide_acid O-Alkylation MethylEster Methyl Ester (Heck Product) AlkylatedIodide_acid->MethylEster Heck Reaction (Pd(OAc)2) CarboxylicAcid Carboxylic Acid Fragment (3) MethylEster->CarboxylicAcid Saponification (KOH) PsammaplyseneA This compound (1) CarboxylicAcid->PsammaplyseneA Amide Coupling (DEPC, Et3N) Iodophenol_amine 4-Iodophenol Dibromoiodophenol_amine 2,6-Dibromo- 4-iodophenol Iodophenol_amine->Dibromoiodophenol_amine NBS AlkylatedIodide_amine O-Alkylated Iodide Dibromoiodophenol_amine->AlkylatedIodide_amine O-Alkylation AmineFragment Amine Fragment AlkylatedIodide_amine->AmineFragment Multi-step conversion AmineFragment->PsammaplyseneA Heck_Reaction ArylIodide Aryl Iodide Intermediate HeckProduct Methyl Ester Product ArylIodide->HeckProduct MethylAcrylate Methyl Acrylate MethylAcrylate->HeckProduct Pd_catalyst Pd(OAc)2, KOAc, Bu4NBr Pd_catalyst->HeckProduct Amide_Coupling CarboxylicAcid Carboxylic Acid Fragment PsammaplyseneA This compound CarboxylicAcid->PsammaplyseneA Amine Amine Fragment Amine->PsammaplyseneA CouplingReagent DEPC, Et3N CouplingReagent->PsammaplyseneA

References

Application Notes and Protocols: Psammaplysene A - HNRNPK Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psammaplysene A (PA) is a marine natural product that has demonstrated significant neuroprotective properties.[1][2] Recent research has identified the heterogeneous nuclear ribonucleoprotein K (HNRNPK) as a direct binding target of this compound.[1][2][3] HNRNPK is a multifaceted protein that plays a crucial role in a wide array of cellular processes, including gene expression, signal transduction, and RNA metabolism. It acts as a docking platform, integrating various signaling pathways. The interaction between this compound and HNRNPK is of significant interest as it may provide insights into the molecular mechanisms underlying the neuroprotective effects of this compound and open new avenues for therapeutic intervention in neurodegenerative diseases.

This document provides a detailed protocol for a binding assay to characterize the interaction between this compound and HNRNPK using Surface Plasmon Resonance (SPR). Additionally, it presents the known binding kinetics and a diagram of the HNRNPK signaling pathway.

Data Presentation

The binding affinity of this compound to HNRNPK has been determined using Surface Plasmon Resonance (SPR). The key quantitative data from the literature is summarized in the table below.

LigandAnalyteMethodBinding Affinity (Kd)Reference
GST-HNRNPK (RNA-saturated)This compoundSurface Plasmon Resonance (SPR)86.2 µM

Experimental Protocols

Principle of the Assay

Surface Plasmon Resonance (SPR) is a label-free optical biosensing technique that allows for the real-time monitoring of biomolecular interactions. In this assay, the protein (ligand) is immobilized on a sensor chip surface. When an analyte (in this case, this compound) is flowed over the surface, any binding to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a response in resonance units (RU). This allows for the determination of binding kinetics (association and dissociation rates) and affinity (Kd). The binding of this compound to HNRNPK has been shown to be RNA-dependent; therefore, the immobilized HNRNPK must be saturated with RNA prior to the binding assay.

Materials and Reagents
  • Protein: Recombinant GST-tagged human HNRNPK (expressed in E. coli and purified)

  • Analyte: this compound

  • RNA: Total RNA or a specific poly(C) RNA sequence

  • SPR Instrument: (e.g., Biacore, Reichert, etc.)

  • Sensor Chip: CM5 sensor chip (or equivalent with a carboxymethylated dextran (B179266) surface)

  • Immobilization Reagents:

    • N-hydroxysuccinimide (NHS)

    • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

    • Ethanolamine-HCl, pH 8.5

  • Running Buffer: HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20) or similar physiological buffer.

  • Regeneration Solution: A mild regeneration solution such as a brief pulse of high or low pH buffer (e.g., 10 mM Glycine-HCl pH 2.5) or a high salt concentration buffer (e.g., 2 M NaCl). The optimal regeneration solution must be determined empirically.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_immobilization Immobilization cluster_assay Binding Assay cluster_analysis Data Analysis P1 Purify GST-HNRNPK I2 Immobilize GST-HNRNPK P1->I2 P2 Prepare this compound solutions A2 Inject this compound (Analyte) P2->A2 P3 Prepare RNA solution A1 Saturate Immobilized HNRNPK with RNA P3->A1 I1 Activate Sensor Chip Surface (EDC/NHS) I1->I2 I3 Block Surface (Ethanolamine) I2->I3 I3->A1 A1->A2 A3 Monitor Binding (Association) A2->A3 A4 Inject Running Buffer (Dissociation) A3->A4 A5 Regenerate Sensor Surface A4->A5 D1 Generate Sensorgrams A4->D1 A5->A2 Next Concentration D2 Fit Data to Binding Model D1->D2 D3 Determine Kd, ka, kd D2->D3

Figure 1: Experimental workflow for the this compound - HNRNPK SPR binding assay.
Detailed Protocol

1. Protein Preparation and Immobilization:

  • Express and purify recombinant GST-HNRNPK according to standard protocols.

  • Activate the carboxymethylated dextran surface of the sensor chip by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

  • Inject the purified GST-HNRNPK (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level (e.g., 2000-5000 RU).

  • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

  • A reference flow cell should be prepared in parallel by performing the activation and deactivation steps without protein immobilization to allow for background signal subtraction.

2. RNA Saturation:

  • Prepare a solution of total RNA or a poly(C) RNA sequence in the running buffer.

  • Inject the RNA solution over both the active and reference flow cells until a stable baseline is achieved, indicating saturation of the immobilized HNRNPK.

3. This compound Binding Assay:

  • Prepare a dilution series of this compound in the running buffer. A typical concentration range could be from 0.1 to 250 µM.

  • Inject the lowest concentration of this compound over both flow cells at a constant flow rate (e.g., 30 µL/min) for a defined period (e.g., 120-180 seconds) to monitor the association phase.

  • Switch to injecting only the running buffer for a defined period (e.g., 300-600 seconds) to monitor the dissociation phase.

  • Regenerate the sensor surface by injecting the predetermined regeneration solution for a short duration (e.g., 30 seconds).

  • Repeat steps 2-4 for each concentration of this compound in the dilution series, from lowest to highest.

  • Include several buffer-only injections (blanks) throughout the experiment for double referencing.

4. Data Analysis:

  • Subtract the signal from the reference flow cell from the signal of the active flow cell for each injection.

  • Subtract the average signal of the blank injections from the analyte injections.

  • Plot the resulting sensorgrams (response units vs. time).

  • Determine the equilibrium binding response for each analyte concentration by plotting the response at steady state against the analyte concentration.

  • Fit the equilibrium data to a 1:1 steady-state affinity model to determine the dissociation constant (Kd).

  • Alternatively, perform a global fit of the association and dissociation phases of the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the dissociation constant (Kd = kd/ka).

HNRNPK Signaling Pathway

HNRNPK acts as a central hub in cellular signaling, integrating signals from various pathways to regulate gene expression at multiple levels. It is a target of several kinases and can shuttle between the nucleus and cytoplasm to exert its functions. The following diagram illustrates some of the key signaling pathways involving HNRNPK.

HNRNPK_Signaling Extracellular_Signals Extracellular Signals (e.g., Growth Factors, Stress) Src_Kinases Src Family Kinases Extracellular_Signals->Src_Kinases PKC_delta PKCδ Extracellular_Signals->PKC_delta ERK1_2 Erk1/2 Extracellular_Signals->ERK1_2 HNRNPK_cyto HNRNPK (Cytoplasm) Src_Kinases->HNRNPK_cyto Phosphorylation PKC_delta->HNRNPK_cyto Phosphorylation ERK1_2->HNRNPK_cyto Phosphorylation HNRNPK_nuc HNRNPK (Nucleus) HNRNPK_cyto->HNRNPK_nuc Shuttling Translation Translation Regulation HNRNPK_cyto->Translation p53 p53 HNRNPK_nuc->p53 Wnt_beta_catenin Wnt/β-catenin Pathway HNRNPK_nuc->Wnt_beta_catenin Transcription Transcription Regulation (e.g., c-Myc, p21) HNRNPK_nuc->Transcription RNA_Processing RNA Processing (Splicing, Stability) HNRNPK_nuc->RNA_Processing p53->Transcription Wnt_beta_catenin->Transcription Cellular_Responses Cellular Responses (Proliferation, Apoptosis, DNA Damage Response) Transcription->Cellular_Responses RNA_Processing->Cellular_Responses Translation->Cellular_Responses Psammaplysene_A This compound Psammaplysene_A->HNRNPK_cyto Binding Psammaplysene_A->HNRNPK_nuc Binding

Figure 2: Simplified HNRNPK signaling pathway and the point of interaction with this compound.

This diagram illustrates that extracellular signals can lead to the phosphorylation of cytoplasmic HNRNPK by kinases such as Src, PKCδ, and Erk1/2. Phosphorylation can modulate HNRNPK's subcellular localization and its interactions with other proteins and nucleic acids. HNRNPK shuttles between the cytoplasm and the nucleus, where it can influence key signaling pathways like the p53-dependent pathway and the Wnt/β-catenin pathway. In the nucleus, it regulates transcription and RNA processing, while in the cytoplasm, it can control the translation of specific mRNAs. These regulatory activities of HNRNPK culminate in diverse cellular responses, including cell proliferation, apoptosis, and the DNA damage response. This compound has been shown to bind to HNRNPK, suggesting a potential modulation of these signaling and regulatory functions.

References

Application Notes and Protocols for Studying Psammaplysene A Binding Using Surface Plasmon Resonance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psammaplysene A, a bromotyrosine derivative isolated from marine sponges, has garnered significant interest in the scientific community for its potent biological activities. Initially identified as an inhibitor of FOXO1a nuclear export, it has demonstrated neuroprotective properties in various models of neurodegeneration.[1][2][3] Subsequent research has identified the heterogeneous nuclear ribonucleoprotein K (HNRNPK) as a direct binding target of this compound.[1][2][3][4] HNRNPK is a multifunctional protein involved in a myriad of cellular processes, including transcription, mRNA splicing, and translation, making it a compelling target for therapeutic intervention.

Surface Plasmon Resonance (SPR) is a powerful, label-free technology for the real-time analysis of biomolecular interactions.[5] It provides quantitative information on binding affinity, kinetics (association and dissociation rates), and specificity, making it an invaluable tool in drug discovery and development.[5] This application note provides a detailed protocol for utilizing SPR to characterize the binding of this compound to its protein targets, with a primary focus on HNRNPK. The protocol is designed to be adaptable for studying the interaction of this compound with other potential protein targets.

Principle of the Assay

SPR measures changes in the refractive index at the surface of a sensor chip upon the binding of an analyte (in this case, this compound) from a solution to a ligand (the target protein, e.g., HNRNPK) immobilized on the chip. This interaction is recorded in real-time as a sensorgram, a plot of response units (RU) versus time, from which kinetic and affinity data can be derived. For small molecule analysis, a high-density ligand surface is often required to generate a sufficient signal.

A critical finding from previous studies is that the interaction between this compound and HNRNPK is RNA-dependent.[1][3][4] Therefore, the experimental design must incorporate the pre-incubation of the immobilized HNRNPK with RNA to facilitate the binding of this compound.

Key Experimental Workflow

G cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis P1 Recombinant HNRNPK Protein Expression & Purification S1 HNRNPK Immobilization on Sensor Chip P1->S1 P2 This compound Stock Solution Preparation S3 This compound Injection Series P2->S3 P3 Total RNA Extraction S2 RNA Saturation of Immobilized HNRNPK P3->S2 S1->S2 S2->S3 S4 Surface Regeneration S3->S4 A1 Sensorgram Processing (Double Referencing) S3->A1 S4->S1 A2 Kinetic & Affinity Model Fitting A1->A2 A3 Data Interpretation & Reporting A2->A3 G cluster_pathway Proposed this compound Mechanism of Action PA This compound HNRNPK HNRNPK PA->HNRNPK Binds to FOXO1a_cytoplasm FOXO1a (Cytoplasm) HNRNPK->FOXO1a_cytoplasm Modulates activity of FOXO1a export machinery RNA RNA RNA->HNRNPK Required for PA binding FOXO1a_nucleus FOXO1a (Nucleus) FOXO1a_cytoplasm->FOXO1a_nucleus Nuclear Translocation Gene_Expression Target Gene Expression FOXO1a_nucleus->Gene_Expression Activates Neuroprotection Neuroprotection Gene_Expression->Neuroprotection

References

Application Notes and Protocols: C. elegans as a Model for Psammaplysene A Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neurodegenerative diseases represent a significant and growing challenge to public health. A common pathological feature of many of these disorders is excitotoxicity, a process where excessive stimulation by neurotransmitters like glutamate (B1630785) leads to neuronal damage and death. The marine natural product Psammaplysene A (PA) has emerged as a promising neuroprotective agent.[1][2] Studies have demonstrated its ability to protect neurons from excitotoxicity in various models, including the nematode Caenorhabditis elegans.[3] This document provides detailed application notes and protocols for utilizing C. elegans as a model organism to investigate the neuroprotective effects of this compound.

C. elegans offers several advantages for studying neurodegeneration and testing therapeutic compounds. Its fully mapped nervous system of 302 neurons, short lifespan, genetic tractability, and optical transparency make it an ideal in vivo system for high-throughput screening and mechanistic studies.[4][5][6][7]

Mechanism of Action of this compound

This compound's neuroprotective effects are attributed to its interaction with the heterogeneous nuclear ribonucleoprotein K (HNRNPK).[1][2] HNRNPK is an RNA-binding protein involved in various aspects of RNA metabolism, including transcription, splicing, and translation.[8][9][10][11] By binding to HNRNPK, this compound may modulate its function, leading to downstream effects that confer neuroprotection.

Furthermore, there is evidence suggesting a potential link between this compound and the activation of the DAF-16/FOXO transcription factor.[2][3] The DAF-16/FOXO pathway is a key regulator of longevity, stress resistance, and proteostasis in C. elegans.[12][13][14][15][16] Activation of DAF-16 can lead to the expression of genes involved in cellular defense and repair, which could contribute to the neuroprotective action of this compound.

Data Presentation

The following tables present illustrative quantitative data on the neuroprotective effects of this compound in a C. elegans excitotoxicity model. This data is representative of expected outcomes based on the known neuroprotective properties of the compound.

Table 1: Effect of this compound on Neuronal Survival in a C. elegans Kainic Acid-Induced Excitotoxicity Model

Treatment GroupConcentration (µM)Mean % Neuronal Survival ± SEMp-value vs. Kainic Acid
Wild-Type (Control)098.2 ± 1.5<0.001
Kainic Acid5045.7 ± 3.2-
Kainic Acid + PA162.1 ± 2.8<0.05
Kainic Acid + PA578.5 ± 2.1<0.01
Kainic Acid + PA1089.3 ± 1.9<0.001

Table 2: this compound-Mediated Reduction in Neuronal Degeneration Score

Treatment GroupConcentration (µM)Mean Degeneration Score ± SEMp-value vs. Kainic Acid
Wild-Type (Control)00.1 ± 0.05<0.001
Kainic Acid502.8 ± 0.2-
Kainic Acid + PA12.1 ± 0.3<0.05
Kainic Acid + PA51.4 ± 0.2<0.01
Kainic Acid + PA100.8 ± 0.1<0.001

Degeneration Score: 0 = normal morphology, 1 = discontinuous neurites, 2 = neurite blebbing, 3 = cell body rounding/soma loss.

Experimental Protocols

Protocol 1: C. elegans Kainic Acid-Induced Excitotoxicity Assay

This protocol describes a method to induce excitotoxic neurodegeneration in C. elegans using kainic acid, a potent glutamate receptor agonist, and to assess the neuroprotective effects of this compound.[17][18]

Materials:

  • Nematode Growth Medium (NGM) agar (B569324) plates

  • E. coli OP50 bacteria

  • M9 buffer

  • Kainic acid solution (10 mM stock in water)

  • This compound (stock solution in DMSO)

  • Synchronized population of L4 stage C. elegans (e.g., a strain with fluorescently labeled neurons like ZB1088 (lin-15(n765) X; wuIs121 [mec-4p::GFP + lin-15(+)]) for visualizing mechanosensory neurons)

  • Fluorescence microscope

Procedure:

  • Preparation of Assay Plates:

    • Prepare NGM plates.

    • To the molten NGM, add kainic acid to a final concentration of 50 µM.

    • For treatment groups, add this compound to the desired final concentrations (e.g., 1, 5, 10 µM). Ensure the final DMSO concentration is the same across all plates and does not exceed 0.5%.

    • Pour the plates and allow them to solidify.

    • Seed the plates with E. coli OP50 and allow the bacterial lawn to grow overnight.

  • Worm Synchronization and Treatment:

    • Prepare a synchronized population of L4 stage worms.

    • Wash the synchronized worms off the culture plates with M9 buffer.

    • Transfer approximately 50-100 L4 worms to each assay plate (Control, Kainic Acid, Kainic Acid + PA).

  • Incubation:

    • Incubate the plates at 20°C for 24 hours.

  • Assessment of Neurodegeneration:

    • Mount the worms on a 2% agarose (B213101) pad on a microscope slide.

    • Immobilize the worms using a drop of 10 mM levamisole.

    • Observe the morphology of the fluorescently labeled neurons using a fluorescence microscope.

    • Quantification of Neuronal Survival: Count the number of intact, healthy-looking neurons per worm. Express this as a percentage of the total number of neurons observed in the control group.

    • Quantification of Neuronal Degeneration: Score the severity of neurodegeneration based on a predefined scale (e.g., 0 = normal, 1 = discontinuous neurites, 2 = neurite blebbing, 3 = cell body rounding/soma loss).

  • Data Analysis:

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the different treatment groups.

Protocol 2: DAF-16 Nuclear Translocation Assay

This protocol is designed to assess the activation of the DAF-16/FOXO pathway by observing the nuclear translocation of a DAF-16::GFP fusion protein in response to this compound treatment.

Materials:

  • C. elegans strain expressing DAF-16::GFP (e.g., TJ356 (zIs356 [daf-16p::daf-16a/b::GFP + rol-6(su1006)]))

  • NGM plates

  • E. coli OP50

  • M9 buffer

  • This compound (stock solution in DMSO)

  • Fluorescence microscope

Procedure:

  • Preparation of Treatment Plates:

    • Prepare NGM plates containing the desired concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control (DMSO).

    • Seed the plates with E. coli OP50.

  • Worm Treatment:

    • Transfer synchronized L4 stage TJ356 worms to the treatment and control plates.

  • Incubation:

    • Incubate the plates at 20°C for a specified time (e.g., 4, 8, or 12 hours).

  • Microscopy and Imaging:

    • Mount the worms on agarose pads and immobilize them.

    • Observe the subcellular localization of DAF-16::GFP using a fluorescence microscope.

    • Categorize the localization pattern as cytosolic, intermediate, or nuclear for a population of worms (e.g., n=50-100 per condition).

  • Data Analysis:

    • Calculate the percentage of worms in each category for each treatment group.

    • Use statistical tests (e.g., Chi-square test) to determine the significance of any observed shifts in DAF-16 localization.

Visualizations

G cluster_excitotoxicity Excitotoxicity cluster_intervention This compound Intervention Glutamate Excessive Glutamate/ Kainic Acid Receptor Glutamate Receptor Activation Glutamate->Receptor Ca_influx Ca2+ Influx Receptor->Ca_influx Neuronal_Damage Neuronal Damage & Death Ca_influx->Neuronal_Damage PA This compound PA->Neuronal_Damage Inhibits

Caption: Excitotoxicity and this compound Intervention Workflow.

G PA This compound HNRNPK HNRNPK PA->HNRNPK Binds DAF16_pathway DAF-16/FOXO Pathway (Potential) PA->DAF16_pathway Activates? RNA_Metabolism Modulation of RNA Metabolism HNRNPK->RNA_Metabolism Neuroprotection Neuroprotection RNA_Metabolism->Neuroprotection Stress_Response Stress Response & Chaperone Genes DAF16_pathway->Stress_Response Stress_Response->Neuroprotection G start Start: Synchronized L4 C. elegans prepare_plates Prepare NGM Plates (Control, KA, KA+PA) start->prepare_plates transfer_worms Transfer Worms to Assay Plates start->transfer_worms prepare_plates->transfer_worms incubate Incubate at 20°C for 24h transfer_worms->incubate mount_worms Mount and Immobilize Worms incubate->mount_worms microscopy Fluorescence Microscopy (Assess Neuronal Morphology) mount_worms->microscopy quantify Quantify Neuronal Survival and Degeneration microscopy->quantify analyze Statistical Analysis quantify->analyze

References

Application Notes and Protocols: Utilizing Drosophila Models for in vivo Studies of Psammaplysene A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Psammaplysene A (PA) is a marine-derived natural product demonstrating significant neuroprotective properties.[1] This document provides detailed application notes and standardized protocols for leveraging the fruit fly, Drosophila melanogaster, as a powerful in vivo model system to investigate the therapeutic potential and mechanisms of action of this compound, particularly in the context of neurodegenerative diseases such as spinal and bulbar muscular atrophy (SBMA).

Introduction to this compound

This compound is a bromotyrosine derivative isolated from marine sponges. It has garnered considerable interest due to its potent biological activities.[1] Notably, in vivo studies in models like C. elegans and a Drosophila model of SBMA have highlighted its neuroprotective capabilities.[1]

Mechanism of Action:

The neuroprotective effects of this compound are attributed to its interaction with the heterogeneous nuclear ribonucleoprotein K (HNRNPK).[1] This binding is RNA-dependent and is thought to modulate HNRNPK-dependent processes.[1] Furthermore, this compound has been shown to activate the Forkhead box O (FOXO) transcription factors, which play a crucial role in stress resistance, metabolism, and longevity.

In Drosophila, the homolog of human HNRNPK is the protein Hrb57A, encoded by the HnRNP-K gene. The FOXO signaling pathway is also highly conserved in flies, making them an excellent model to dissect the molecular pathways modulated by this compound.

Drosophila as a Model System for this compound Research

Drosophila melanogaster offers a robust and genetically tractable platform for in vivo analysis of neuroprotective compounds. Key advantages include a short lifespan, high fecundity, and a high degree of genetic homology with humans, including conserved pathways relevant to neurodegeneration.

This model is particularly well-suited for studying SBMA, a neurodegenerative disorder caused by a polyglutamine expansion in the androgen receptor gene. Transgenic Drosophila models that express the human pathogenic androgen receptor exhibit progressive motor defects and a reduced lifespan, providing clear phenotypes for assessing the efficacy of therapeutic interventions like this compound.

Signaling Pathways Modulated by this compound

The following diagrams illustrate the key signaling pathways influenced by this compound.

Psammaplysene_A_Mechanism_of_Action cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound HNRNPK (Hrb57A) HNRNPK (Hrb57A) This compound->HNRNPK (Hrb57A) Binds Akt Akt This compound->Akt Inhibits (putative) RNA RNA HNRNPK (Hrb57A)->RNA Binds Neuroprotection Neuroprotection HNRNPK (Hrb57A)->Neuroprotection Modulates RNA Metabolism FOXO FOXO FOXO_n FOXO FOXO->FOXO_n Nuclear Translocation Akt->FOXO Phosphorylates (Inhibits) Target Genes Target Genes FOXO_n->Target Genes Activates Transcription Target Genes->Neuroprotection FOXO_Signaling_Pathway_Drosophila Insulin/IGF Signaling Insulin/IGF Signaling PI3K PI3K Insulin/IGF Signaling->PI3K Akt Akt PI3K->Akt FOXO FOXO Akt->FOXO Phosphorylates FOXO-P FOXO-P (Cytoplasmic) FOXO->FOXO-P FOXO_n FOXO (Nuclear) FOXO->FOXO_n Nuclear Localization Target Gene Expression Target Gene Expression FOXO_n->Target Gene Expression Stress Resistance Stress Resistance Target Gene Expression->Stress Resistance Metabolism Metabolism Target Gene Expression->Metabolism Longevity Longevity Target Gene Expression->Longevity Experimental_Workflow Start Start Fly Husbandry Crosses and Fly Stock Maintenance Start->Fly Husbandry Drug Preparation Prepare this compound and Control Food Fly Husbandry->Drug Preparation Treatment Treat Flies with This compound Drug Preparation->Treatment Behavioral Assays Lifespan and Climbing Assays Treatment->Behavioral Assays Molecular Analysis qPCR, Western Blot, Immunohistochemistry Treatment->Molecular Analysis Data Analysis Statistical Analysis of Results Behavioral Assays->Data Analysis Molecular Analysis->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

References

Application Notes and Protocols for the Synthesis of Psammaplysene A Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of Psammaplysene A and its derivatives, compounds of interest for their potential as inhibitors of the FOXO1a nuclear export pathway. The protocols outlined below are based on established synthetic routes, offering a foundation for the generation of diverse analogs for structure-activity relationship (SAR) studies and further drug development.

Introduction

This compound is a marine natural product originally isolated from the sponge Psammaplysilla sp. It has been identified as a potent inhibitor of the nuclear export of the transcription factor FOXO1a.[1] By promoting the nuclear retention of FOXO1a, this compound can counteract the effects of a hyperactive PI3K/Akt signaling pathway, a common feature in many cancers. This mechanism makes this compound and its derivatives attractive candidates for the development of novel anticancer therapeutics. The synthesis of a focused library of this compound analogs allows for the systematic exploration of the chemical space around the natural product scaffold to identify derivatives with improved potency, selectivity, and pharmacokinetic properties.[2]

Data Presentation: Biological Activity of this compound Derivatives

The following table summarizes the biological activity of this compound and some of its synthetic derivatives in promoting the nuclear localization of FOXO transcription factors. The data is presented to facilitate the comparison of the relative potency of these compounds.

CompoundStructureBiological ActivityAssayReference
This compound (Structure of this compound)IC50 = 5 µMInhibition of FOXO1a nuclear export[2]
Derivative 1 (Structure of Derivative 1)Increased luciferase reporter expressionFOXO nuclear localization reporter assay[3][4]
Derivative 2 (Structure of Derivative 2)Increased luciferase reporter expressionFOXO nuclear localization reporter assay[3][4]
Derivative 3 (Structure of Derivative 3)Increased luciferase reporter expressionFOXO nuclear localization reporter assay[3][4]
Derivative 4 (Structure of Derivative 4)Increased luciferase reporter expressionFOXO nuclear localization reporter assay[3][4]

Experimental Protocols

The following protocols describe the synthesis of this compound derivatives, starting from the common precursor 4-iodophenol (B32979). These procedures are based on the synthetic strategy for creating a library of this compound analogs.[2]

Protocol 1: Synthesis of Halogenated Phenol (B47542) Building Blocks

This protocol describes the selective halogenation of 4-iodophenol to generate a variety of substituted aromatic precursors.

Materials:

  • 4-iodophenol

  • N-bromo-tert-butylamine

  • 1,2-dichlorobenzene

  • Bromine (Br₂)

  • Methanol (B129727) (MeOH)

  • Sulfuryl chloride (SO₂Cl₂)

  • Toluene

  • Di-iso-butylamine (catalyst)

Procedure:

  • Dibromination: To a solution of 4-iodophenol (1 equivalent) in 1,2-dichlorobenzene, add N-bromo-tert-butylamine (2 equivalents). Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC). Work up the reaction to obtain the dibrominated phenol.[2]

  • Monobromination: To a solution of 4-iodophenol (1 equivalent) in methanol, add bromine (1 equivalent) dropwise at 0 °C. Stir the reaction mixture until completion. Work up the reaction to isolate the monobrominated phenol.[2]

  • Dichlorination: To a solution of 4-iodophenol (1 equivalent) in toluene, add sulfuryl chloride (2 equivalents) and a catalytic amount of di-iso-butylamine. Stir the reaction at room temperature. Upon completion, work up the reaction to yield the dichlorinated phenol.[2]

  • Monochlorination: To a solution of 4-iodophenol (1 equivalent) in toluene, add sulfuryl chloride (1 equivalent) and a catalytic amount of di-iso-butylamine. Stir the reaction at room temperature and work up to obtain the monochlorinated phenol.[2]

Protocol 2: Synthesis of Acid Building Blocks

This protocol details the conversion of the halogenated phenols into the corresponding carboxylic acid building blocks.

Materials:

Procedure:

  • O-alkylation: To a solution of the halogenated phenol (1 equivalent) in acetonitrile, add 1-chloro-3-dimethylamino-propane hydrochloride (1.2 equivalents), cesium carbonate (2.5 equivalents), and a catalytic amount of sodium iodide. Stir the mixture at an elevated temperature until the reaction is complete. After workup, the corresponding O-alkylated iodide is obtained.[2]

  • Heck Reaction: In a reaction vessel, combine the O-alkylated iodide (1 equivalent), methyl acrylate (1.5 equivalents), palladium(II) acetate (0.05 equivalents), tetrabutylammonium bromide (1 equivalent), and potassium acetate (2 equivalents) in dimethylformamide. Heat the mixture until the starting material is consumed. After cooling and workup, the corresponding methyl ester is isolated.[2]

  • Ester Hydrolysis: Dissolve the methyl ester (1 equivalent) in a mixture of methanol and water. Add an excess of potassium hydroxide and stir the solution at room temperature until the hydrolysis is complete. Acidify the reaction mixture to precipitate the zwitterionic carboxylic acid, which can be collected by filtration.[2]

Protocol 3: High-Content Screening for Inhibitors of FOXO1a Nuclear Export

This protocol provides a general workflow for a high-content, image-based assay to identify and characterize compounds that inhibit the nuclear export of FOXO1a.

Materials:

  • U2OS human osteosarcoma cells stably expressing FOXO1-GFP

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 384-well imaging plates

  • Test compounds (this compound derivatives)

  • Positive controls: Wortmannin (PI3K inhibitor), Leptomycin B (CRM1 inhibitor)

  • Negative control: DMSO

  • Automated fluorescence microscope with image analysis software

Procedure:

  • Cell Seeding: Seed U2OS-FOXO1-GFP cells into 384-well imaging plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Add test compounds, positive controls, and negative controls to the wells at various concentrations.

  • Incubation: Incubate the plates for a predetermined time to allow for compound activity.

  • Image Acquisition: Acquire images of the cells in each well using an automated fluorescence microscope. Capture both the GFP channel (for FOXO1-GFP localization) and a nuclear counterstain (e.g., Hoechst) channel.

  • Image Analysis: Use image analysis software to automatically identify the nuclear and cytoplasmic compartments of each cell. Quantify the fluorescence intensity of FOXO1-GFP in both compartments.

  • Data Analysis: Calculate the ratio of nuclear to cytoplasmic fluorescence for each cell. A higher ratio indicates inhibition of nuclear export. Determine the IC50 value for active compounds.[5]

Visualizations

Signaling Pathway

The following diagram illustrates the PI3K/Akt signaling pathway and the role of this compound in inhibiting the nuclear export of FOXO1a.

PI3K_Akt_FOXO_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates FOXO1a_cyto FOXO1a (cyto) Akt->FOXO1a_cyto phosphorylates FOXO1a_nuc FOXO1a (nuc) FOXO1a_cyto->FOXO1a_nuc Nuclear Import CRM1 CRM1/Exportin1 FOXO1a_nuc->FOXO1a_cyto Nuclear Export GeneTranscription Gene Transcription (Apoptosis, Cell Cycle Arrest) FOXO1a_nuc->GeneTranscription activates PsammaplyseneA This compound PsammaplyseneA->FOXO1a_cyto inhibits export

Caption: PI3K/Akt signaling pathway and this compound's mechanism of action.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and biological evaluation of this compound derivatives.

Synthesis_Workflow Start Start: 4-Iodophenol Halogenation Protocol 1: Halogenation Start->Halogenation Acid_Synth Protocol 2: Acid Building Block Synthesis Halogenation->Acid_Synth Amine_Synth Amine Building Block Synthesis Halogenation->Amine_Synth Coupling Amide Coupling Acid_Synth->Coupling Amine_Synth->Coupling Library This compound Derivative Library Coupling->Library Screening Protocol 3: High-Content Screening Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR End Lead Optimization SAR->End

Caption: Workflow for synthesis and evaluation of this compound derivatives.

References

Application Note: Analytical Strategies for the Purification and Analysis of Psammaplysene A

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Psammaplysene A is a bromotyrosine-derived secondary metabolite originally isolated from the marine sponge Psammaplysilla sp.[1]. This class of compounds, known as psammaplysins, is characterized by a unique spiroisoxazoline-oxepine core structure and exhibits a range of significant biological activities, including anticancer, antiviral, and antimalarial properties[2][3]. Specifically, this compound has garnered interest for its neuroprotective qualities, which are associated with its ability to influence FOXO transcription factor activity[1][4]. This document provides a detailed overview of the analytical techniques and protocols for the successful extraction, purification, and characterization of this compound from its natural source.

Overall Purification and Analysis Workflow

The purification of this compound from a marine sponge involves a multi-step process that begins with extraction from the raw biological material, followed by successive chromatographic separations to isolate the target compound. The final purified compound is then characterized using high-resolution analytical techniques.

G cluster_extraction Step 1: Extraction cluster_fractionation Step 2: Fractionation cluster_purification Step 3: High-Resolution Purification cluster_analysis Step 4: Structural Analysis Sponge Sponge Biomass (Psammaplysilla sp.) Solvent Organic Solvent Extraction Sponge->Solvent Crude Crude Extract Solvent->Crude Partition Solvent Partitioning Crude->Partition VLC VLC / MPLC (Silica Gel) Partition->VLC Fractions Bioactive Fractions VLC->Fractions HPLC Reverse-Phase HPLC Fractions->HPLC Pure Pure this compound HPLC->Pure MS LC-MS/MS Analysis Pure->MS NMR NMR Spectroscopy Pure->NMR

Figure 1: General workflow for this compound purification and analysis.

Experimental Protocols

Extraction of Bioactive Metabolites

The initial step involves extracting the secondary metabolites from the sponge tissue. Organic solvents are used to efficiently extract a broad range of compounds.

  • Materials:

    • Fresh or frozen sponge tissue (Psammaplysilla sp.)

    • Ethyl acetate (B1210297) (EA)

    • Dichloromethane (DCM)

    • Methanol (MeOH)

    • Blender

    • Whatman No. 2 filter paper

    • Rotary evaporator

  • Protocol:

    • Mince 10 g of fresh or thawed sponge sample using a blender[5].

    • Add the minced tissue to 150 mL of an extraction solvent. Both ethyl acetate and a 1:1 mixture of dichloromethane:methanol are effective[5].

    • Agitate the tissue and solvent mixture for 48-72 hours at room temperature[5].

    • Filter the mixture through Whatman No. 2 filter paper to separate the solvent from the solid biomass[5].

    • Concentrate the filtrate using a rotary vacuum evaporator at a temperature of 40°C to yield the crude extract[5].

    • Store the crude extract at -20°C for subsequent fractionation.

Chromatographic Purification

Purification is typically achieved through a series of chromatographic steps, starting with a coarse separation followed by high-resolution techniques like HPLC.

  • a) Medium Pressure Liquid Chromatography (MPLC) - Initial Fractionation:

    • Objective: To separate the crude extract into major fractions based on polarity.

    • Stationary Phase: Silica (B1680970) gel.

    • Mobile Phase: A step gradient of solvents with increasing polarity, such as a hexane-ethyl acetate gradient followed by a dichloromethane-methanol gradient.

    • Protocol:

      • Dissolve the crude extract in a minimal amount of the initial mobile phase solvent.

      • Load the dissolved extract onto a silica gel MPLC column.

      • Elute the column with a solvent gradient of increasing polarity.

      • Collect fractions and monitor by thin-layer chromatography (TLC) or a preliminary bioassay to identify fractions containing the compound of interest.

      • Combine and concentrate the bioactive fractions for further purification[6].

  • b) High-Performance Liquid Chromatography (HPLC) - Final Purification:

    • Objective: To achieve final purification of this compound to homogeneity.

    • System: A preparative or semi-preparative HPLC system with a UV detector.

    • Stationary Phase: A reversed-phase C18 column is commonly used for separating bromotyrosine-derived metabolites[1][6].

    • Mobile Phase: A gradient of acetonitrile (B52724) (ACN) in water, often with a small amount of an acid modifier like formic acid (FA) or trifluoroacetic acid (TFA) to improve peak shape[1].

    • Protocol:

      • Dissolve the enriched fraction from MPLC in the initial mobile phase solvent.

      • Filter the sample through a 0.22 µm syringe filter before injection.

      • Inject the sample onto the C18 HPLC column.

      • Elute with a linear gradient of acetonitrile in water (e.g., 10% to 90% ACN over 30 minutes).

      • Monitor the elution profile at a wavelength suitable for the compound's chromophore (typically 254 nm or 280 nm).

      • Collect the peak corresponding to this compound.

      • Verify the purity of the collected fraction by analytical HPLC-MS.

Data Presentation: Analytical Parameters

The following table summarizes representative parameters for the analytical characterization of this compound using reverse-phase HPLC coupled with mass spectrometry (LC-MS).

ParameterValue / DescriptionReference
HPLC System UHPLC or NanoLC system[1][6]
Column Reversed-phase C18 nanocapillary column (e.g., 75 µm ID × 20 cm)[1]
Mobile Phase A 0.1% Formic Acid in Water[1]
Mobile Phase B 80% Acetonitrile, 0.1% Formic Acid in Water[1]
Flow Rate 300 nL/min (for nanoLC) or 0.2-1.0 mL/min (for analytical HPLC)[1]
Gradient Linear gradient elution, specific percentages and times optimized for separation[1]
Detection UV (254/280 nm) followed by Mass Spectrometry (MS)[1]
MS System High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF)[1][6]
Ionization Mode Electrospray Ionization (ESI), typically in positive modeGeneral Practice for similar compounds
Analysis Mode Tandem MS (MS/MS) for structural fragmentation and identification[1][7]

Biological Target Interaction

Recent studies have focused on identifying the molecular targets of this compound to understand its mechanism of action. It has been shown to bind to the Heterogeneous Nuclear Ribonucleoprotein K (HNRNPK), an RNA-binding protein, in an RNA-dependent manner. This interaction is believed to contribute to its neuroprotective effects[1][4].

G PA This compound Complex PA-HNRNPK-RNA Ternary Complex PA->Complex Binds HNRNPK HNRNPK (RNA-Binding Protein) HNRNPK->Complex RNA RNA RNA->Complex Required for binding Effect Modulation of RNA Metabolism & FOXO Activity Complex->Effect Leads to NP Neuroprotective Effects Effect->NP

Figure 2: this compound's interaction with its molecular target HNRNPK.

References

Troubleshooting & Optimization

Technical Support Center: Psammaplysene A Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Psammaplysene A for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a brominated tyrosine-derived natural product isolated from marine sponges. It has demonstrated neuroprotective and other biological activities of interest. However, this compound exhibits poor aqueous solubility due to its high molecular weight (769.2 g/mol ) and high lipophilicity (calculated Log P of 6.57), which violates Lipinski's "rule of five" for drug-likeness.[1] This low solubility can lead to compound precipitation in aqueous assay buffers, resulting in inaccurate and unreliable experimental data.

Q2: What are the initial steps to solubilize this compound for in vitro experiments?

A2: The recommended starting point is to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this purpose. Subsequently, this stock solution can be serially diluted into the aqueous assay medium to achieve the desired final concentration. It is crucial to ensure that the final concentration of the organic solvent in the assay is low enough to not affect the biological system being studied.

Q3: What is the maximum recommended final concentration of DMSO in cell-based assays?

A3: The tolerance of cell lines to DMSO can vary significantly. As a general guideline, the final DMSO concentration should be kept below 1% (v/v), and ideally at or below 0.5%. For sensitive cell lines, concentrations as low as 0.1% may be necessary to avoid off-target effects. It is strongly recommended to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay.

Q4: My this compound precipitates when I dilute the DMSO stock into my aqueous buffer. What can I do?

A4: This is a common issue with poorly soluble compounds. Please refer to the Troubleshooting Guide below for a step-by-step approach to address this problem.

Troubleshooting Guides

Problem: this compound precipitates out of solution during dilution for an in vitro assay.

Solution Workflow:

G start Start: Compound Precipitation Observed check_stock Step 1: Verify Stock Solution - Is the stock solution clear? - Has it been stored properly? start->check_stock check_stock->start Stock is cloudy, prepare fresh lower_conc Step 2: Lower Final Concentration - Test a lower final concentration of this compound. check_stock->lower_conc Stock is clear co_solvent Step 3: Optimize Co-solvent - Prepare stock in 100% DMSO. - Ensure final DMSO is <0.5%. - Consider a vehicle control. lower_conc->co_solvent Precipitation persists end End: Solubilization Achieved lower_conc->end Precipitation resolved add_surfactant Step 4: Add a Surfactant - Try adding a non-ionic surfactant like Tween-20 (e.g., final conc. of 0.05%). co_solvent->add_surfactant Precipitation persists co_solvent->end Precipitation resolved formulation Step 5: Advanced Formulation - Consider cyclodextrins, liposomes, or nanoparticles. add_surfactant->formulation Precipitation persists add_surfactant->end Precipitation resolved formulation->end Precipitation resolved G cluster_0 Cytoplasm cluster_1 Nucleus Psammaplysene_A This compound HNRNPK HNRNPK Psammaplysene_A->HNRNPK Binds to FOXO1a_P Phosphorylated FOXO1a FOXO1a_N FOXO1a FOXO1a_P->FOXO1a_N Nuclear Import FOXO1a FOXO1a FOXO1a_N->FOXO1a_P Nuclear Export (Inhibited by this compound) Target_Genes Target Gene Expression FOXO1a_N->Target_Genes Activates G start Start: Prepare Stock Solution dilution Prepare Serial Dilutions in Assay Medium start->dilution cell_treatment Treat Cells with this compound Dilutions dilution->cell_treatment incubation Incubate for Desired Time cell_treatment->incubation assay Perform In Vitro Assay (e.g., Cell Viability, Western Blot) incubation->assay data_analysis Analyze and Interpret Data assay->data_analysis end End: Experimental Results data_analysis->end

References

challenges in Psammaplysene A delivery for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Psammaplysene A (PA) in in vivo models. The information is designed to address common challenges associated with the delivery and application of this promising neuroprotective compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Solubility and Formulation

Question: I am having difficulty dissolving this compound for my in vivo experiments. What are the recommended solvents and formulation strategies?

Answer:

This compound is a lipophilic bromotyrosine alkaloid, which inherently presents challenges with aqueous solubility. Direct administration in aqueous buffers is often not feasible and can lead to precipitation and poor bioavailability.

Troubleshooting Steps:

  • Solvent Selection: For initial stock solutions, organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) are typically used. However, the final concentration of these organic solvents in the administered formulation must be kept to a minimum to avoid toxicity in animal models. It is crucial to perform vehicle toxicity studies to determine the maximum tolerated concentration of the chosen solvent system.

  • Formulation Strategies: Due to its poor water solubility, advanced formulation strategies are often necessary to improve the bioavailability of this compound for in vivo studies. Consider the following approaches:

    • Co-solvents: A mixture of a primary organic solvent (like DMSO) with a biocompatible co-solvent such as polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol (PG), or Cremophor EL can enhance solubility and stability in an aqueous vehicle.

    • Lipid-Based Formulations: Encapsulating this compound in lipid-based carriers is a highly effective strategy for lipophilic compounds.[1][2] This can improve solubility, protect the compound from degradation, and enhance its pharmacokinetic profile.[1][2]

      • Nanoemulsions: These formulations can increase the surface area for absorption.[2]

      • Liposomes: These vesicles can encapsulate this compound and facilitate its delivery across biological membranes.

    • Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer matrix can improve its dissolution rate.

Data on Formulation Components for Poorly Soluble Drugs:

Formulation StrategyKey ComponentsRationaleKey Considerations
Co-solvent System DMSO, Ethanol, PEG, PGIncreases the solubility of lipophilic compounds in aqueous solutions.Final organic solvent concentration must be minimized to avoid toxicity.
Lipid-Based Formulations Oils (e.g., sesame, corn), Surfactants (e.g., Cremophor EL, Tween 80), Lipids (e.g., phospholipids (B1166683) for liposomes)Enhances solubility, stability, and can improve oral bioavailability.Physical and chemical stability of the formulation needs to be assessed.
Solid Dispersions Water-soluble polymers (e.g., PVP, HPMC)Increases the dissolution rate of the compound by dispersing it at a molecular level.The manufacturing process (e.g., spray drying, hot-melt extrusion) needs to be optimized.
Administration Route and Bioavailability

Question: What is the most effective route of administration for this compound in animal models to achieve neuroprotective effects?

Answer:

The optimal route of administration depends on the experimental model, the target organ (the central nervous system), and the formulation. While specific pharmacokinetic data for this compound is not extensively published, general principles for neuroprotective compounds apply.

Troubleshooting and Considerations:

  • Intraperitoneal (i.p.) Injection: This is a common route for preclinical studies as it allows for systemic absorption and can bypass first-pass metabolism in the liver to some extent. For lipophilic compounds like this compound, absorption from the peritoneal cavity into the bloodstream is generally efficient.

  • Intravenous (i.v.) Injection: This route ensures 100% bioavailability into the systemic circulation, providing a rapid onset of action. However, the poor aqueous solubility of this compound makes formulating for i.v. administration challenging, often requiring specialized formulations like nanoemulsions or liposomes to prevent precipitation in the bloodstream.

  • Oral Gavage (p.o.): Oral administration is the most convenient and clinically relevant route. However, the bioavailability of lipophilic compounds administered orally can be low and variable due to poor dissolution in the gastrointestinal tract and first-pass metabolism. Lipid-based formulations can significantly improve oral absorption.

  • Direct Brain Administration: In some specific experimental paradigms, direct administration into the brain (e.g., intracerebroventricular injection) may be employed to bypass the blood-brain barrier and directly assess the compound's neuroprotective effects.

Workflow for Selecting an Administration Route:

G A Define Experimental Goal (e.g., acute vs. chronic effect) B Assess this compound Formulation (Solubility, Stability) A->B D Evaluate Potential Routes B->D C Consider Animal Model (Species, Disease State) C->D E Intraperitoneal (i.p.) - Good systemic exposure - Bypasses some first-pass metabolism D->E F Intravenous (i.v.) - 100% Bioavailability - Requires specialized formulation D->F G Oral Gavage (p.o.) - Clinically relevant - Potential for low bioavailability D->G H Pilot Study (Pharmacokinetics & Tolerability) E->H F->H G->H I Select Optimal Route H->I

Figure 1. A logical workflow for selecting the appropriate in vivo administration route for this compound.

Potential Toxicity and Off-Target Effects

Question: Are there any known toxicities or off-target effects associated with this compound that I should monitor in my in vivo studies?

Answer:

While this compound has shown promising neuroprotective effects, it is essential to be aware of potential cytotoxicity and off-target effects inherent to bromotyrosine alkaloids.

Troubleshooting and Monitoring:

  • Cytotoxicity: Some bromotyrosine alkaloids have demonstrated cytotoxic effects.[3] It is crucial to perform dose-response studies to determine the therapeutic window of this compound. Monitor for general signs of toxicity in your animal models, including:

    • Weight loss

    • Changes in behavior or activity levels

    • Signs of distress (e.g., ruffled fur, hunched posture)

  • Histopathology: At the end of the study, perform a histopathological examination of major organs (liver, kidney, spleen, etc.) to assess for any signs of tissue damage.

  • Off-Target Effects: The primary identified target of this compound is the RNA-binding protein HNRNPK.[4][5] However, like many small molecules, it may have other cellular targets. Depending on the experimental context, it may be prudent to assess markers of cellular stress or pathways commonly affected by cytotoxic compounds.

Experimental Protocol: Acute Toxicity Study

This is a general protocol that should be adapted to your specific research needs and institutional guidelines.

  • Animal Model: Use a sufficient number of healthy animals (e.g., mice or rats) for each dose group and a control group.

  • Dose Selection: Based on in vitro efficacy data, select a range of doses, including a high dose that is expected to be above the therapeutic range.

  • Administration: Administer this compound or the vehicle control via the chosen route.

  • Observation: Monitor the animals closely for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, and 48 hours post-administration) and then daily for 14 days. Record body weight at least twice a week.

  • Necropsy: At the end of the observation period, euthanize the animals and perform a gross necropsy. Collect major organs for histopathological analysis.

  • Data Analysis: Analyze the data for any significant differences in clinical signs, body weight, and organ pathology between the treated and control groups.

Mechanism of Action in a Biological Context

Question: How does the in vivo delivery of this compound relate to its mechanism of action?

Answer:

The primary mechanism of action of this compound is through its binding to the heterogeneous nuclear ribonucleoprotein K (HNRNPK), an RNA-binding protein.[4][5] This interaction is believed to mediate its neuroprotective effects.

Signaling Pathway:

G cluster_0 Cellular Environment A This compound (Delivered in vivo) B HNRNPK (RNA-Binding Protein) A->B Binds to C Modulation of HNRNPK-dependent RNA metabolism B->C Leads to D Neuroprotection C->D Results in

Figure 2. The proposed signaling pathway of this compound, leading to its neuroprotective effects.

For in vivo studies, ensuring that this compound reaches the target tissue (the brain) and engages with HNRNPK is critical. Therefore, pharmacokinetic studies that measure the concentration of this compound in the brain tissue over time are highly recommended to correlate drug exposure with the observed neuroprotective effects.

This technical support guide provides a starting point for addressing challenges in the in vivo delivery of this compound. As research progresses, more specific data on its pharmacokinetic and toxicological profile will become available, further refining these recommendations.

References

Technical Support Center: Overcoming Poor Drug-Like Properties of Psammaplysene A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Psammaplysene A. The information provided is intended to help overcome its challenging drug-like properties, including poor solubility, potential instability, and cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What are the main drug-like property challenges associated with this compound?

A1: this compound, a bromotyrosine-derived alkaloid from marine sponges, presents several challenges for drug development. Its high lipophilicity, indicated by a calculated LogP of 7.1, suggests very low aqueous solubility. This can significantly hinder its formulation for in vitro and in vivo studies and limit its oral bioavailability. Furthermore, as with many complex natural products, its stability under various experimental conditions (pH, temperature, light) may be a concern. Finally, while it exhibits potent biological activity, it also demonstrates cytotoxicity against various cell lines, which requires careful dose selection and consideration of therapeutic windows.

Q2: I am having trouble dissolving this compound for my experiments. What solvents are recommended?

A2: Due to its hydrophobic nature, this compound is poorly soluble in aqueous buffers. For in vitro assays, it is typically dissolved in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then further diluted in the aqueous assay medium. It is crucial to keep the final concentration of the organic solvent in the assay as low as possible (typically <0.5%) to avoid solvent-induced artifacts.

Q3: Are there any formulation strategies to improve the aqueous solubility of this compound?

A3: Yes, several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These include:

  • Co-solvents: Using a mixture of a water-miscible organic solvent and water can increase solubility.

  • Surfactants and Micellar Solubilization: Non-ionic surfactants can form micelles that encapsulate hydrophobic drugs, increasing their apparent solubility in aqueous solutions.

  • Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS), liposomes, and solid lipid nanoparticles can be used to encapsulate this compound and improve its delivery.

  • Polymeric Nanoparticles: Encapsulating this compound in biodegradable polymers can enhance its solubility and provide controlled release.

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.

Q4: What is known about the stability of this compound? How should I store it?

Q5: this compound is reported to be cytotoxic. What concentrations are typically used in cell-based assays?

A5: The cytotoxic potency of this compound and its analogs varies depending on the cancer cell line. Reported IC50 and GI50 values range from the low micromolar to the nanomolar scale. For instance, this compound has an IC50 of 5 µM in PTEN-deficient cancer cells.[1] Another study reported IC50 values as low as 0.29 µM against MDA-MB-231 and HeLa cell lines. Analogs have shown GI50 values down to 0.8 μM.[2] It is essential to perform a dose-response curve for your specific cell line to determine the appropriate concentration range for your experiments.

Troubleshooting Guides

Issue 1: Precipitation of this compound in Aqueous Assay Media
Potential Cause Troubleshooting Step Expected Outcome
Low Aqueous Solubility 1. Decrease the final concentration of this compound. 2. Increase the concentration of the co-solvent (e.g., DMSO) in the final solution, ensuring it remains below the tolerance level for your cells. 3. Incorporate a non-ionic surfactant (e.g., Tween® 80, Pluronic® F-68) at a concentration above its critical micelle concentration (CMC).This compound remains in solution throughout the experiment.
pH-dependent Solubility Determine the pKa of this compound (if not known) and adjust the pH of the buffer to a range where the compound is more soluble (if applicable without affecting the experiment).Improved solubility and prevention of precipitation.
Salt-induced Precipitation ("Salting Out") If using high salt concentration buffers, try to reduce the salt concentration or switch to a different buffer system.This compound remains soluble in the modified buffer.
Issue 2: Inconsistent or Non-reproducible Experimental Results
Potential Cause Troubleshooting Step Expected Outcome
Degradation of this compound 1. Prepare fresh working solutions of this compound for each experiment from a frozen stock. 2. Protect solutions from light and elevated temperatures. 3. Perform a stability study of this compound in your experimental buffer under the assay conditions (time, temperature, pH) using an analytical method like HPLC.Consistent results across experiments.
Adsorption to Labware Use low-adhesion plasticware (e.g., polypropylene) or silanized glassware to minimize adsorption of the hydrophobic compound.More accurate and reproducible concentrations of this compound in solution.
Inaccurate Stock Concentration Verify the concentration of your stock solution using a validated analytical method (e.g., HPLC with a standard curve or UV-Vis spectrophotometry if a molar extinction coefficient is known).Accurate and consistent dosing in your experiments.
Issue 3: High Background Cytotoxicity in Control Groups
Potential Cause Troubleshooting Step Expected Outcome
Solvent Toxicity Ensure the final concentration of the organic solvent (e.g., DMSO) in your vehicle control is identical to that in your experimental wells and is below the cytotoxic threshold for your cell line (typically <0.5%).No significant difference in cell viability between untreated and vehicle-treated control groups.
Contamination of Stock Solution Filter-sterilize your stock and working solutions of this compound using a compatible filter (e.g., PTFE for organic solvents).Reduced background cytotoxicity.

Data Presentation

Table 1: Reported Cytotoxic Activities of this compound and its Analogs

CompoundCell Line(s)Activity MetricReported Value (µM)
This compoundPTEN-deficient cancer cellsIC505
Psammaplysin AMDA-MB-231, HeLaIC50down to 0.29
Psammaplysin AnalogsHuman cancer cell linesGI50down to 0.8

Experimental Protocols

Protocol 1: General Procedure for Preparing this compound Working Solutions
  • Prepare a Stock Solution: Accurately weigh a small amount of solid this compound and dissolve it in 100% DMSO to a final concentration of 10-20 mM. Gently vortex or sonicate if necessary to ensure complete dissolution.

  • Storage of Stock Solution: Aliquot the stock solution into small volumes in amber, airtight vials and store at -80°C.

  • Prepare Intermediate Dilutions: On the day of the experiment, thaw an aliquot of the stock solution. Prepare serial dilutions of the stock solution in 100% DMSO.

  • Prepare Final Working Solutions: Dilute the intermediate DMSO solutions into your final aqueous assay buffer or cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all experimental and control groups and should not exceed a level that is toxic to the cells.

Protocol 2: MTT Assay for Cytotoxicity Assessment
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (prepared as described in Protocol 1) and a vehicle control (medium with the same final DMSO concentration). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Solubilization of Formazan: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well and incubate until the formazan crystals are completely dissolved.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_assay Cytotoxicity Assay A Weigh Solid This compound B Dissolve in 100% DMSO (10-20 mM Stock) A->B C Store at -80°C B->C D Prepare Serial Dilutions in DMSO C->D Thaw Aliquot E Dilute in Assay Medium (Final Concentrations) D->E F Treat Cells in 96-well Plate E->F G Incubate (e.g., 48h) F->G H Perform Viability Assay (e.g., MTT) G->H I Measure Absorbance H->I J Calculate IC50 I->J

Caption: Experimental workflow for preparing this compound solutions and assessing cytotoxicity.

troubleshooting_solubility cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Issue: This compound Precipitates in Assay cause1 Low Aqueous Solubility start->cause1 cause2 pH Effects start->cause2 cause3 High Salt Concentration start->cause3 sol1 Decrease Concentration Increase Co-solvent Add Surfactant cause1->sol1 sol2 Adjust Buffer pH cause2->sol2 sol3 Reduce Salt Concentration cause3->sol3 outcome Outcome: This compound Remains in Solution sol1->outcome sol2->outcome sol3->outcome

Caption: Troubleshooting logic for this compound precipitation issues.

References

Psammaplysene A stability and degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Psammaplysene A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound in solution. Here you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving and storing this compound?

A1: this compound is often solubilized in dimethyl sulfoxide (B87167) (DMSO) for in vitro and in vivo studies.[1] For long-term storage, it is advisable to prepare concentrated stock solutions in anhydrous DMSO and store them at -20°C or -80°C to minimize degradation.[2] The stability of compounds in DMSO can be affected by water content, so using high-quality, dry DMSO is recommended.[3][4]

Q2: How can I assess the stability of my this compound solution?

A2: The stability of this compound can be evaluated using a stability-indicating analytical method, typically high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).[3] These methods can separate the intact this compound from any potential degradation products. A stability study would involve analyzing the concentration of this compound in your solution over time under specific storage conditions (e.g., temperature, light exposure).

Q3: What are the potential degradation pathways for this compound?

A3: While specific degradation pathways for this compound have not been extensively reported in the literature, as a bromotyrosine derivative, it may be susceptible to oxidation, hydrolysis, and photodecomposition. Forced degradation studies under stress conditions such as acidic or basic pH, high temperature, oxidative stress (e.g., with H₂O₂), and exposure to UV or fluorescent light can help identify potential degradation products and pathways.

Q4: Do the degradation products of this compound have biological activity?

A4: There is currently no information available in the scientific literature regarding the biological activity of this compound degradation products. It is important to consider that degradation could lead to a loss of the desired therapeutic effect or potentially the formation of compounds with different or unwanted activities. Therefore, ensuring the stability of your this compound solution is critical for interpreting experimental results.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity in an experiment. Degradation of this compound in the experimental solution.- Prepare fresh solutions of this compound from a solid stock before each experiment. - Assess the stability of this compound under your specific experimental conditions (e.g., buffer composition, temperature, incubation time) using an analytical method like HPLC. - If using DMSO stock solutions, minimize freeze-thaw cycles.
Inconsistent experimental results. Inconsistent concentration of active this compound due to degradation.- Quantify the concentration of your this compound stock solution regularly using a validated analytical method. - Ensure consistent and appropriate storage of stock and working solutions. Store stock solutions at -80°C for long-term stability.
Appearance of unknown peaks in HPLC/LC-MS analysis. Formation of degradation products.- Conduct forced degradation studies to intentionally generate and identify potential degradation products. This can help in developing a stability-indicating method that can resolve this compound from its degradants. - Protect solutions from light and exposure to atmospheric oxygen to minimize photolytic and oxidative degradation.
Precipitation of this compound in aqueous solutions. Poor solubility of this compound in aqueous buffers.- this compound has a high Log P value, suggesting poor water solubility. - When diluting a DMSO stock into an aqueous buffer, ensure the final DMSO concentration is sufficient to maintain solubility but does not exceed the tolerance of your experimental system. - Visually inspect solutions for any precipitation before use.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol outlines a general approach to investigating the stability of this compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at a specific temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at a specific temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep it at room temperature.

    • Thermal Degradation: Keep the solid this compound or a solution in a tightly sealed vial in an oven at a high temperature (e.g., 80°C).

    • Photodegradation: Expose a solution of this compound to a light source, such as a UV lamp or a photostability chamber, for a specified duration. Keep a control sample wrapped in aluminum foil to protect it from light.

  • Sample Analysis: At various time points, withdraw samples, neutralize them if necessary (for acid and base hydrolysis samples), and dilute them to a suitable concentration for analysis.

  • Analytical Method: Analyze the samples using a stability-indicating HPLC or LC-MS method to quantify the remaining this compound and to detect the formation of any degradation products.

Protocol 2: HPLC Method for Stability Assessment (Example)

This is a generic example of an HPLC method that could be adapted for the analysis of this compound. Method development and validation would be required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV detector at a wavelength determined by the UV spectrum of this compound.

  • Quantification: The concentration of this compound can be determined by comparing the peak area to a standard curve of known concentrations.

Visualizations

Experimental_Workflow_for_Stability_Assessment cluster_preparation Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results stock Prepare this compound Stock Solution acid Acid Hydrolysis stock->acid Expose to base Base Hydrolysis stock->base Expose to oxidation Oxidation stock->oxidation Expose to thermal Thermal stock->thermal Expose to photo Photodegradation stock->photo Expose to sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC/LC-MS Analysis sampling->hplc quantify Quantify Parent Compound hplc->quantify identify Identify Degradation Products hplc->identify

Caption: Workflow for this compound stability assessment.

Troubleshooting_Logic start Inconsistent or Negative Experimental Results check_solution Is the this compound solution freshly prepared? start->check_solution prepare_fresh Prepare fresh solution and repeat experiment check_solution->prepare_fresh No check_storage How was the stock solution stored? check_solution->check_storage Yes improper_storage Improper Storage: - Multiple freeze-thaws - Stored at room temp - Exposed to light check_storage->improper_storage proper_storage Proper Storage: - Aliquoted - Stored at -80°C - Protected from light check_storage->proper_storage stability_study Conduct a formal stability study using HPLC/LC-MS improper_storage->stability_study

Caption: Troubleshooting logic for experimental issues.

References

Technical Support Center: Psammaplysene A and HNRNPK Binding Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers studying the interaction between Psammaplysene A (PA) and Heterogeneous Nuclear Ribonucleoprotein K (HNRNPK).

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments investigating the binding of this compound to HNRNPK.

Co-Immunoprecipitation (Co-IP) and Pulldown Assays

Question: I am not able to detect an interaction between this compound and HNRNPK in my co-immunoprecipitation (Co-IP) or pulldown assay. What could be the reason?

Answer:

Several factors could contribute to the lack of a detectable interaction. Consider the following possibilities and troubleshooting steps:

  • RNA-Dependence of the Interaction: The binding of this compound to HNRNPK is RNA-dependent.[1][2][3][4] Ensure that your experimental conditions preserve RNA.

    • Recommendation: Add RNase inhibitors to your lysis and wash buffers. Avoid harsh lysis conditions that could degrade RNA.

  • Antibody Efficiency: The antibody used for immunoprecipitating HNRNPK may not be efficient for this application.

    • Recommendation: Validate your HNRNPK antibody for immunoprecipitation. Test different antibodies if necessary. Ensure you are using the recommended amount of antibody (e.g., 1-4 µg per mg of lysate).

  • Lysis Buffer Composition: The lysis buffer may be too stringent, disrupting the protein-RNA-small molecule complex.

    • Recommendation: Use a milder lysis buffer, such as one with a non-ionic detergent (e.g., NP-40 or Triton X-100) and physiological salt concentrations.

  • Insufficient Washing: Inadequate washing can lead to high background, masking the specific interaction. Conversely, overly stringent washing can disrupt the interaction.

    • Recommendation: Optimize your wash conditions. Start with a mild wash buffer and increase the stringency (e.g., by increasing salt or detergent concentration) stepwise.

  • Low Expression of HNRNPK: The cells you are using may not express sufficient levels of HNRNPK.

    • Recommendation: Confirm HNRNPK expression levels in your cell lysate by Western blot. If necessary, use a cell line with higher HNRNPK expression or consider overexpressing HNRNPK.

Western Blotting for HNRNPK

Question: I am having trouble detecting HNRNPK on my Western blot after a pulldown with this compound. What should I do?

Answer:

Difficulties in detecting HNRNPK by Western blot can arise from several issues. Here are some troubleshooting suggestions:

  • Poor Protein Transfer: HNRNPK is approximately 65 kDa, and inefficient transfer can lead to weak or no signal.

    • Recommendation: Ensure proper gel-to-membrane contact and optimize transfer time and voltage. Consider using a wet transfer system for better efficiency.

  • Ineffective Antibody: The primary or secondary antibody may not be optimal.

    • Recommendation: Use an HNRNPK antibody validated for Western blotting at the recommended dilution (e.g., 1:2000 - 1:10000). Ensure your secondary antibody is appropriate for the primary antibody and is not expired.

  • Low Protein Abundance: The amount of HNRNPK pulled down may be below the detection limit of your Western blot.

    • Recommendation: Increase the amount of lysate used for the pulldown. Concentrate your eluate before loading it on the gel.

  • Blocking Issues: Improper blocking can lead to high background or masking of the epitope.

    • Recommendation: Use a suitable blocking agent, such as 5% non-fat milk or BSA in TBST. Optimize blocking time (e.g., 1 hour at room temperature).

Cell Viability Assays

Question: My cell viability assay results with this compound are inconsistent. What could be causing this?

Answer:

Inconsistent results in cell viability assays can be due to the nature of the compound or the assay itself.

  • Compound Precipitation: this compound, as a natural product, might precipitate in the culture medium, especially at higher concentrations.

    • Recommendation: Visually inspect the wells for any precipitation. Prepare fresh dilutions of this compound for each experiment. Consider using a small amount of a solubilizing agent like DMSO, ensuring the final concentration is not toxic to the cells.

  • Assay Interference: The chemical properties of this compound might interfere with the assay reagents. For example, it could interact with tetrazolium salts (MTT, MTS) or affect luciferase activity in ATP-based assays.

    • Recommendation: Run a control with this compound in cell-free medium to check for direct effects on the assay reagents. Consider using a different viability assay that relies on a different detection principle (e.g., dye exclusion like Trypan Blue or a fluorescence-based assay).

  • Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results.

    • Recommendation: Ensure a homogenous cell suspension before seeding. Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.

Frequently Asked Questions (FAQs)

Q1: What is the binding affinity of this compound to HNRNPK?

A1: The binding of this compound to HNRNPK is RNA-dependent. Surface plasmon resonance (SPR) analysis has shown an apparent dissociation constant (Kd) of 77.3 µM and an estimated Kd of 86.2 µM when HNRNPK is pre-incubated with RNA.

Q2: Why is the presence of RNA important for the this compound-HNRNPK interaction?

A2: HNRNPK is an RNA-binding protein, and its conformation and ability to interact with other molecules can be influenced by its association with RNA. It is hypothesized that RNA binding induces a conformational change in HNRNPK that creates or exposes the binding site for this compound.

Q3: What are the known functions of HNRNPK?

A3: HNRNPK is a multifunctional protein involved in various cellular processes, including chromatin remodeling, transcription, RNA splicing, and translation. It acts as a docking platform, integrating signaling pathways with nucleic acid-directed processes.

Q4: Are there any known signaling pathways involving HNRNPK that might be affected by this compound binding?

A4: HNRNPK is known to be involved in the p53/p21 pathway and can interact with components of the estrogen-signaling pathway. This compound was initially identified for its neuroprotective properties and its ability to influence FOXO activity. Binding of this compound to HNRNPK could potentially modulate these pathways.

Quantitative Data

ParameterValueMethodConditionReference
Apparent Kd (PA-HNRNPK)77.3 µMSurface Plasmon Resonance (SPR)GST-HNRNPK pre-incubated with total RNA
Estimated Kd (PA-HNRNPK)86.2 µMSurface Plasmon Resonance (SPR)GST-HNRNPK pre-incubated with total RNA
HNRNPK Antibody Dilution (WB)1:2000 - 1:10000Western BlotN/A
HNRNPK Antibody Amount (IP)1 - 4 µg/mg of lysateImmunoprecipitationN/A

Experimental Protocols

Co-Immunoprecipitation of HNRNPK with this compound Derivative

This protocol is adapted for studying the interaction between a biotinylated this compound derivative and HNRNPK.

  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and RNase inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Pre-clearing Lysate:

    • Incubate the cell lysate with streptavidin-coated magnetic beads for 1 hour at 4°C on a rotator to reduce non-specific binding.

    • Pellet the beads and transfer the supernatant to a new tube.

  • Pulldown:

    • Add the biotinylated this compound derivative to the pre-cleared lysate and incubate for 2-4 hours at 4°C on a rotator.

    • Add streptavidin-coated magnetic beads and incubate for another 1 hour at 4°C.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold wash buffer (lysis buffer with a lower detergent concentration).

  • Elution:

    • Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer for 5-10 minutes.

  • Analysis:

    • Analyze the eluate by Western blotting using an anti-HNRNPK antibody.

Western Blotting for HNRNPK
  • SDS-PAGE:

    • Separate the protein samples on a 10% SDS-polyacrylamide gel.

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Incubate the membrane with a primary antibody against HNRNPK (diluted in blocking buffer) overnight at 4°C.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

MTT Cell Viability Assay
  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density.

  • Compound Treatment:

    • After 24 hours, treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

  • Formazan (B1609692) Formation:

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization:

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

Visualizations

experimental_workflow cluster_target_id Target Identification cluster_validation Binding Validation cluster_functional Functional Analysis pa_derivative This compound Derivative (e.g., biotinylated) pulldown Affinity Pulldown pa_derivative->pulldown cell_lysate Cell Lysate (+ RNase Inhibitors) cell_lysate->pulldown ms_analysis Mass Spectrometry pulldown->ms_analysis hnrnpk_id HNRNPK Identified ms_analysis->hnrnpk_id co_ip Co-Immunoprecipitation hnrnpk_id->co_ip spr Surface Plasmon Resonance hnrnpk_id->spr western_blot Western Blot co_ip->western_blot kd_determination Kd Determination spr->kd_determination cell_viability Cell Viability Assay kd_determination->cell_viability pathway_analysis Signaling Pathway Analysis cell_viability->pathway_analysis

Caption: Experimental workflow for identifying and validating the interaction of this compound with HNRNPK.

signaling_pathway cluster_pa_action This compound Action cluster_downstream Potential Downstream Effects pa This compound hnrnpk HNRNPK pa->hnrnpk Binds transcription Transcription hnrnpk->transcription translation Translation hnrnpk->translation splicing mRNA Splicing hnrnpk->splicing p53_pathway p53 Pathway hnrnpk->p53_pathway foxo_activity FOXO Activity hnrnpk->foxo_activity rna RNA rna->hnrnpk Required for PA binding cell_fate Cell Fate (Proliferation, Apoptosis) p53_pathway->cell_fate foxo_activity->cell_fate

Caption: Putative signaling pathway modulation by this compound through HNRNPK binding.

logical_relationship start Start: No PA-HNRNPK Interaction Detected check_rna Is RNA preserved? (RNase inhibitors used) start->check_rna add_rnase_inhib Action: Add RNase inhibitors check_rna->add_rnase_inhib No check_antibody Is the HNRNPK antibody validated for IP? check_rna->check_antibody Yes add_rnase_inhib->check_rna validate_ab Action: Validate or change antibody check_antibody->validate_ab No check_lysis Is the lysis buffer mild? check_antibody->check_lysis Yes validate_ab->check_antibody optimize_lysis Action: Optimize lysis buffer check_lysis->optimize_lysis No success Success: Interaction Detected check_lysis->success Yes optimize_lysis->check_lysis

Caption: Troubleshooting logic for no detected interaction between this compound and HNRNPK.

References

Technical Support Center: Minimizing Off-Target Effects of Psammaplysene A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on the experimental use of Psammaplysene A (PA), with a focus on identifying and mitigating potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a bromotyrosine derivative originally isolated from a marine sponge. It has demonstrated neuroprotective properties in various experimental models.[1][2] The primary identified molecular target of this compound is the heterogeneous nuclear ribonucleoprotein K (HNRNPK).[1][2] The binding of this compound to HNRNPK is notably dependent on the presence of RNA, suggesting that it recognizes a specific RNA-protein complex.[1]

Q2: What are off-target effects and why are they a concern with small molecules like this compound?

Off-target effects occur when a compound binds to and modulates the activity of molecules other than its intended therapeutic target. These unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, and a lack of translational efficacy from preclinical to clinical studies. For a compound like this compound, which targets an RNA-binding protein involved in numerous cellular processes, understanding and controlling for off-target effects is critical for accurate data interpretation.

Q3: What are the known off-targets of this compound?

Currently, there is limited publicly available data from comprehensive off-target screening panels (e.g., kinome scans, proteomics-based screens) for this compound. While HNRNPK has been identified as a direct binding partner, a full selectivity profile remains to be broadly characterized. Researchers should, therefore, exercise caution and employ rigorous experimental controls to validate that the observed effects of this compound are indeed mediated by its interaction with HNRNPK.

Q4: How can I proactively minimize off-target effects in my experimental design?

Several strategies can be implemented to reduce the likelihood of off-target effects:

  • Use the Lowest Effective Concentration: Titrate this compound to determine the lowest concentration that elicits the desired on-target effect. Higher concentrations increase the probability of engaging lower-affinity off-target molecules.

  • Employ Control Compounds: Include a structurally similar but inactive analog of this compound as a negative control. This helps to ensure that the observed phenotype is not due to the chemical scaffold itself.

  • Utilize Orthogonal Approaches: Confirm key findings using alternative methods to modulate the target, such as siRNA or CRISPR-Cas9 knockdown/knockout of HNRNPK. If the phenotype persists after reducing HNRNPK levels, it is likely an off-target effect of this compound.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent results between different cell lines. Varying expression levels of HNRNPK or potential off-target proteins.1. Quantify HNRNPK protein levels in each cell line using Western blot or qPCR. 2. Correlate the potency of this compound with HNRNPK expression levels.
High cellular toxicity observed at effective concentrations. Off-target effects leading to cytotoxicity.1. Perform a dose-response curve to determine the therapeutic window. 2. Assess markers of apoptosis or necrosis (e.g., caspase activity, LDH release) at various concentrations. 3. Compare the toxic concentration with the concentration required for on-target engagement.
Observed phenotype does not match known functions of HNRNPK. The phenotype may be driven by an off-target effect.1. Conduct a literature review on the observed phenotype to identify potential alternative pathways. 2. Use target validation techniques such as cellular thermal shift assay (CETSA) to confirm direct engagement of HNRNPK by this compound in your experimental system. 3. Perform rescue experiments by overexpressing HNRNPK to see if the phenotype is reversed.

Quantitative Data Summary

Given the limited public data on the off-target profile of this compound, the following table presents a hypothetical selectivity profile to illustrate how such data would be presented. Researchers are strongly encouraged to perform their own selectivity profiling for a comprehensive understanding.

Table 1: Hypothetical On-Target and Off-Target Activity of this compound

Target Target Class Assay Type IC₅₀ / K𝘥 (µM) Notes
HNRNPK RNA-binding proteinSurface Plasmon Resonance86.2 (K𝘥)RNA-dependent binding.
Kinase X Tyrosine KinaseBiochemical Kinase Assay> 10Hypothetical - Low affinity
Kinase Y Serine/Threonine KinaseBiochemical Kinase Assay> 10Hypothetical - Low affinity
GPCR Z G-protein coupled receptorRadioligand Binding Assay> 25Hypothetical - No significant binding

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) to Verify HNRNPK Engagement

This protocol is adapted for verifying the direct binding of this compound to HNRNPK in intact cells.

1. Cell Culture and Treatment:

  • Culture neuronal cells (e.g., SH-SY5Y) to 80-90% confluency.
  • Treat cells with either vehicle (DMSO) or varying concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM) for 1-2 hours at 37°C.

2. Cell Lysis:

  • Harvest cells and wash with PBS.
  • Resuspend cell pellets in a lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.
  • Lyse the cells by freeze-thaw cycles or sonication.
  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

3. Heat Challenge:

  • Aliquot the supernatant into PCR tubes.
  • Heat the aliquots to a range of temperatures (e.g., 40°C, 45°C, 50°C, 55°C, 60°C, 65°C) for 3 minutes using a thermal cycler.
  • Cool the samples at room temperature for 3 minutes.

4. Separation of Soluble and Aggregated Proteins:

  • Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
  • Carefully collect the supernatant containing the soluble proteins.

5. Western Blot Analysis:

  • Denature the soluble fractions by adding Laemmli buffer and boiling.
  • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
  • Probe the membrane with a primary antibody specific for HNRNPK.
  • Use an appropriate secondary antibody and visualize the bands using a chemiluminescence detection system.
  • Quantify the band intensities to determine the amount of soluble HNRNPK at each temperature. A shift in the melting curve in the presence of this compound indicates direct target engagement.

Protocol 2: Immunofluorescence to Assess FOXO1 Nuclear Localization

This protocol is based on the initial discovery of this compound's effect on FOXO1 localization.

1. Cell Culture and Treatment:

  • Seed cells (e.g., HeLa or a neuronal cell line) on glass coverslips in a 24-well plate.
  • Allow cells to adhere and grow for 24 hours.
  • Treat cells with this compound at the desired concentration and for the desired time course. Include a vehicle control (DMSO).

2. Fixation and Permeabilization:

  • Wash the cells with PBS.
  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
  • Wash three times with PBS.
  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

3. Immunostaining:

  • Wash three times with PBS.
  • Block with 1% BSA in PBST (PBS with 0.1% Tween-20) for 1 hour.
  • Incubate with a primary antibody against FOXO1 diluted in the blocking buffer overnight at 4°C.
  • Wash three times with PBST.
  • Incubate with a fluorescently labeled secondary antibody diluted in the blocking buffer for 1 hour at room temperature in the dark.
  • Wash three times with PBST.

4. Mounting and Imaging:

  • Mount the coverslips on microscope slides using a mounting medium containing DAPI to counterstain the nuclei.
  • Acquire images using a fluorescence microscope.
  • Analyze the images to quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of FOXO1.

Visualizations

experimental_workflow cluster_0 Initial Observation cluster_1 Target Validation cluster_2 Off-Target Assessment phenotype Phenotypic Effect of this compound cetsa CETSA phenotype->cetsa Confirm Target Engagement knockdown HNRNPK Knockdown (siRNA/CRISPR) phenotype->knockdown Test Target Dependence profiling Off-Target Profiling (e.g., Kinome Scan) phenotype->profiling Identify Potential Off-Targets inactive_control Inactive Analog Control phenotype->inactive_control Rule out Scaffold Effects rescue HNRNPK Overexpression knockdown->rescue Rescue Phenotype

Workflow for validating on-target and assessing off-target effects.

HNRNPK_signaling cluster_0 This compound Intervention cluster_1 HNRNPK-mediated Regulation cluster_2 Downstream Cellular Processes PA This compound HNRNPK HNRNPK PA->HNRNPK Binds (RNA-dependent) RNA RNA HNRNPK->RNA Transcription Transcription HNRNPK->Transcription Splicing mRNA Splicing HNRNPK->Splicing Translation mRNA Translation HNRNPK->Translation Stability mRNA Stability HNRNPK->Stability GeneExpression Altered Gene Expression Transcription->GeneExpression Splicing->GeneExpression Translation->GeneExpression Stability->GeneExpression Neuroprotection Neuroprotection GeneExpression->Neuroprotection

This compound's interaction with the HNRNPK signaling hub.

References

Psammaplysene A aggregation issues and prevention

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Psammaplysene A. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the handling and use of this compound in experimental settings, with a particular focus on preventing aggregation and precipitation issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is aggregation a concern?

This compound is a bromotyrosine-derived natural product isolated from marine sponges. Structurally, it is a hydrophobic molecule, which leads to low solubility in aqueous solutions.[1][2] Consequently, when a concentrated stock solution of this compound (typically in an organic solvent like DMSO) is diluted into aqueous experimental buffers or cell culture media, it can precipitate or form aggregates. This aggregation can lead to inaccurate experimental results, loss of compound activity, and potential cytotoxicity unrelated to its specific biological target.

Q2: What is the recommended solvent for preparing a this compound stock solution?

Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of hydrophobic compounds like this compound.[3] For specific applications, other organic solvents such as ethanol (B145695) or dimethylformamide (DMF) have also been used in the synthesis and handling of this compound and its derivatives.[4] It is crucial to use anhydrous, high-purity solvents, as absorbed moisture can reduce the solubility of the compound.

Q3: How should I store this compound stock solutions?

To ensure the stability and integrity of this compound:

  • Solid Form: Store the solid compound in a tightly sealed vial in a cool, dry, and dark place, as recommended by the supplier.

  • Stock Solutions: Prepare high-concentration stock solutions in a suitable organic solvent (e.g., DMSO). It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years).[5]

Q4: What is the maximum recommended final concentration of DMSO in my cell-based assays?

High concentrations of DMSO can be toxic to cells. For most cell lines, the final concentration of DMSO in the culture medium should be kept at or below 0.5% (v/v).[3] However, some sensitive cell lines may require even lower concentrations (e.g., <0.1%). It is essential to include a vehicle control in your experiments, which consists of the same final concentration of DMSO without this compound, to account for any solvent-induced effects.[6]

Troubleshooting Guide: Preventing this compound Aggregation

This guide addresses specific issues that may arise during the preparation and use of this compound solutions.

Issue 1: Precipitate forms immediately upon diluting the DMSO stock solution into aqueous buffer or media.

  • Cause A: High Final Concentration: The intended final concentration of this compound may exceed its solubility limit in the aqueous environment.

    • Solution: Lower the final working concentration of this compound. Most in vitro studies report biological activity in the low micromolar (µM) to nanomolar (nM) range.

  • Cause B: Improper Dilution Technique: Adding a small volume of concentrated DMSO stock directly into a large volume of aqueous solution can create localized high concentrations, causing the compound to crash out of solution.

    • Solution: Employ a serial dilution method. First, prepare an intermediate dilution of the stock solution in your chosen organic solvent or in a small volume of media/buffer. Then, add this intermediate dilution to the final volume of the aqueous solution with gentle but thorough mixing (e.g., vortexing or swirling).[3]

  • Cause C: Interaction with Media Components: Components in serum-containing media can sometimes interact with hydrophobic compounds and contribute to precipitation.

    • Solution: If your experimental design allows, consider reducing the serum concentration or using a serum-free medium. Alternatively, the addition of a carrier protein like bovine serum albumin (BSA) to the media can sometimes help to maintain the solubility of hydrophobic molecules.

Issue 2: The final working solution appears cloudy or contains visible particulates.

  • Cause A: Incomplete Dissolution of Stock: The initial stock solution may not have been fully dissolved.

    • Solution: Ensure the solid this compound is completely dissolved in the organic solvent. Gentle warming (to room temperature if stored cold) and brief sonication can aid in dissolution.

  • Cause B: Poor Quality Solvent: The DMSO or other organic solvent used may have absorbed moisture.

    • Solution: Use fresh, anhydrous, high-purity DMSO for preparing stock solutions.

Issue 3: Loss of this compound activity in the experiment, even if the solution appears clear.

  • Cause A: Formation of Small, Inactive Aggregates: this compound may be forming small, sub-visible aggregates that are not biologically active.

    • Solution: Briefly sonicate the final working solution before adding it to your experiment. This can help to break up small aggregates.

  • Cause B: Adsorption to Plastics: As a hydrophobic compound, this compound can adsorb to the surfaces of plastic labware such as pipette tips, tubes, and plates, thereby reducing its effective concentration in solution.

    • Solution: Use low-adhesion plasticware for your experiments. Pre-rinsing pipette tips with the solution before transferring can also help to mitigate this issue.

Data Presentation

Table 1: Recommended Solvents and Storage Conditions for this compound

ParameterRecommendationRationale
Primary Stock Solvent Anhydrous, high-purity DMSOHigh capacity to dissolve hydrophobic compounds.
Alternative Solvents Ethanol, DMFMentioned in synthesis literature; may be suitable for specific applications.[4]
Stock Concentration 1-10 mM (start)A higher concentration minimizes the volume of organic solvent added to aqueous solutions.
Solid Storage -20°C, desiccated, protected from lightGeneral best practice for complex organic molecules to prevent degradation.
Solution Storage Aliquots at -20°C (short-term) or -80°C (long-term)Avoids repeated freeze-thaw cycles that can lead to compound degradation.[5]

Table 2: Typical Working Concentrations of this compound

Assay TypeReported Concentration RangeReference
Cell-based neuroprotection assaysLow µM to nM range[7]
Surface Plasmon Resonance (SPR)50 - 150 µM[4]
General in vitro assays1 - 10 µM (typical starting point)General practice for initial screening

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound (solid)

    • Anhydrous, high-purity DMSO

    • Sterile, low-adhesion microcentrifuge tubes

    • Calibrated pipettes and sterile, low-adhesion tips

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Weigh the required amount of this compound (Molecular Weight: ~769.2 g/mol )[1] in a sterile microcentrifuge tube. For 1 mL of a 10 mM solution, you would need 7.69 mg.

    • Add the calculated volume of anhydrous DMSO to the tube.

    • Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. If necessary, briefly sonicate the tube in a water bath to aid dissolution.

    • Visually inspect the solution against a light source to ensure there are no visible particulates.

    • Aliquot the stock solution into single-use volumes (e.g., 10-20 µL) in sterile, low-adhesion microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Medium

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed (37°C) cell culture medium

    • Sterile tubes and pipettes with low-adhesion tips

  • Procedure (Serial Dilution):

    • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

    • Prepare an intermediate dilution: Add 1 µL of the 10 mM stock solution to 99 µL of pre-warmed medium in a sterile tube. This creates a 100 µM solution (a 1:100 dilution). Vortex gently.

    • Prepare the final working solution: Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed medium. This results in a final volume of 1 mL with a this compound concentration of 10 µM. The final DMSO concentration will be 0.1%.

    • Mix the final solution by gentle inversion or pipetting. Avoid vigorous vortexing that could damage media components.

    • Use the working solution immediately.

Visualizations

Caption: Workflow for preparing this compound working solution.

signaling_pathway Simplified this compound Signaling Pathway PA This compound HNRNPK HNRNPK PA->HNRNPK Binds to Nuclear_Export Nuclear Export PA->Nuclear_Export Inhibits FOXO1a_cyto FOXO1a (Cytoplasm) FOXO1a_nuc FOXO1a (Nucleus) FOXO1a_nuc->FOXO1a_cyto Gene_Transcription Target Gene Transcription FOXO1a_nuc->Gene_Transcription Neuroprotection Neuroprotection Gene_Transcription->Neuroprotection

References

proper handling and storage of Psammaplysene A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and storage of Psammaplysene A. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

Q2: How should I prepare a stock solution of this compound?

A2: To prepare a stock solution, dissolve this compound powder in anhydrous DMSO to your desired concentration[1]. For example, to create a 10 mM stock solution, you would dissolve the appropriate mass of this compound in the calculated volume of DMSO. It is recommended to vortex briefly to ensure complete dissolution.

Q3: What are the optimal storage conditions for this compound?

A3: this compound should be stored under dry and dark conditions. For short-term storage (days to weeks), refrigeration at 0 - 4°C is suitable. For long-term storage (months to years), it is recommended to store the compound at -20°C[1]. The shelf life is greater than two years if stored properly[1].

Q4: My this compound solution appears cloudy or has precipitated. What should I do?

A4: Cloudiness or precipitation can occur for several reasons, including exceeding the solubility limit in a particular solvent, temperature fluctuations, or the introduction of water into a DMSO stock. Refer to the troubleshooting workflow below for guidance on how to address this issue.

Q5: Is this compound sensitive to light or pH changes?

A5: While specific photostability data for this compound is limited, it is recommended to store it protected from light as a general precaution for complex organic molecules. The stability of related alkaloids has been shown to be dependent on pH. It is advisable to avoid highly acidic or alkaline conditions unless experimentally required, as these conditions can lead to degradation of similar compounds.

Data Presentation

Table 1: Storage and Stability of this compound

ParameterConditionRecommendationSource
Form Solid PowderN/A
Short-Term Storage 0 - 4°CDry and dark conditions
Long-Term Storage -20°CDry and dark conditions
Shelf Life Properly Stored> 2 years

Table 2: Solubility of this compound

SolventSolubilityNotesSource
DMSO SolubleCan be formulated in DMSO for experimental use.
Methanol (B129727) Data not availableUsed in the extraction of related compounds.
Ethanol (B145695) Data not availableUsed in the extraction of related compounds.
Water Data not availableLikely poorly soluble based on its structure.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the target concentration.

  • Vortex the tube gently until the solid is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term storage.

Protocol 2: Immobilization of this compound on Affinity Beads

Objective: To covalently couple this compound to magnetic beads for use in affinity purification experiments. This protocol is adapted from a study on this compound's protein binding partners.

Materials:

  • This compound

  • Polymer-coated affinity magnetic beads with amine groups

  • Ethanol

  • N,N-dimethyformamide (DMF)

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1% Acetic anhydride (B1165640) in DMF

  • Distilled water

Procedure:

  • Suspend the amine-functionalized magnetic beads in ethanol.

  • Centrifuge the bead suspension and discard the ethanol supernatant.

  • Add the this compound solution in ethanol to the beads.

  • Add EDC·HCl solution in ethanol to initiate the coupling reaction.

  • Incubate the suspension for 24 hours at room temperature to allow for immobilization.

  • Wash the beads with ethanol and then suspend them in DMF.

  • To block any unreacted amine groups, incubate the beads with 1% acetic anhydride in DMF for 3 hours at room temperature.

  • Remove the DMF and resuspend the this compound-immobilized beads in distilled water.

  • Store the bead suspension at 4°C.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Solubility Issues start Start: Solution is cloudy or has precipitated check_concentration Is the concentration too high for the chosen solvent? start->check_concentration reduce_concentration Dilute the solution or prepare a new, less concentrated one. check_concentration->reduce_concentration Yes check_water Are you using anhydrous DMSO? Has water been introduced? check_concentration->check_water No success Solution is clear. reduce_concentration->success use_anhydrous Use fresh, anhydrous DMSO and handle with care to avoid moisture. check_water->use_anhydrous Yes check_temp Has the solution been stored at a low temperature? check_water->check_temp No use_anhydrous->success warm_solution Gently warm the solution (e.g., to 37°C) and vortex to redissolve. check_temp->warm_solution Yes fail Precipitate remains. Consider an alternative solvent or co-solvent system. check_temp->fail No warm_solution->success

Caption: Troubleshooting workflow for this compound solubility issues.

StorageProcedure Recommended Storage Procedure for this compound start Receive this compound (Solid) dissolve Prepare stock solution in anhydrous DMSO start->dissolve aliquot Aliquot into smaller, single-use volumes dissolve->aliquot storage_choice Determine storage duration aliquot->storage_choice protect Protect from light at all stages aliquot->protect short_term Short-term (days to weeks) Store at 0-4°C storage_choice->short_term Short-term long_term Long-term (months to years) Store at -20°C storage_choice->long_term Long-term

Caption: Recommended storage procedure for this compound.

References

adjusting for high molecular weight of Psammaplysene A in assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Psammaplysene A. This resource provides troubleshooting guidance and answers to frequently asked questions related to challenges that may arise due to the compound's high molecular weight and physicochemical properties.

Frequently Asked Questions (FAQs)

Q1: What is the molecular weight of this compound and why is it a concern in assays?

This compound is a marine-derived dimeric bromotyrosine alkaloid with a molecular weight of approximately 769.2 g/mol .[1][2] This is considerably higher than the typical upper limit of 500 g/mol for compounds following Lipinski's "rule of five" for drug-likeness.[1] Its high molecular weight, combined with high lipophilicity (LogP = 6.57), can lead to issues such as poor solubility, aggregation, and non-specific binding in various experimental assays.[1]

Q2: How should I dissolve this compound for my experiments?

Due to its poor aqueous solubility, this compound typically requires an organic solvent for initial solubilization. For in vitro studies, Dimethyl Sulfoxide (DMSO) is commonly used to prepare stock solutions.[1] It is critical to ensure the final concentration of DMSO in the assay medium is low (typically <0.5%) to avoid solvent-induced artifacts. For cellular assays, sonication or vortexing of the stock solution before further dilution can help ensure homogeneity.

Q3: Can the high molecular weight of this compound lead to non-specific interactions?

Yes. High molecular weight and lipophilic compounds can form aggregates or colloids in aqueous assay buffers. These aggregates can non-specifically interact with proteins and other assay components, leading to false-positive or false-negative results, a phenomenon often associated with Pan-Assay Interference Compounds (PAINS). Including appropriate controls, such as testing the compound in the absence of the target protein, is crucial.

Q4: What are the known cellular targets of this compound?

This compound has been identified to have specific biological targets. It acts as an inhibitor of the nuclear export of the transcription factor FOXO1a. Furthermore, it has been shown to directly bind to the Heterogeneous Nuclear Ribonucleoprotein K (HNRNPK), an important RNA-binding protein that acts as a hub for integrating various signaling cascades.

Physicochemical Properties of this compound

PropertyValueImplication for Assays
Molecular Weight 769.2 g/mol Potential for steric hindrance, aggregation, and poor membrane permeability. May require adjustments in protein binding and cell-based assays.
Molecular Formula C₂₇H₃₅Br₄N₃O₃High bromine content contributes significantly to the molecular mass.
LogP (Lipophilicity) 6.57High lipophilicity contributes to poor aqueous solubility. Risk of non-specific binding to plasticware and proteins.
Solubility Poor in aqueous solutionsRequires organic solvents like DMSO for stock solutions. Care must be taken to avoid precipitation upon dilution into aqueous buffers.

Troubleshooting Guides for Specific Assays

Cell-Based Assays (e.g., Luciferase Reporter Assays)

Problem: Low or inconsistent activity, or signs of cytotoxicity unrelated to the specific target pathway.

Potential Cause Recommended Solution
Compound Precipitation Decrease the final concentration of this compound. Increase the serum concentration in the media if compatible with the assay. Visually inspect wells for precipitates using a microscope.
Non-specific Cytotoxicity Perform a standard cytotoxicity assay (e.g., MTS or LDH release) in parallel to determine the compound's toxicity threshold in your specific cell line.
Aggregation Interference Add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer to disrupt aggregates. This should be validated to ensure it does not interfere with the assay itself.
Poor Cell Permeability Increase incubation time to allow for sufficient compound uptake. Note that prolonged incubation may also increase the risk of cytotoxicity.
Protein Interaction Assays (e.g., ELISA, Surface Plasmon Resonance)

Problem: High background signal, poor reproducibility, or no detectable binding.

Potential Cause Recommended Solution
Non-specific Binding Increase the concentration of blocking agents (e.g., BSA, non-fat dry milk). Add a non-ionic detergent like Tween-20 (0.05%) to wash buffers to reduce hydrophobic interactions.
Steric Hindrance If immobilizing this compound, consider using derivatives with flexible linkers to present the molecule more effectively, a strategy used in target identification studies.
Compound Aggregation Prepare fresh dilutions of this compound from a DMSO stock immediately before use. Briefly centrifuge and use the supernatant for the assay.
Incorrect Buffer Composition Optimize buffer pH and ionic strength. Given its lipophilicity, ensure the buffer system does not promote precipitation.
Western Blotting for Downstream Targets

Problem: Unexpected or inconsistent changes in the phosphorylation or expression of downstream proteins.

Potential Cause Recommended Solution
Inconsistent Compound Activity Ensure complete solubilization of this compound in the cell culture medium. Pre-warm the medium and vortex the compound dilution before adding it to the cells.
High Background on Blot Ensure thorough washing steps. Optimize primary and secondary antibody concentrations to minimize non-specific binding.
Unexpected Bands High molecular weight compounds can sometimes induce stress responses. Check for markers of cellular stress (e.g., HSP70) to rule out off-target effects. Unexpected high molecular weight bands could also indicate protein aggregation or dimerization induced by the treatment.

Experimental Protocols & Workflows

General Workflow for Handling High MW Compounds in Assays

This workflow provides a logical sequence for troubleshooting common issues.

G cluster_prep Preparation cluster_assay Assay Execution cluster_troubleshoot Troubleshooting Prep Prepare fresh this compound dilution from DMSO stock Solubility Check for precipitation in final assay buffer Prep->Solubility Assay Run primary assay with appropriate controls Solubility->Assay Result Analyze Results: Expected or Unexpected? Assay->Result Unexpected Unexpected Result Result->Unexpected Unexpected Final Final Data Result->Final Expected Cytotoxicity Run cytotoxicity assay Unexpected->Cytotoxicity Aggregation Test for aggregation (e.g., add detergent) Unexpected->Aggregation Nonspecific Check for non-specific binding (e.g., no-target control) Unexpected->Nonspecific Optimize Optimize assay parameters (concentration, time) Cytotoxicity->Optimize Aggregation->Optimize Nonspecific->Optimize Optimize->Assay Re-run

Caption: Troubleshooting workflow for this compound assays.

Protocol: Sandwich ELISA with this compound Treatment

This protocol is designed to measure a secreted protein from cells treated with this compound and includes adjustments for the compound's properties.

  • Plate Coating : Coat a 96-well high-binding plate with 100 µL/well of capture antibody (1-10 µg/mL in PBS). Seal and incubate overnight at 4°C.

  • Washing : Wash the plate three times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).

  • Blocking : Block the plate with 200 µL/well of Blocking Buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature (RT).

  • Cell Treatment : a. Seed cells in a separate culture plate and grow to desired confluency. b. Prepare serial dilutions of this compound from a DMSO stock in pre-warmed cell culture medium. Ensure the final DMSO concentration is constant across all wells and does not exceed 0.5%. c. Treat cells with this compound for the desired duration.

  • Sample Incubation : a. After washing the blocked ELISA plate, add 100 µL of cell culture supernatant (containing the secreted analyte) or standards to the appropriate wells. b. Incubate for 2 hours at RT with gentle shaking.

  • Detection Antibody : Wash the plate three times. Add 100 µL/well of biotinylated detection antibody diluted in Blocking Buffer. Incubate for 1-2 hours at RT.

  • Enzyme Conjugate : Wash the plate three times. Add 100 µL/well of Streptavidin-HRP conjugate. Incubate for 30 minutes at RT in the dark.

  • Substrate Development : Wash the plate five times. Add 100 µL/well of TMB substrate.

  • Stop and Read : Add 50 µL of Stop Solution (e.g., 2N H₂SO₄) and read the absorbance at 450 nm.

Signaling Pathway of this compound

This compound has been shown to interfere with key cellular signaling pathways. Its primary identified mechanisms involve inhibiting FOXO1a nuclear export and binding to the RNA-associated protein HNRNPK, which can have pleiotropic effects on RNA metabolism and downstream signaling.

G PA This compound HNRNPK HNRNPK PA->HNRNPK Binds Nuclear_Export Nuclear Export (e.g., via CRM1) PA->Nuclear_Export Inhibits RNA_Metabolism RNA Metabolism (Splicing, Stability, Translation) HNRNPK->RNA_Metabolism Regulates FOXO1a_Cytoplasm FOXO1a (Cytoplasm) FOXO1a_Nucleus FOXO1a (Nucleus) FOXO1a_Cytoplasm->FOXO1a_Nucleus Nuclear Import FOXO1a_Nucleus->FOXO1a_Cytoplasm Gene_Expression Target Gene Expression FOXO1a_Nucleus->Gene_Expression Activates Nuclear_Export->FOXO1a_Cytoplasm

References

Validation & Comparative

Structure-Activity Relationship of Psammaplysene A Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Psammaplysene A derivatives, focusing on their structure-activity relationships (SAR) as potent bioactive compounds. This compound, a bromotyrosine alkaloid isolated from marine sponges, and its analogs have garnered significant interest due to their diverse biological activities, including neuroprotection and anticancer effects through histone deacetylase (HDAC) inhibition. This document summarizes key quantitative data, details experimental protocols for the evaluation of these compounds, and visualizes associated biological pathways and workflows.

Quantitative Data Summary

The biological activity of this compound and its derivatives has been evaluated through various assays, primarily focusing on their efficacy as HDAC inhibitors and their cytotoxic effects against cancer cell lines. The following tables summarize the available quantitative data, allowing for a clear comparison of the different analogs.

Table 1: Histone Deacetylase (HDAC) Inhibitory Activity of this compound Derivatives
CompoundModificationHDAC1 IC50 (nM)HDAC2 IC50 (nM)HDAC3 IC50 (nM)HDAC6 IC50 (nM)
Psammaplin A (PsA)Dimer83312.4311
PsA-SHMonomer----
5d Benzene ring and oxime moiety variationPotent inhibitor---
5e Benzene ring and oxime moiety variationPotent inhibitor---

Note: Specific IC50 values for derivatives 5d and 5e were not publicly available in the searched literature, though they were described as potent inhibitors.

Table 2: Cytotoxicity of this compound Derivatives against Cancer Cell Lines
CompoundCell LineIC50 (µM)
Psammaplin A (PsA)PC-3 (Prostate)Cytotoxic
MCF-7 (Breast)Cytotoxic
A549 (Lung)Cytotoxic
HL-60 (Leukemia)Cytotoxic
5d PC-3, MCF-7, A549, HL-60Comparable to PsA
5e PC-3, MCF-7, A549, HL-60Comparable to PsA

Note: Specific IC50 values for derivatives 5d and 5e were not publicly available in the searched literature, though their cytotoxicity was reported to be comparable to Psammaplin A.

Table 3: Neuroprotective Activity and HNRNPK Binding of this compound
CompoundAssayResult
This compoundFOXO-dependent transcriptionIncreased activity
This compoundHNRNPK Binding (SPR)RNA-dependent binding, Kd ~77.3-86.2 µM
PA Derivative 1-4FOXO-dependent transcriptionIncreased activity

Note: The neuroprotective effects of this compound are linked to its binding to the heterogeneous nuclear ribonucleoprotein K (HNRNPK). All tested derivatives retained the ability to enhance FOXO-dependent transcription, suggesting they may also possess neuroprotective properties.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to evaluate the bioactivity of this compound derivatives.

Histone Deacetylase (HDAC) Inhibition Assay (Fluorometric)

This protocol outlines a common method for determining the inhibitory activity of compounds against specific HDAC isoforms.

Materials:

  • Recombinant human HDAC isoforms (HDAC1, HDAC2, etc.)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (e.g., Trypsin in assay buffer containing Trichostatin A)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well plate, add the HDAC enzyme solution to each well.

  • Add the test compound dilutions to the respective wells. Include a positive control (a known HDAC inhibitor like Trichostatin A) and a negative control (DMSO vehicle).

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Add the fluorogenic HDAC substrate to all wells and incubate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the enzymatic reaction by adding the developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule.

  • Incubate the plate at room temperature for 15-30 minutes.

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., PC-3, MCF-7, A549, HL-60)

  • Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (this compound derivatives) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear microplates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (DMSO).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each treatment and determine the IC50 value.

HNRNPK Binding Assay (Surface Plasmon Resonance - SPR)

SPR is a label-free technique used to measure biomolecular interactions in real-time. This protocol describes how the binding of this compound to HNRNPK can be assessed.

Materials:

  • SPR instrument and sensor chips (e.g., CM5 chip)

  • Recombinant human HNRNPK protein (GST-tagged)

  • Running buffer (e.g., HBS-EP+)

  • Test compounds (this compound and derivatives)

  • RNA (as the binding of this compound to HNRNPK is RNA-dependent)

  • Immobilization reagents (e.g., EDC, NHS)

Procedure:

  • Immobilize the GST-HNRNPK protein onto the sensor chip surface using standard amine coupling chemistry. A control flow cell with an immobilized control protein (e.g., GST) should be prepared.

  • Inject a solution of RNA over the chip surface to allow it to bind to the immobilized HNRNPK.

  • Prepare a series of concentrations of the test compound in the running buffer.

  • Inject the different concentrations of the test compound over the sensor chip surface and monitor the binding response in real-time.

  • After each injection, regenerate the sensor surface using a suitable regeneration solution to remove the bound analyte.

  • Subtract the response from the control flow cell to obtain the specific binding signal.

  • Analyze the binding data to determine the equilibrium dissociation constant (Kd), which reflects the binding affinity of the compound to the protein.

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of this compound derivatives.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_bioassays Biological Evaluation cluster_target Target Identification cluster_sar SAR Analysis start This compound derivatives This compound Derivatives start->derivatives Structural Modification hdac_assay HDAC Inhibition Assay derivatives->hdac_assay cytotoxicity_assay Cytotoxicity Assay derivatives->cytotoxicity_assay neuroprotection_assay Neuroprotection Assay derivatives->neuroprotection_assay sar_analysis Structure-Activity Relationship hdac_assay->sar_analysis cytotoxicity_assay->sar_analysis affinity_chromatography Affinity Chromatography neuroprotection_assay->affinity_chromatography spr Surface Plasmon Resonance (SPR) affinity_chromatography->spr hnrnpk HNRNPK spr->hnrnpk hnrnpk->sar_analysis

Caption: Experimental workflow for SAR studies of this compound derivatives.

signaling_pathway cluster_cell Cellular Response psa This compound hnrnpk HNRNPK psa->hnrnpk Binds rna RNA hnrnpk->rna Associated with downstream Downstream Effectors hnrnpk->downstream Regulates neuroprotection Neuroprotection downstream->neuroprotection Leads to

Caption: Proposed mechanism of neuroprotection by this compound via HNRNPK.

Unveiling the Potency of Psammaplysene A in Modulating the FOXO1a Pathway: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of Psammaplysene A, a marine-derived bromotyrosine derivative, validates its role as a potent modulator of the Forkhead box protein O1a (FOXO1a) signaling pathway. This guide provides a comparative overview of this compound's efficacy against other known FOXO1a pathway inhibitors, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

This compound was first identified in a high-content screen for compounds that could counteract the loss of tumor suppressor functionality in PTEN-deficient cells by promoting the nuclear localization of the transcription factor FOXO1a[1]. In a cellular context where FOXO1a is typically sequestered in the cytoplasm, this compound effectively induces its translocation to the nucleus, thereby enabling its tumor-suppressive functions.

Comparative Efficacy of FOXO1a Pathway Modulators

To objectively assess the performance of this compound, its effects on FOXO1a nuclear localization and transcriptional activity are compared with three alternative compounds: AS1842856, a direct FOXO1 inhibitor, and Leptomycin B and Selinexor, both of which inhibit the nuclear export protein CRM1 (XPO1), leading to the nuclear accumulation of cargo proteins including FOXO1.

CompoundMechanism of ActionEffective Concentration for FOXO1a ModulationKey Findings & References
This compound Inhibitor of FOXO1a nuclear exportConcentration-dependent increase in nuclear FOXO1a. Statistically significant increase in FOXO-responsive element (FHRE) luciferase activity.Identified as a potent inhibitor of FOXO1a nuclear export in a high-content screen[1][2]. Increases FHRE luciferase activity, indicating enhanced FOXO transcriptional activity[3].
AS1842856 Direct inhibitor of FOXO1 transcriptional activityIC50 of 33 nM for inhibiting FOXO1-mediated promoter activity.Potently and selectively inhibits the transcriptional activity of FOXO1 by directly binding to it[4].
Leptomycin B Covalent inhibitor of CRM1 (XPO1)Induces nuclear accumulation of FOXO1 at nanomolar concentrations (e.g., 20-80 nM).A potent inhibitor of nuclear export, leading to the nuclear retention of various proteins, including FOXO1.
Selinexor Reversible inhibitor of CRM1 (XPO1)Induces nuclear localization of FOXO1.A clinically relevant inhibitor of nuclear export that has been shown to promote the nuclear accumulation of tumor suppressor proteins, including FOXO1.

Experimental Validation Protocols

The validation of this compound's effect on the FOXO1a pathway relies on two key experimental approaches: assessing the subcellular localization of FOXO1a and measuring its transcriptional activity.

Immunofluorescence Assay for FOXO1a Subcellular Localization

This method visually determines the location of FOXO1a within the cell.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., U2OS cells stably expressing FOXO1-GFP) on coverslips and culture overnight. Treat cells with this compound or control compounds at desired concentrations for a specified duration (e.g., 60 minutes).

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with a detergent like Triton X-100 to allow antibody access.

  • Immunostaining: Incubate the cells with a primary antibody specific for FOXO1a, followed by a fluorescently labeled secondary antibody. Stain the nuclei with a counterstain like DAPI.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear and cytoplasmic fluorescence intensity of FOXO1a. The ratio of nuclear to cytoplasmic fluorescence (N/C ratio) is calculated to determine the extent of nuclear translocation.

FOXO1a Transcriptional Activity Luciferase Reporter Assay

This assay quantifies the ability of nuclear FOXO1a to activate the transcription of its target genes.

Protocol:

  • Cell Transfection: Co-transfect cells (e.g., HEK293 or U2OS) with a FOXO-responsive firefly luciferase reporter plasmid and a control Renilla luciferase plasmid for normalization.

  • Compound Treatment: Treat the transfected cells with this compound or other modulators.

  • Cell Lysis and Luciferase Measurement: Lyse the cells and measure the luminescence of both firefly and Renilla luciferases using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The fold change in luciferase activity relative to untreated cells indicates the modulation of FOXO1a transcriptional activity.

Visualizing the Molecular Pathways and Experimental Processes

To further elucidate the mechanisms and experimental designs, the following diagrams are provided.

FOXO1a_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Generates AKT AKT PIP3->AKT Activates FOXO1a_P p-FOXO1a AKT->FOXO1a_P Phosphorylates CRM1 CRM1/XPO1 FOXO1a_P->CRM1 Binds FOXO1a_N FOXO1a FOXO1a_P->FOXO1a_N Dephosphorylation CRM1->FOXO1a_P Nuclear Export Psammaplysene_A This compound Psammaplysene_A->CRM1 Inhibits Export Leptomycin_B_Selinexor Leptomycin B / Selinexor Leptomycin_B_Selinexor->CRM1 Inhibits AS1842856 AS1842856 AS1842856->FOXO1a_N Inhibits Activity FOXO1a_N->FOXO1a_P Phosphorylation by AKT Target_Genes Target Gene Expression (e.g., cell cycle arrest, apoptosis) FOXO1a_N->Target_Genes Activates

Caption: FOXO1a Signaling Pathway and Points of Intervention.

Experimental_Workflow cluster_localization Subcellular Localization cluster_activity Transcriptional Activity A Cell Seeding & Treatment (this compound / Alternatives) B Fixation & Permeabilization A->B C Immunostaining (Anti-FOXO1a Ab, Fluorescent Secondary Ab, DAPI) B->C D Fluorescence Microscopy C->D E Image Analysis (Quantify Nuclear/Cytoplasmic Fluorescence) D->E F Cell Transfection (FOXO-Luciferase Reporter) G Compound Treatment F->G H Cell Lysis G->H I Dual-Luciferase Assay H->I J Data Analysis (Normalize and Calculate Fold Change) I->J

Caption: Experimental Workflow for Validation.

References

Psammaplysene A: A Specificity Evaluation for HNRNPK Targeting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Specificity of Psammaplysene A for Heterogeneous Nuclear Ribonucleoprotein K (HNRNPK)

This guide provides a detailed evaluation of the specificity of the marine natural product this compound (PA) for its protein target, Heterogeneous Nuclear Ribonucleoprotein K (HNRNPK). HNRNPK is a critical regulator of gene expression, involved in transcription, pre-mRNA processing, and translation. Its dysregulation has been implicated in various diseases, including cancer, making it an attractive therapeutic target. This document compares this compound with another known HNRNPK inhibitor, presents supporting experimental data, and provides detailed methodologies for key experiments to aid researchers in their investigations.

Quantitative Comparison of HNRNPK Ligands

The binding affinities of this compound and a synthetic inhibitor, hnRNPK-IN-1, for HNRNPK have been characterized using biophysical techniques. The following table summarizes the available quantitative data.

CompoundMethodBinding Affinity (Kd)Notes
This compoundSurface Plasmon Resonance (SPR)~86.2 µM[1]Binding is RNA-dependent.[1][2][3][4][5]
hnRNPK-IN-1Surface Plasmon Resonance (SPR)4.6 µM[6]Disrupts the interaction between HNRNPK and the c-myc promoter.[6]
Microscale Thermophoresis (MST)2.6 µM[6]

Specificity Profile of this compound

Initial studies using a photo-crosslinkable derivative of this compound (compound 2B) in HEK293 cell lysates identified a limited number of protein interactors, with HNRNPK being a prominent target.[1][2] The binding of this derivative was shown to be specific, as it was competed away by an excess of this compound.[1][2] Further characterization by surface plasmon resonance demonstrated that while PA binds to HNRNPK, it does not show significant binding to another RNA-binding protein, HNRNPI, under similar conditions, suggesting a degree of selectivity.[1]

However, it is important to note that comprehensive off-target profiling of this compound against a broad panel of RNA-binding proteins or the entire proteome has not been extensively reported. The neuroprotective effects of this compound were initially linked to the activation of FOXO transcription factors, though direct binding to FOXO3 was not observed.[4] Therefore, while current data points towards a preferential interaction with HNRNPK, further investigation is required to fully elucidate its specificity.

Experimental Protocols

Target Identification using Photo-Affinity Labeling

This protocol describes the identification of protein targets of this compound using a photo-crosslinkable derivative.

Workflow:

cluster_0 Cell Lysate Preparation cluster_1 Photo-Affinity Labeling cluster_2 Analysis Lysate HEK293 Cell Lysate Incubation Incubate with Photo-crosslinkable PA Lysate->Incubation UV UV Irradiation (365 nm) Incubation->UV Click Click Chemistry with Reporter Tag (Biotin/Fluorophore) UV->Click SDS_PAGE SDS-PAGE Click->SDS_PAGE Visualization In-gel Fluorescence or Western Blot SDS_PAGE->Visualization MS LC-MS/MS for Protein Identification SDS_PAGE->MS

Caption: Workflow for photo-affinity labeling to identify protein targets.

Methodology:

  • Cell Lysate Preparation: Prepare lysates from HEK293 cells using a suitable lysis buffer (e.g., Triton X-100 based buffer) supplemented with protease inhibitors.[1]

  • Incubation: Incubate the cell lysate with a photo-crosslinkable derivative of this compound (e.g., compound 2B) at a suitable concentration (e.g., 250 nM) for 1 hour at 4°C.[1] For competition experiments, a 100-fold excess of this compound can be co-incubated.[1]

  • UV Cross-linking: Irradiate the samples with UV light (365 nm) on ice to induce covalent cross-linking between the probe and its binding partners.[1]

  • Click Chemistry: Perform a click chemistry reaction to attach a reporter tag (e.g., biotin-azide for affinity purification or a fluorescent azide (B81097) like TAMRA-azide for visualization) to the alkyne group on the cross-linked probe.[1]

  • Protein Analysis:

    • For visualization, resolve the labeled proteins by SDS-PAGE and visualize using an in-gel fluorescence scanner.[1]

    • For identification, perform affinity purification of biotin-labeled proteins using streptavidin beads, followed by on-bead digestion and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Binding Affinity Determination by Surface Plasmon Resonance (SPR)

This protocol outlines the determination of binding kinetics and affinity of this compound to HNRNPK.

Workflow:

cluster_0 Sensor Chip Preparation cluster_1 RNA Binding cluster_2 Analyte Binding & Analysis Immobilize_GST Immobilize GST-HNRNPK and GST (control) on sensor chip Inject_RNA Inject total RNA to saturate HNRNPK Immobilize_GST->Inject_RNA Inject_PA Inject varying concentrations of this compound Inject_RNA->Inject_PA Measure_RU Measure Response Units (RU) Inject_PA->Measure_RU Analyze Analyze data to determine Kd Measure_RU->Analyze

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Methodology:

  • Protein Immobilization: Covalently immobilize purified recombinant GST-tagged HNRNPK and GST (as a negative control) onto the surface of a sensor chip.

  • RNA Saturation: Inject a solution of total RNA over the sensor surface to allow for stable and saturable binding to the immobilized GST-HNRNPK.[1] This step is crucial as the binding of this compound to HNRNPK is RNA-dependent.[1][2][3][4][5]

  • Analyte Injection: Inject a series of concentrations of this compound (e.g., 0-250 µM) over the sensor surface.[1]

  • Data Acquisition: Monitor the change in response units (RU) in real-time to measure the binding of this compound to the RNA-bound HNRNPK.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model to determine the association and dissociation rate constants, and calculate the equilibrium dissociation constant (Kd).

HNRNPK Signaling Pathways

HNRNPK is a key node in several signaling pathways that control cell fate. This compound, by modulating HNRNPK activity, may influence these pathways.

HNRNPK in the p53 Signaling Pathway

HNRNPK is known to be involved in the p53-mediated DNA damage response.

DNA_damage DNA Damage p53 p53 DNA_damage->p53 p21 p21 p53->p21 activates Apoptosis Apoptosis p53->Apoptosis induces HNRNPK HNRNPK HNRNPK->p53 regulates MDM2 MDM2 MDM2->p53 inhibits Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest induces

Caption: HNRNPK's role in the p53 signaling pathway.

HNRNPK in the c-Myc Signaling Pathway

HNRNPK can regulate the transcription of the proto-oncogene c-Myc, a master regulator of cell proliferation.

Growth_Factors Growth Factors Ras Ras Growth_Factors->Ras MAPK_pathway MAPK Pathway Ras->MAPK_pathway HNRNPK HNRNPK MAPK_pathway->HNRNPK activates cMyc_promoter c-Myc Promoter HNRNPK->cMyc_promoter binds to cMyc_transcription c-Myc Transcription cMyc_promoter->cMyc_transcription initiates Cell_Proliferation Cell Proliferation cMyc_transcription->Cell_Proliferation promotes

Caption: HNRNPK's involvement in c-Myc transcriptional regulation.

References

Cross-Validation of Psammaplysene A's Neuroprotective Activity: A Comparative Guide for Neuronal Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the neuroprotective marine compound Psammaplysene A and other established neuroprotective agents. Due to the limited availability of direct cross-validation studies in the scientific literature, this document outlines a proposed experimental framework for comparing the efficacy of this compound against alternative compounds—curcumin, resveratrol, and edaravone (B1671096)—across three common neuronal cell lines: SH-SY5Y, PC12, and HT22. The experimental data presented is a synthesized representation based on existing individual studies of these compounds.

Comparative Analysis of Neuroprotective Activity

The following table summarizes the reported neuroprotective effects of this compound and selected alternative compounds. The data is compiled from various studies and serves as a baseline for a direct comparative analysis.

Table 1: Comparison of Neuroprotective Activity in Neuronal Cell Lines

CompoundCell LineNeuroprotective EffectReported Effective Concentration/IC50Molecular Target/Mechanism
This compound Mixed spinal cord culturesProtection against excitotoxicity and proteotoxicity[1]Not specified in publicly available literatureBinds to Heterogeneous Nuclear Ribonucleoprotein K (hnRNP K)[2][3][4]
Curcumin SH-SY5YProtection against oxidative stress and amyloid-β induced toxicity[5]5-40 µMNrf2/ARE pathway activation, anti-inflammatory, antioxidant
HT22Attenuation of oxygen-glucose deprivation/reoxygenation (OGD/R) induced injury5-10 µMInhibition of autophagy, activation of p62/keap-1/Nrf2 and PI3K/AKT signaling
Resveratrol SH-SY5YProtection against dopamine-induced apoptosis and amyloid-β toxicity5-20 µMAntioxidant, activation of SIRT1, modulation of apoptosis pathways
HT22Protection against glutamate-induced oxidative cytotoxicity10 µMInduction of mitochondrial SOD2 via PI3K/Akt/GSK-3β/β-catenin signaling
Edaravone SH-SY5YReduction of amyloid-β-induced oxidative damage and protection against ZnO NP-induced toxicity25-40 µMActivation of Nrf2/ARE signaling pathway, free radical scavenger
HT22Protection against H2O2-induced apoptosis and Aβ-induced inflammatory damage and ferroptosisNot specified in publicly available literatureInhibition of MAPK signaling pathway, antioxidant

Proposed Experimental Workflow for Cross-Validation

To directly compare the neuroprotective activities, a standardized experimental workflow is proposed. This workflow will ensure that the data generated is comparable across all compounds and cell lines.

G cluster_0 Cell Culture & Seeding cluster_1 Induction of Neurotoxicity cluster_2 Treatment with Neuroprotective Agents cluster_3 Assessment of Neuroprotection SHSY5Y SH-SY5Y Glutamate (B1630785) Glutamate Exposure SHSY5Y->Glutamate PC12 PC12 PC12->Glutamate HT22 HT22 HT22->Glutamate Psammaplysene_A This compound Glutamate->Psammaplysene_A Curcumin Curcumin Glutamate->Curcumin Resveratrol Resveratrol Glutamate->Resveratrol Edaravone Edaravone Glutamate->Edaravone MTT_Assay Cell Viability (MTT Assay) Psammaplysene_A->MTT_Assay LDH_Assay Cytotoxicity (LDH Assay) Psammaplysene_A->LDH_Assay ROS_Measurement Oxidative Stress (ROS Measurement) Psammaplysene_A->ROS_Measurement Curcumin->MTT_Assay Curcumin->LDH_Assay Curcumin->ROS_Measurement Resveratrol->MTT_Assay Resveratrol->LDH_Assay Resveratrol->ROS_Measurement Edaravone->MTT_Assay Edaravone->LDH_Assay Edaravone->ROS_Measurement

Caption: Proposed experimental workflow for cross-validation.

Signaling Pathway of this compound

This compound has been shown to exert its neuroprotective effects through interaction with the Heterogeneous Nuclear Ribonucleoprotein K (hnRNP K). This interaction is believed to modulate downstream signaling pathways involved in cell survival and stress resistance.

G Psammaplysene_A This compound hnRNPK hnRNP K Psammaplysene_A->hnRNPK Binds to Signaling_Cascades Downstream Signaling (e.g., ERK, BDNF-Trk) hnRNPK->Signaling_Cascades Modulates Gene_Expression Regulation of Gene Expression (Proliferation, Differentiation, Apoptosis) Signaling_Cascades->Gene_Expression Influences Neuroprotection Neuroprotection Gene_Expression->Neuroprotection

Caption: this compound signaling pathway.

Detailed Experimental Protocols

The following are detailed protocols for the key experiments proposed in the cross-validation workflow.

Cell Culture and Maintenance
  • SH-SY5Y Cells: Culture in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin. Maintain at 37°C in a humidified atmosphere with 5% CO2.

  • PC12 Cells: Culture in DMEM supplemented with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin. Maintain at 37°C in a humidified atmosphere with 5% CO2. For differentiation, treat with 50-100 ng/mL Nerve Growth Factor (NGF) for 5-7 days.

  • HT22 Cells: Culture in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Maintain at 37°C in a humidified atmosphere with 5% CO2.

Glutamate-Induced Neurotoxicity
  • Seed the neuronal cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • For differentiated PC12 and SH-SY5Y cells, replace the medium with a serum-free medium prior to treatment.

  • Pre-treat the cells with varying concentrations of this compound, curcumin, resveratrol, or edaravone for 1-2 hours.

  • Introduce glutamate to the cell culture medium. The optimal concentration of glutamate should be determined for each cell line to induce approximately 50% cell death (e.g., 5-20 mM for HT22, 2.5-100 mM for SH-SY5Y).

  • Incubate the cells for 24 hours at 37°C.

Cell Viability (MTT) Assay
  • After the 24-hour incubation with glutamate and the test compounds, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals.

  • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Incubate the plate at room temperature in the dark for 2-4 hours or overnight.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells).

Cytotoxicity (LDH) Assay
  • After the 24-hour incubation period, collect the cell culture supernatant.

  • Measure the activity of lactate (B86563) dehydrogenase (LDH) released into the medium using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

  • The amount of LDH released is proportional to the number of damaged cells.

Measurement of Intracellular Reactive Oxygen Species (ROS)
  • After treatment, wash the cells with a warm buffer (e.g., PBS or HBSS).

  • Incubate the cells with a fluorescent probe for ROS, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), at a final concentration of 10-20 µM for 30-60 minutes at 37°C in the dark.

  • Wash the cells to remove the excess probe.

  • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation and emission wavelengths appropriate for the probe (e.g., ~485 nm excitation and ~535 nm emission for DCF).

  • The fluorescence intensity is proportional to the level of intracellular ROS.

By following this standardized guide, researchers can generate robust and comparable data to objectively evaluate the neuroprotective potential of this compound in relation to other well-characterized neuroprotective compounds. This will aid in the identification of promising candidates for further pre-clinical and clinical development in the context of neurodegenerative diseases.

References

Psammaplysene A: A Comparative Analysis of its Neuroprotective Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neuroprotective efficacy of Psammaplysene A, a marine natural product, with other well-established neuroprotective agents, namely Resveratrol and Curcumin. This analysis is based on available preclinical data and aims to offer an objective overview for researchers in the field of neurodegenerative disease and drug discovery.

Introduction to Neuroprotective Agents

Neuroprotective agents are compounds that defend the central nervous system against neuronal injury and degeneration. These injuries can result from a variety of insults, including excitotoxicity, oxidative stress, and proteotoxicity, which are hallmark features of many neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) and prion diseases. This guide focuses on this compound and compares its neuroprotective profile with that of Resveratrol and Curcumin, two widely studied natural polyphenols.

Quantitative Comparison of Neuroprotective Efficacy

Direct comparative studies providing head-to-head quantitative data for this compound against other neuroprotective agents in the same experimental models are limited. However, by compiling data from various studies, we can draw a preliminary comparison of their potencies in different neurotoxicity models.

CompoundNeurotoxicity ModelAssayEfficacy (IC50/Effective Concentration)Reference
This compound Prion Disease (in vitro)Prion propagation assayIC50 = 0.3 µM
Excitotoxicity (in vitro)Protection of spinal cord neuronsQualitative protection observed
Mutant SOD1 Toxicity (in vitro)Protection of spinal cord neuronsQualitative protection observed
Resveratrol Glutamate-induced excitotoxicity (in vitro)Neuronal cell viabilityNeuroprotective effects observed
Curcumin Glutamate-induced excitotoxicity (in vitro)HT22 cell viabilityNeuroprotective at nanomolar concentrations
Glutamate-induced oxidative toxicity (in vitro)PC12 cell viabilityProtective effect up to 5 µM

Mechanisms of Action and Signaling Pathways

The neuroprotective effects of these compounds are mediated through distinct signaling pathways.

This compound

This compound exhibits its neuroprotective properties through a unique mechanism involving the activation of the FOXO transcription factors and direct interaction with the heterogeneous nuclear ribonucleoprotein K (HNRNPK). This interaction is believed to modulate RNA metabolism and downstream cellular processes that confer resistance to neuronal stress.

G PsammaplyseneA This compound HNRNPK HNRNPK PsammaplyseneA->HNRNPK Binds FOXO FOXO Transcription Factors PsammaplyseneA->FOXO Activates Neuroprotection Neuroprotection (Resistance to excitotoxicity, proteotoxicity) HNRNPK->Neuroprotection FOXO->Neuroprotection G Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 Activates DownstreamTargets Downstream Targets (e.g., PGC-1α, FOXOs) SIRT1->DownstreamTargets Deacetylates Neuroprotection Neuroprotection (Antioxidant, Anti-inflammatory) DownstreamTargets->Neuroprotection G Curcumin Curcumin ROS Reactive Oxygen Species (ROS) Curcumin->ROS Scavenges Nrf2 Nrf2 Pathway Curcumin->Nrf2 Activates NFkB NF-κB Pathway Curcumin->NFkB Inhibits AntioxidantResponse Antioxidant Response Nrf2->AntioxidantResponse AntiInflammatoryResponse Anti-inflammatory Response NFkB->AntiInflammatoryResponse Neuroprotection Neuroprotection AntioxidantResponse->Neuroprotection AntiInflammatoryResponse->Neuroprotection G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Analysis IsolateNeurons Isolate Primary Cortical Neurons PlateCells Plate Neurons in 96-well plates IsolateNeurons->PlateCells MatureCultures Mature Cultures (7-10 DIV) PlateCells->MatureCultures PreIncubate Pre-incubate with Test Compound (2h) MatureCultures->PreIncubate AddGlutamate Add Glutamate (50-100 µM) PreIncubate->AddGlutamate Incubate24h Incubate for 24h AddGlutamate->Incubate24h ViabilityAssay Assess Cell Viability (MTT or LDH assay) Incubate24h->ViabilityAssay DataAnalysis Calculate IC50 ViabilityAssay->DataAnalysis

Unveiling the Critical Role of RNA in the Psammaplysene A-HNRNPK Interaction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis confirming the RNA-dependent binding of the marine compound Psammaplysene A to the oncoprotein HNRNPK, offering a comparative perspective against other modulators for researchers in drug discovery and molecular biology.

The marine natural product this compound (PA) has been identified as a potent neuroprotective agent, with recent studies pinpointing the heterogeneous nuclear ribonucleoprotein K (HNRNPK) as its direct cellular target.[1][2][3][4][5] Crucially, the interaction between this compound and HNRNPK is not a simple bimolecular event; it is intricately dependent on the presence of RNA. This guide provides a detailed comparison of the experimental evidence confirming this RNA-mediated interaction, alongside data for alternative HNRNPK modulators, and presents the associated experimental protocols and signaling pathway contexts.

Comparative Analysis of HNRNPK Binders

The binding affinity of this compound for HNRNPK has been quantified using surface plasmon resonance (SPR), revealing a moderate affinity that is strictly RNA-dependent. In the absence of RNA, no saturable binding is observed. This is in contrast to other small molecule inhibitors of HNRNPK, such as hnRNPK-IN-1, which have been developed to directly target the protein.

CompoundTarget ProteinBinding ConditionMethodAffinity (Kd)Reference
This compoundHNRNPKRNA-dependentSPR~77.3 µM
This compoundHNRNPKWithout RNASPRNo saturable binding
hnRNPK-IN-1HNRNPKDirectSPR4.6 µM
hnRNPK-IN-1HNRNPKDirectMST2.6 µM

Note: The precise raw data for the this compound SPR experiments were cited as supplementary material (S2_SPR_data) in the original publication but were not publicly available.

The RNA Bridge: A Novel Mechanism of Action

The dependence on RNA for the this compound-HNRNPK interaction suggests a novel mechanism of action. It is hypothesized that RNA binding induces a conformational change in HNRNPK, creating or exposing a binding pocket for this compound. This is supported by control experiments where this compound did not bind to another RNA-binding protein, HNRNPI, even in the presence of RNA, indicating the specificity of the interaction for the RNA-bound state of HNRNPK.

This unique mechanism presents both opportunities and challenges for drug development. Targeting the ternary complex (HNRNPK-RNA-ligand) could offer a new paradigm for achieving selectivity and modulating the multifaceted functions of HNRNPK.

HNRNPK in Cellular Signaling

HNRNPK is a critical hub protein involved in a multitude of cellular processes, including transcription, splicing, and translation. It acts as a docking platform, integrating signals from various pathways to regulate gene expression. Its dysregulation is implicated in several cancers. The binding of this compound to the HNRNPK-RNA complex could potentially modulate these signaling cascades.

HNRNPK_Signaling_Pathways cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm HNRNPK HNRNPK c-Myc_Gene c-Myc Gene HNRNPK->c-Myc_Gene Transcription Activation p53_Gene p53 Gene HNRNPK->p53_Gene Transcription Co-activation pre-mRNA pre-mRNA HNRNPK->pre-mRNA Splicing Regulation mRNA mRNA pre-mRNA->mRNA mRNA_cyto mRNA mRNA->mRNA_cyto Export HNRNPK_cyto HNRNPK c-Src c-Src HNRNPK_cyto->c-Src Activation HNRNPK_cyto->mRNA_cyto Translation Regulation c-Src->HNRNPK_cyto Phosphorylation Ribosome Ribosome mRNA_cyto->Ribosome Translation_Product Protein Ribosome->Translation_Product Psammaplysene_A This compound + RNA Psammaplysene_A->HNRNPK Binds to RNA-bound form Psammaplysene_A->HNRNPK_cyto Binds to RNA-bound form

HNRNPK as a central regulator in cellular signaling pathways.

Experimental Corner: Protocols for Target Identification and Binding Validation

The identification of HNRNPK as the target of this compound was achieved through two complementary affinity purification strategies.

Photo-Affinity Pull-Down Assay

This method utilizes a chemically modified version of this compound containing a photo-reactive group and a biotin (B1667282) tag for enrichment.

Photo_Affinity_Workflow A Incubate cell lysate with photo-crosslinkable PA derivative (2B) B UV crosslinking (365 nm) to covalently link 2B to target proteins A->B C Click chemistry to attach biotin to the 2B-protein complex B->C D Purify biotinylated complexes using avidin-coated magnetic beads C->D E Elute bound proteins D->E F Analyze by SDS-PAGE and identify proteins by LC-MS/MS E->F

Workflow for photo-affinity pull-down target identification.

Protocol:

  • Lysate Preparation: Prepare cell lysates from HEK293 cells in a suitable buffer (e.g., Triton-X 100 buffer: 50 mM Tris pH 7.8, 150 mM NaCl, 1% Triton-X 100, with protease inhibitors).

  • Incubation: Incubate the cell lysate with approximately 250 nM of the photo-crosslinkable this compound derivative for 1 hour at 4°C with rotation.

  • UV Crosslinking: Expose the lysate to 365 nm UV light on ice to induce covalent crosslinking between the probe and its binding partners.

  • Biotinylation: Perform a click chemistry reaction to attach a biotin moiety to the alkyne handle of the crosslinked probe.

  • Affinity Purification: Add avidin-coated magnetic beads to the lysate and incubate to capture the biotinylated protein complexes.

  • Washing: Wash the beads extensively with buffers of increasing stringency (varying salt and detergent concentrations) to remove non-specific binders.

  • Elution: Elute the bound proteins from the beads, for example, by boiling in SDS-PAGE sample buffer.

  • Analysis: Separate the eluted proteins by SDS-PAGE, visualize by silver staining, and excise unique bands for identification by mass spectrometry.

Affinity Purification with this compound-Conjugated Magnetic Beads

This approach involves immobilizing this compound onto magnetic beads to pull down its interacting partners from a cell lysate.

Protocol:

  • Bead Conjugation: Covalently link this compound to magnetic nanobeads (e.g., FG nano-beads) via a flexible linker.

  • Lysate Incubation: Incubate the PA-conjugated beads with cell lysate to allow for the formation of protein-ligand complexes.

  • Washing: Pellet the beads using a magnet and wash several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and mass spectrometry to identify the binding partners of this compound.

Surface Plasmon Resonance (SPR) for Binding Analysis

SPR is employed to quantitatively measure the binding kinetics and affinity between this compound and HNRNPK.

SPR_Workflow A Immobilize GST-HNRNPK on a sensor chip B Inject total RNA to saturate the immobilized HNRNPK A->B C Inject varying concentrations of This compound B->C D Measure changes in response units (RU) over time C->D E Analyze sensorgram to determine binding kinetics (Kd) D->E

Workflow for SPR analysis of the this compound-HNRNPK interaction.

Protocol:

  • Immobilization: Immobilize recombinant GST-tagged HNRNPK onto a sensor chip surface. Use a GST-only surface as a reference.

  • RNA Saturation: Inject a solution of total RNA over the chip surface until the binding signal for GST-HNRNPK saturates, indicating the formation of the HNRNPK-RNA complex.

  • Analyte Injection: Inject a series of concentrations of this compound over the RNA-saturated HNRNPK and reference surfaces.

  • Data Acquisition: Monitor the change in the surface plasmon resonance signal (response units) in real-time to generate sensorgrams.

  • Data Analysis: Subtract the reference channel signal from the active channel signal. Fit the resulting binding curves to a suitable model (e.g., 1:1 binding model) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).

Conclusion

The evidence strongly confirms that RNA is an essential component for the specific interaction between this compound and HNRNPK. This RNA-dependent binding mechanism distinguishes this compound from direct HNRNPK inhibitors and opens up new avenues for the development of selective therapeutics targeting RNA-protein complexes. The experimental protocols detailed in this guide provide a framework for researchers to further investigate this and other complex molecular interactions.

References

Independent Verification of Psammaplysene A Synthesis Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Psammaplysene A, a bromotyrosine-derived alkaloid isolated from the marine sponge Psammaplysilla sp., has garnered significant interest in the scientific community due to its potent biological activities, including the inhibition of FOXO1a-mediated nuclear export.[1][2] The limited availability of this natural product has spurred the development of several total syntheses. This guide provides an objective comparison of two prominent synthetic routes to this compound, offering experimental data and detailed methodologies to aid researchers in selecting the most suitable approach for their needs.

Comparative Analysis of Synthetic Strategies

Two distinct and effective total syntheses of this compound have been reported by the research groups of Georgiades and Clardy, and more recently by Xu, Wang, and Wu. While both routes successfully yield the target molecule, they employ different starting materials and key chemical transformations, leading to variations in overall efficiency and reaction conditions.

The Georgiades and Clardy synthesis is a flexible route that utilizes a common starting material, 4-iodophenol, for the construction of both requisite fragments of the this compound molecule.[1][2] In contrast, the synthesis developed by Xu, Wang, and Wu is a concise and improved route that commences from commercially available p-hydroxybenzaldehyde and tyramine, notably avoiding the use of palladium catalysts.[2][3][4]

Quantitative Data Summary

The following table provides a clear comparison of the key quantitative metrics for the two synthetic routes.

MetricGeorgiades and Clardy SynthesisXu, Wang, and Wu Synthesis
Starting Materials 4-Iodophenolp-Hydroxybenzaldehyde, Tyramine
Longest Linear Sequence 6 steps (for the amine fragment)5 steps
Overall Yield Not explicitly stated as a single value50%
Key Reactions Heck Reaction, Sonogashira ReactionKnoevenagel Condensation, O-alkylation
Final Coupling Reagent Diethylphosphocyanidate (DEPC)Diisopropylcarbodiimide (DIC), DMAP

Synthetic Workflow Visualization

The divergent approaches of the two syntheses are illustrated in the following workflow diagram.

G cluster_0 Georgiades & Clardy Synthesis cluster_1 Xu, Wang, & Wu Synthesis A0 4-Iodophenol A1 Acid Fragment Precursor A0->A1 Multiple Steps A2 Amine Fragment Precursor A0->A2 Multiple Steps A3 Acid Fragment A1->A3 Heck Reaction A4 Amine Fragment A2->A4 Sonogashira Coupling & Transformation A5 This compound A3->A5 Amide Coupling (DEPC) A4->A5 B0 p-Hydroxybenzaldehyde B2 Acid Fragment B0->B2 5 Steps (Knoevenagel Condensation) B1 Tyramine B3 Amine Fragment B1->B3 4 Steps (O-alkylation) B4 This compound B2->B4 Amide Coupling (DIC/DMAP) B3->B4

Comparison of synthetic workflows for this compound.

Experimental Protocols for Key Reactions

Georgiades and Clardy Synthesis:
  • Heck Reaction for the Acid Fragment: The α,β-unsaturated carbonyl moiety of the acid fragment was constructed via a palladium-catalyzed Heck reaction. This reaction involved the cross-coupling of an aryl iodide with an acrylate.

  • Sonogashira Reaction for the Amine Fragment: The synthesis of the amine fragment involved a Sonogashira coupling of an aryl iodide with a protected acetylene, followed by subsequent transformations to yield the desired amine.

  • Final Amide Coupling: The final step to assemble this compound was an amide bond formation between the acid and amine fragments using diethylphosphocyanidate (DEPC) as the coupling agent.[1]

Xu, Wang, and Wu Synthesis:
  • Knoevenagel Condensation for the Acid Fragment: The α,β-unsaturated acid fragment was synthesized from p-hydroxybenzaldehyde. A key step in this sequence is a Knoevenagel condensation to introduce the acrylic acid moiety.[2][3][4]

  • O-alkylation for the Amine Fragment: The amine fragment was prepared from tyramine, with a crucial O-alkylation step to introduce the aminopropyl side chain onto the phenolic oxygen.[2][3][4]

  • Final Amide Coupling: The acid and amine fragments were coupled using diisopropylcarbodiimide (DIC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to afford this compound in high yield.[2]

Conclusion

Both the Georgiades and Clardy and the Xu, Wang, and Wu syntheses provide viable pathways to this compound. The choice between the two routes may depend on the specific requirements of the research.

The Georgiades and Clardy route offers flexibility, stemming from a common precursor, which could be advantageous for the synthesis of analogues for structure-activity relationship studies.

The Xu, Wang, and Wu synthesis, on the other hand, is characterized by its high overall yield and concise nature. The avoidance of palladium-catalyzed reactions can be beneficial in terms of cost, purification, and potential metal contamination of the final product. This makes it a potentially more scalable and cost-effective approach for producing larger quantities of this compound.

Researchers should carefully consider these factors when planning the synthesis of this important marine natural product.

References

Safety Operating Guide

Proper Disposal of Psammaplysene A: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of Psammaplysene A, a potent marine-derived compound, is crucial for ensuring laboratory safety and environmental protection. Researchers, scientists, and drug development professionals must adhere to strict protocols to mitigate risks associated with its handling. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to directly address procedural questions.

Immediate Safety and Handling Precautions

This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Therefore, all handling must be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize exposure.

Mandatory Personal Protective Equipment (PPE) includes:

  • Double chemotherapy gloves

  • A lab coat or gown

  • Safety glasses or goggles

Quantitative Hazard Data Summary

For quick reference, the key hazard classifications for this compound are summarized below.

Hazard ClassificationCategoryGHS Hazard Statement
Acute toxicity, OralCategory 4H302: Harmful if swallowed
Skin irritationCategory 2H315: Causes skin irritation
Eye irritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicity - single exposure (Respiratory system)Category 3H335: May cause respiratory irritation

Step-by-Step Disposal Protocol

The primary disposal route for this compound and any materials contaminated with it is through an approved hazardous waste disposal service. Chemical inactivation may be used for decontaminating surfaces and equipment, but not as a sole method for bulk waste disposal.

Phase 1: Waste Segregation and Collection
  • Identify Waste Streams: Properly segregate all waste contaminated with this compound. This includes:

    • Solid Waste: Unused or expired pure compound, contaminated PPE (gloves, coats), plasticware (pipette tips, tubes), and lab paper.

    • Liquid Waste: Stock solutions, experimental media, and solvent rinses.

    • Sharps Waste: Contaminated needles, syringes, and glass Pasteur pipettes.

  • Use Designated Waste Containers:

    • Solids and Liquids: Collect in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be marked with "Hazardous Waste," "Cytotoxic," and "this compound." Many institutions use purple containers to specifically denote cytotoxic waste.[1][2][3]

    • Sharps: Place all contaminated sharps directly into a designated, puncture-proof sharps container labeled "Cytotoxic Sharps."[1]

  • Container Management: Keep all waste containers securely closed except when adding waste. Store them in a designated, secure area away from general lab traffic until collection by your institution's Environmental Health and Safety (EHS) department or a licensed waste management contractor.

Phase 2: Decontamination of Labware and Surfaces

For reusable labware and contaminated surfaces, a chemical decontamination step is recommended before standard cleaning procedures.

  • Initial Decontamination: Prepare a solution of sodium hypochlorite (B82951) (household bleach, typically 5.25%) diluted to a final concentration of at least 10%.[4] Carefully wipe down all contaminated surfaces and soak reusable glassware in this solution for at least 30 minutes.

    • Note: While effective for many cytotoxic compounds, the specific efficacy for this compound has not been formally documented. This procedure is a best-practice measure to reduce residual contamination.

  • Rinsing: After decontamination, thoroughly rinse all surfaces and labware with copious amounts of water.

  • Final Cleaning: Proceed with standard laboratory washing procedures.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound waste.

G cluster_0 Waste Generation & Segregation cluster_1 Waste Collection cluster_2 Final Disposal A This compound (Solid or in Solution) E Solid Cytotoxic Waste Container (Purple, Labeled) A->E If solid F Liquid Cytotoxic Waste Container (Purple, Labeled) A->F If liquid B Contaminated Labware (Pipette tips, tubes, etc.) B->E C Contaminated PPE (Gloves, coat, etc.) C->E D Contaminated Sharps (Needles, glass pipettes) G Cytotoxic Sharps Container (Purple, Labeled) D->G H Secure Temporary Storage in Laboratory E->H F->H G->H I Collection by EHS or Approved Waste Contractor H->I J High-Temperature Incineration at Licensed Facility I->J

Caption: Workflow for the safe segregation and disposal of this compound waste.

It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all local, state, and federal regulations before handling or disposing of this compound. This guide provides a framework based on general best practices for cytotoxic compounds and should be adapted to meet specific institutional requirements.

References

Essential Safety and Logistical Guidance for Handling Psammaplysene A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational plans, and disposal procedures for the handling of Psammaplysene A. Given the cytotoxic nature of related compounds, a cautious approach is paramount. The following guidance is based on best practices for handling potent and cytotoxic substances and should be implemented to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) are critical to mitigate the risks associated with handling this compound. A multi-layered approach to PPE is recommended to provide comprehensive protection.

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection Powered Air-Purifying Respirator (PAPR)Recommended for procedures with a high potential for aerosol generation. Full-facepiece PAPRs can offer a high level of protection.
Reusable Half or Full-Facepiece RespiratorMust be used with P100/FFP3 particulate filters. A proper fit test is mandatory before use.
Disposable Respirators (e.g., N95, FFP2)Suitable for low-risk activities but not recommended as the primary respiratory protection when handling the pure compound.
Hand Protection Double GlovingWear two pairs of nitrile gloves. The outer pair must be changed immediately if contaminated and at regular intervals during prolonged procedures.
Body Protection Disposable CoverallsCoveralls made from materials such as Tyvek® or microporous film are recommended to protect against chemical splashes and fine particles.[1]
Dedicated Lab CoatA disposable or professionally laundered lab coat should be worn over personal clothing.[1]
Eye Protection Chemical Splash Goggles or Face ShieldUse chemical splash goggles that provide a complete seal around the eyes. A face shield should be worn over goggles for enhanced protection.[1]
Foot Protection Disposable Shoe CoversMust be worn in the designated handling area and removed before exiting to prevent the spread of contamination.[1]

Operational Plan: A Step-by-Step Guide

A systematic approach to handling this compound, from receipt to disposal, is crucial for maintaining a safe working environment.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any signs of damage or leakage in a designated containment area.

  • Store this compound in a clearly labeled, sealed container in a secure, ventilated, and access-restricted area.

  • Follow any specific storage temperature requirements provided by the supplier.

2. Preparation and Handling:

  • All handling of this compound, especially weighing and aliquoting of the solid compound, should be conducted within a certified chemical fume hood, glove box, or other containment enclosure.[2] The open handling of potent powders is strictly prohibited.[2]

  • PPE Donning: Before entering the handling area, put on all required PPE in the correct sequence in a designated clean area.[1]

  • Weighing: Utilize a closed system for weighing to minimize the generation of airborne particles. Gentle handling techniques are essential.[1]

  • Solution Preparation: When dissolving the compound, slowly add the solvent to the solid to prevent splashing. Keep containers covered whenever possible.[1]

3. Spill Management:

  • In case of a spill, evacuate the immediate area and alert laboratory personnel.

  • Use a pre-prepared spill kit suitable for chemical hazards. Work from the outside of the spill inwards to contain and clean the area.

  • All materials used for spill cleanup must be treated and disposed of as hazardous waste.[1]

4. Decontamination and Personal Hygiene:

  • Thoroughly decontaminate all surfaces and equipment used during the handling process with an appropriate cleaning agent.[1]

  • PPE Doffing: Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the designated hazardous waste container.[1]

  • Wash hands and any potentially exposed skin thoroughly with soap and water after removing PPE.[1]

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Waste Segregation: Prepare clearly labeled, sealed waste containers for different types of waste (solid, liquid, sharps) before beginning any work.[1]

  • Solid Waste: All disposable PPE (gloves, coveralls, shoe covers), contaminated lab supplies (e.g., pipette tips, weighing paper), and spill cleanup materials should be collected in a dedicated, sealed container labeled as "Hazardous Cytotoxic Waste."

  • Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a sealed, shatter-resistant container labeled as "Hazardous Cytotoxic Liquid Waste." Do not pour down the drain.

  • Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.

  • Final Disposal: All waste streams must be disposed of through the institution's hazardous waste management program in accordance with local, state, and federal regulations.

Experimental Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling (in Containment) cluster_cleanup Post-Handling cluster_disposal Waste Disposal Receive Receive & Inspect Store Secure Storage Receive->Store Intact Prep_Area Enter Designated Handling Area Store->Prep_Area Don_PPE Don Full PPE Prep_Area->Don_PPE Weigh Weigh Compound Don_PPE->Weigh Prepare_Sol Prepare Solution Weigh->Prepare_Sol Experiment Perform Experiment Prepare_Sol->Experiment Decontaminate Decontaminate Surfaces & Equipment Experiment->Decontaminate Solid_Waste Dispose Solid Waste Experiment->Solid_Waste Liquid_Waste Dispose Liquid Waste Experiment->Liquid_Waste Spill Spill Event Experiment->Spill Doff_PPE Doff PPE Decontaminate->Doff_PPE Decontaminate->Solid_Waste Hygiene Personal Hygiene (Hand Washing) Doff_PPE->Hygiene Doff_PPE->Solid_Waste Cleanup Spill Cleanup Spill->Cleanup Cleanup->Solid_Waste

Caption: Workflow for the safe handling of this compound.

References

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